Limonene-1,2-epoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-XNWIYYODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
| Record name | Limonene-1,2-epoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
203719-54-4 | |
| Record name | Limonene oxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Limonene-1,2-epoxide: Chemical and Physical Properties
Limonene-1,2-epoxide, a monoterpene oxide derived from limonene, is a versatile chemical intermediate with significant applications in the fragrance, flavor, pharmaceutical, and polymer industries.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and relevant signaling pathways.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fresh, clean citrus aroma.[5][6] It is practically insoluble in water but soluble in organic solvents like ethanol.[5][6] It exists as a mixture of cis and trans isomers. The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [5][6][7] |
| Molecular Weight | 152.23 g/mol | [3][5][6][7] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Odor | Fresh clean citrus aroma | [5][6] |
| Density | 0.926 - 0.936 g/mL at 20 °C | [5][6][8] |
| Boiling Point | 113-114 °C at 50 mmHg | [2][7][9] |
| 198 °C at 760 mmHg (estimated) | [8] | |
| Refractive Index | 1.464 - 1.474 at 20 °C | [5][6][8] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [5][6] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 4.73–4.66 (m, 4H), 3.05 (s, 1H), 2.99 (d, J=5.4 Hz, 1H), 2.15–2.07 (m, 2H), 2.05–2.01 (m, 2H), 1.91–1.78 (m, 4H), 1.71 (dd, J=11.3, 3.8 Hz, 2H), 1.69 (s, 3H), 1.66 (s, 3H), 1.63 (s, 1H), 1.53 (dddd, J=10.1, 5.4, 3.7, 2.0 Hz, 1H), 1.39–1.35 (m, 2H), 1.31 (s, 3H), 1.30 (s, 3H)[10] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.21 (s), 109.08 (s), 59.27 (s), 57.50 (s), 40.74 (s), 30.75 (s), 29.88 (s), 24.34 (s), 23.09 (s), 20.22 (s)[10] |
| Mass Spectrum (m/z) | 152.2 (M⁺)[10] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reactions of this compound are essential for researchers.
Protocol 1: Epoxidation of Limonene
This protocol describes the synthesis of this compound from limonene.
Method: Jacobsen Asymmetric Epoxidation [10]
-
Materials: R-(+)-limonene, Jacobsen's catalyst, axial ligand, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and axial ligand (30 mmol) in 30 mL of DCM.
-
Cool the solution to 0°C.
-
Add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise to the reaction mixture.
-
Stir the mixture vigorously at 0°C for 10 hours.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, add saturated sodium bicarbonate solution to the reaction mixture.
-
Separate the DCM layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Purify the residue by column chromatography to obtain this compound as a colorless oil.
-
Logical Relationship of Synthesis
Protocol 2: Hydrolysis of this compound to Limonene-1,2-diol
This protocol details the conversion of this compound to its corresponding diol.
-
Materials: this compound, aqueous sulfuric acid.
-
Procedure:
-
Treat the this compound (either pure cis, pure trans, or a mixture) with aqueous sulfuric acid.
-
The reaction proceeds via acid-catalyzed ring-opening of the epoxide.
-
The hydrolysis of both cis- and trans-limonene-1,2-epoxide with aqueous sulfuric acid yields the same diol, the 1s,2s isomer.[11]
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anxiolytic, and anti-cancer properties.[12][13]
Antioxidant Activity
This compound has demonstrated the ability to scavenge free radicals, which is a key aspect of its antioxidant properties. Loading this compound into solid lipid nanoparticles (SLNs) has been shown to maintain its antioxidant activity.[13]
Cytotoxicity and Anti-Cancer Effects
Studies have shown that (+)-limonene 1,2-epoxide exhibits cytotoxic effects against various cancer cell lines, including OVCAR-8, HCT-116, and SF-295.[13] The percentage of growth inhibition varies depending on the cell line.[13] Interestingly, when loaded into SLNs, the cytotoxic effect on non-tumoral cell lines like HaCaT is reduced, suggesting a potential for selective delivery to cancer cells.[13]
Signaling Pathway: Role of Epoxide Hydrolases
A crucial aspect of the biological activity and metabolism of this compound involves its interaction with epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.[14]
The enzyme this compound hydrolase (LEH) specifically acts on this compound.[14] This enzyme is found in microorganisms like Rhodococcus erythropolis and plays a role in the limonene degradation pathway.[14][15] The hydrolysis of this compound to limonene-1,2-diol is an important step in the detoxification and metabolism of this compound.[14]
Metabolic Pathway of this compound
Safety and Handling
This compound is a combustible liquid and should be handled with care.
-
Handling: Wash thoroughly after handling. Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[16] Keep the container tightly closed and away from heat, sparks, and open flames.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[16] The recommended storage temperature is 2-8°C.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[16][17] In case of inadequate ventilation, use a respirator.[17]
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The compiled data and protocols offer a starting point for further investigation and application of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-LIMONENE 1 2-EPOXIDE | 203719-54-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. limonene oxide, 1195-92-2 [thegoodscentscompany.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. (+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 15. This compound hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. echemi.com [echemi.com]
(4R)-Limonene 1,2-Epoxide: A Comprehensive Technical Guide on Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-Limonene 1,2-epoxide, a derivative of the naturally abundant monoterpene (R)-(+)-limonene, is a chiral molecule of significant interest in synthetic organic chemistry and drug development.[1] Its versatile reactivity, stemming from the strained epoxide ring, makes it a valuable intermediate for the synthesis of a wide range of complex molecules and bioactive compounds. This technical guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and spectroscopic properties of (4R)-limonene 1,2-epoxide, with a focus on its two primary diastereomers: the cis and trans isomers.
Structure and Stereochemistry
(4R)-Limonene 1,2-epoxide is a bicyclic molecule featuring a cyclohexane ring fused to an oxirane (epoxide) ring. The designation "(4R)" indicates that the stereocenter at carbon 4, bearing the isopropenyl group, has an R configuration. The epoxidation of the 1,2-double bond of (R)-limonene can occur from either face of the double bond, leading to the formation of two diastereomers: cis and trans.
-
cis-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the same side as the isopropenyl group relative to the plane of the cyclohexane ring. Its systematic IUPAC name is (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane .[2]
-
trans-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the opposite side of the isopropenyl group. Its systematic IUPAC name is (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane .[3][4]
The absolute configurations of the three stereocenters for each isomer are crucial for understanding their chemical behavior and interactions in biological systems.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of the cis and trans isomers gives rise to unique physicochemical properties and spectroscopic signatures. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical Properties of (4R)-Limonene 1,2-Epoxide Isomers
| Property | cis-(4R)-Limonene 1,2-Epoxide | trans-(4R)-Limonene 1,2-Epoxide | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | [5] |
| Molecular Weight | 152.23 g/mol | 152.23 g/mol | [5] |
| CAS Number | 4680-24-4 | 6909-30-4 | [2][3] |
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers
| Proton | cis Isomer (δ, ppm, multiplicity, J (Hz)) | trans Isomer (δ, ppm, multiplicity, J (Hz)) | Reference(s) |
| CH₃ (on epoxide) | 1.26 (s) | 1.32 (s) | [6] |
| CH (epoxide) | 3.05 (s) | 2.98 - 3.00 (m) | [6] |
| =CH₂ | 4.65 (m) | 4.67 (m) | [6] |
| CH₃ (isopropenyl) | 1.61 - 1.70 (m) | 1.66 - 1.74 (m) | [6] |
| Ring Protons | 1.14 - 2.15 (m) | 1.35 - 2.07 (m) | [6] |
Table 3: ¹³C NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers
| Carbon | cis Isomer (δ, ppm) | trans Isomer (δ, ppm) | Reference(s) |
| C=CH₂ | 149.2 | 149.4 | [6] |
| =CH₂ | 109.2 | 109.2 | [6] |
| C-O (epoxide) | 60.7 | 59.4 | [6] |
| C-O (epoxide) | 57.5 | 57.7 | [6] |
| Ring Carbons | 36.4, 30.9, 28.8, 26.1, 24.4 | 40.9, 30.9, 30.0, 24.5, 23.3 | [6] |
| CH₃ (on epoxide) | 21.2 | 20.4 | [6] |
Table 4: Key FTIR Absorption Bands for Epoxides
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| Ring "Breathing" (Symmetric C-O-C Stretch) | 1280 - 1230 | [1] |
| Asymmetric C-O-C Stretch | 950 - 810 | [1] |
| Symmetric C-O-C Stretch | 880 - 750 | [1] |
| C-H Stretch (aliphatic) | ~2925 | [7] |
Note: Specific peak positions for the individual isomers of (4R)-limonene 1,2-epoxide may vary slightly.
Experimental Protocols
Chemical Synthesis: Epoxidation with Peracetic Acid
This method provides a mixture of cis and trans diastereomers.
Protocol:
-
A mechanically stirred mixture of 1 kg (7.3 mol) of (R)-(+)-limonene and 310.6 g of sodium carbonate is cooled to 0°-10°C.
-
1.61 kg (9.1 mol) of 40% peracetic acid is added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is stirred for an additional 45 minutes.
-
The mixture is then washed sequentially with ice water, a sodium carbonate solution, and brine.
-
The organic layer is dried over magnesium sulfate.
-
The final product is purified by distillation to separate recovered limonene, the cis-epoxide, the trans-epoxide, and any diepoxide formed.[8]
Biocatalytic Synthesis: Stereoselective Epoxidation using Oat Peroxygenase
This method allows for the stereoselective synthesis of the trans isomer from (R)-limonene.
Protocol:
-
Prepare a suspension of 3 g of peroxygenase-containing preparation from oat flour in 20 mL of 50 mM phosphate buffer (pH 7.5).
-
To this suspension, add 540 µL (454 mg, 3.33 mmol) of (R)-limonene and 460 µL (3.36 mmol) of 70% tert-butyl hydroperoxide (t-BuOOH) in water via a syringe pump at a constant infusion rate of 300 µL/h.
-
Maintain the mixture under vigorous stirring at 25°C for 4 hours.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Extract the entire suspension with diethyl ether (3 x 15 mL).
-
Separate the organic phase by centrifugation at 2930 x g for 20 minutes for each extraction.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on deactivated silica gel, eluting with a mixture of n-hexane and diethyl ether (96:4 v/v) to yield the pure trans-(4R)-limonene 1,2-epoxide.[9]
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of (4R)-Limonene 1,2-Epoxide
(4R)-Limonene 1,2-epoxide is a substrate for limonene epoxide hydrolase (LEH), an enzyme found in some bacteria that can utilize limonene as a carbon source.[10] The enzyme catalyzes the stereospecific ring-opening of the epoxide to form (1S,2S,4R)-limonene-1,2-diol.[10] This reaction is significant in understanding the metabolic fate of limonene and its derivatives and has applications in the synthesis of chiral diols.
Caption: Enzymatic hydrolysis of (4R)-limonene 1,2-epoxide.
Experimental Workflow for Biocatalytic Synthesis and Purification
The following diagram illustrates the key steps in the biocatalytic synthesis and subsequent purification of trans-(4R)-limonene 1,2-epoxide.
Caption: Biocatalytic synthesis and purification workflow.
Conclusion
(4R)-Limonene 1,2-epoxide is a fundamentally important chiral building block with well-defined stereoisomers. The ability to synthesize specific diastereomers through both chemical and biocatalytic methods opens up numerous possibilities for the development of novel pharmaceuticals and functional materials. A thorough understanding of its stereochemistry and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer practical starting points for the synthesis and manipulation of this versatile molecule.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- [webbook.nist.gov]
- 3. primescholars.com [primescholars.com]
- 4. (+)-trans-Limonene oxide | C10H16O | CID 449290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Limonene-1,2-epoxide | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Oxidation Byproduct in Citrus: A Technical Guide to Limonene-1,2-Epoxide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Technical Overview on the Occurrence, Analysis, and Biological Activity of Limonene-1,2-Epoxide in Citrus Fruits for Researchers, Scientists, and Drug Development Professionals.
Preamble: Limonene, a primary constituent of citrus essential oils, is widely recognized for its aromatic properties and therapeutic potential. However, its oxidative degradation product, this compound, presents a complex profile of biological activities that are of increasing interest to the scientific community. This technical guide synthesizes the current understanding of this compound's presence in citrus-derived products, methodologies for its quantification, and its emerging role in cellular signaling pathways relevant to drug development. While not a naturally occurring compound in fresh, intact citrus fruits, its formation during processing and storage warrants a thorough investigation of its biological implications.
Section 1: Natural Occurrence and Formation
This compound is not typically found in fresh, undamaged citrus fruits. Instead, it is primarily formed through the oxidation of limonene, a process that can be initiated by exposure to air, light, and moisture. This oxidation can occur during the extraction of essential oils, processing of juices, and during the storage of citrus-based products.
Quantitative Data on this compound in Citrus Products
The concentration of this compound in citrus products is highly variable and dependent on processing and storage conditions. Research indicates that its levels can increase significantly under conditions that promote oxidation.
| Product | Condition | This compound Concentration | Citrus Species | Reference |
| Lemon Essential Oil | Fresh | Not Detected | Citrus limon | [1] |
| Lemon Essential Oil | After exposure to water and sunlight | 0.38% to 6.07% | Citrus limon | [1] |
| Orange Essential Oil | Fresh | Not Detected | Citrus sinensis | [1] |
| Orange Essential Oil | After exposure to water and sunlight | 0% to 5.14% | Citrus sinensis | [1] |
| Lemon Peel | - | Low concentrations | Citrus limon | [2] |
| Beverages and Dairy Products | Flavoring | 0.3-0.5 ppm | - | [2] |
| Sauces | Flavoring | up to 5 ppm | - | [2] |
Section 2: Experimental Protocols
Accurate quantification and characterization of this compound are crucial for understanding its biological effects. The following are outlines of key experimental protocols.
Extraction and Quantification of this compound from Citrus Essential Oils
Objective: To extract and quantify the cis- and trans-isomers of this compound in citrus essential oils.
Methodology: Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS).[2]
Protocol:
-
Sample Preparation: Dilute the citrus essential oil sample in a suitable solvent (e.g., dichloromethane). Add an internal standard, such as S-(-)-limonene, for accurate quantification.[2]
-
Instrumentation: Utilize a multidimensional gas chromatograph equipped with two columns of different polarities and a mass spectrometer detector.
-
Pre-column (achiral): For the initial separation of components.
-
Main column (chiral): For the enantiomeric separation of this compound isomers.[2]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program is employed to achieve optimal separation. For example, hold at 70°C for 2 min, then ramp to 130°C at 30°C/min, and then to 230°C at 10°C/min, holding for 6 min.[3]
-
Transfer Line Temperature: 300 °C.[4]
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The ion at m/z = 153 is typically monitored for this compound.[2]
-
-
Quantification: Generate a calibration curve using certified standards of the cis- and trans-isomers of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cell line (e.g., HaCaT keratinocytes).[5]
Protocol:
-
Cell Culture: Culture the desired cell line in a 96-well plate to a suitable confluency.
-
Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the treatment medium. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1 to 4 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory activity of this compound in a rodent model.[7]
Protocol:
-
Animal Model: Use a suitable rodent model (e.g., rats or mice).
-
Treatment: Administer this compound intraperitoneally at various doses (e.g., 25, 50, and 75 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[7][8]
-
Induction of Inflammation: After a set time post-treatment (e.g., 1 hour), induce inflammation by injecting a phlogistic agent (e.g., 0.05 mL of 1% carrageenan solution) into the subplantar surface of the right hind paw.[8]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Section 3: Signaling Pathways and Biological Activity
This compound has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. These activities are mediated through its interaction with key cellular signaling pathways.
Anti-inflammatory Activity and NF-κB Signaling
This compound has been shown to possess anti-inflammatory properties by inhibiting the release of inflammatory mediators.[7][9] One of the key mechanisms is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity and PI3K/Akt/mTOR Signaling
Emerging evidence suggests that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation.[5] These effects are partly attributed to the suppression of the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, a critical regulator of cell growth and survival.[5]
Caption: Suppression of the PI3K/Akt/mTOR signaling pathway by this compound.
Metabolism of this compound
In biological systems, this compound can be metabolized by the enzyme this compound hydrolase (LEH). This enzyme catalyzes the hydrolysis of the epoxide to form limonene-1,2-diol.[10][11] This metabolic pathway is crucial for the detoxification and clearance of the epoxide.
Caption: Metabolic conversion of limonene to limonene-1,2-diol.
Section 4: Future Directions and Conclusion
The presence of this compound in citrus-derived products, coupled with its significant biological activities, underscores the need for further research. Future studies should focus on:
-
Comprehensive Quantification: Establishing a broader database of this compound concentrations in a wider range of commercial citrus products.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its anti-inflammatory and anticancer effects.
-
Safety Assessment: Conducting thorough toxicological studies to determine the safe levels of exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. limonene oxide, 1195-92-2 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. d-Limonene inhibits cytokines and chemokines expression by regulating NF-kappaB and STAT in HaCat cells and DNCB-induced atopic dermatitis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
- 11. uniprot.org [uniprot.org]
Limonene Degradation in Rhodococcus erythropolis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the limonene degradation pathway in Rhodococcus erythropolis, with a specific focus on strain DCL14. This bacterium utilizes a novel metabolic route, distinct from other studied microorganisms, to assimilate both (4R)- and (4S)-limonene as a sole source of carbon and energy. This guide details the enzymatic steps, intermediate metabolites, and available quantitative data. Furthermore, it provides detailed experimental protocols for the key enzymes involved in this pathway and visual representations of the metabolic and experimental workflows.
The Core Degradation Pathway
Rhodococcus erythropolis DCL14 employs a unique pathway for limonene degradation that commences with the epoxidation of the 1,2-double bond of the limonene molecule. This initial step is catalyzed by a limonene 1,2-monooxygenase. The resulting limonene-1,2-epoxide is then hydrolyzed to limonene-1,2-diol by a specific epoxide hydrolase. Subsequently, the diol is oxidized to 1-hydroxy-2-oxolimonene by a dehydrogenase. The ring is then cleaved by a monooxygenase, leading to the formation of 3-isopropenyl-6-oxoheptanoate. This intermediate is believed to be further metabolized via the β-oxidation pathway.[1][2] The pathway is capable of processing both (4R)- and (4S)-enantiomers of limonene, proceeding through a series of corresponding chiral intermediates.[1]
Key Enzymes and Metabolites
The core pathway involves four key enzymes that have been identified and characterized in R. erythropolis DCL14:
-
Limonene 1,2-monooxygenase: An FAD- and NADH-dependent enzyme that catalyzes the initial epoxidation of limonene.[1][2]
-
This compound hydrolase: A cofactor-independent hydrolase that converts this compound to limonene-1,2-diol.[1][3] This enzyme belongs to a novel class of epoxide hydrolases.[4]
-
Limonene-1,2-diol dehydrogenase: A DCPIP-dependent dehydrogenase responsible for the oxidation of limonene-1,2-diol.[1]
-
1-hydroxy-2-oxolimonene 1,2-monooxygenase: An NADPH-dependent enzyme that catalyzes the cleavage of the cyclic ketone.[1]
The degradation of (4R)-limonene proceeds through the following intermediates: (1S,2S,4R)-limonene-1,2-diol, (1S,4R)-1-hydroxy-2-oxolimonene, and (3R)-3-isopropenyl-6-oxoheptanoate.[1] Conversely, the degradation of (4S)-limonene involves the formation of (1R,2R,4S)-limonene-1,2-diol, (1R,4S)-1-hydroxy-2-oxolimonene, and (3S)-3-isopropenyl-6-oxoheptanoate.[1]
Quantitative Data
The following tables summarize the available quantitative data on the enzyme activities and oxygen uptake rates in Rhodococcus erythropolis DCL14.
Table 1: Specific Activities of Enzymes in the Limonene Degradation Pathway in Limonene-Grown Cells
| Enzyme | Substrate | Specific Activity (nmol/min/mg protein) |
| Limonene 1,2-monooxygenase | (4R)-Limonene | 1.5 |
| This compound hydrolase | (4R)-Limonene-1,2-epoxide | 180 |
| Limonene-1,2-diol dehydrogenase (DCPIP-dependent) | (1S,2S,4R)-Limonene-1,2-diol | 25 |
| 1-hydroxy-2-oxolimonene 1,2-monooxygenase | (1S,4R)-1-hydroxy-2-oxolimonene | 10 |
Data extracted from van der Werf et al., 1999.[1][5][6]
Table 2: Oxygen Uptake Rates by Whole Cells of R. erythropolis DCL14 Grown on (4R)-Limonene
| Substrate (1 mM) | Oxygen Uptake Rate (nmol/min/mg protein) |
| (4R)-Limonene | 45 |
| (4R)-Limonene-1,2-epoxide | 50 |
| (1S,2S,4R)-Limonene-1,2-diol | 60 |
| (1S,4R)-1-hydroxy-2-oxolimonene | 55 |
| Succinate | 10 |
Data extracted from van der Werf et al., 1999.[2][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the limonene degradation pathway in Rhodococcus erythropolis.
Preparation of Cell-Free Extracts
A crucial first step for all enzyme assays is the preparation of active cell-free extracts.
Protocol:
-
Cell Harvesting: Grow R. erythropolis DCL14 in a suitable mineral salts medium with limonene as the sole carbon source to induce the degradation pathway enzymes.[6] Harvest the cells in the exponential growth phase by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.7, 14 mM Mg-glutamate, 60 mM K-glutamate, 2 mM DTT).[7][8] Centrifuge at 5,000 x g for 10 minutes at 4°C between each wash.
-
Resuspension: After the final wash, resuspend the cell pellet in 1 mL of wash buffer per gram of wet cell pellet.
-
Cell Lysis: Disrupt the cells by sonication on ice. Use a sonicator with a microtip and apply short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating and enzyme denaturation. A total sonication time of around 20 minutes is often sufficient.[5]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell-free extract. This extract can be used immediately for enzyme assays or stored at -80°C for future use.
Enzyme Assays
3.2.1. Limonene 1,2-monooxygenase Assay
This assay measures the conversion of limonene to this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM NADH, 5 µM FAD, and cell-free extract in a final volume of 2 mL.
-
Initiation: Start the reaction by adding 1 mM (4R)- or (4S)-limonene.
-
Incubation: Incubate the reaction mixture at 30°C with shaking.
-
Extraction: At various time points, stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the substrate and product.
-
Analysis: Analyze the organic phase by gas chromatography (GC) to quantify the decrease in limonene and the formation of this compound. A chiral column is necessary to separate the different stereoisomers.
3.2.2. This compound Hydrolase Assay
This assay quantifies the hydrolysis of this compound to limonene-1,2-diol.
Protocol:
-
Reaction Mixture: In a sealed vial, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and cell-free extract.
-
Initiation: Start the reaction by adding 2.5 mM (4R)- or (4S)-limonene-1,2-epoxide.
-
Incubation: Incubate at 30°C.
-
Extraction and Analysis: At different time intervals, extract the reaction mixture with an equal volume of a suitable organic solvent (e.g., ethyl acetate) and analyze the organic phase by chiral GC to measure the decrease in the epoxide concentration.
3.2.3. Limonene-1,2-diol Dehydrogenase Assay
This spectrophotometric assay measures the reduction of DCPIP.
Protocol:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM citrate buffer (pH 6.0), 0.075 mM DCPIP, and cell-free extract.
-
Initiation: Start the reaction by adding 1 mM (1S,2S,4R)- or (1R,2R,4S)-limonene-1,2-diol.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.[6] The molar extinction coefficient for DCPIP at pH 6.0 is 14.24 mM⁻¹ cm⁻¹.[6]
3.2.4. 1-hydroxy-2-oxolimonene 1,2-monooxygenase Assay
This assay follows the oxidation of NADPH spectrophotometrically.
Protocol:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 0.3 mM NADPH, and cell-free extract.
-
Initiation: Start the reaction by adding 1 mM (1S,4R)- or (1R,4S)-1-hydroxy-2-oxolimonene.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which is indicative of NADPH oxidation. The molar extinction coefficient for NADPH is 6.22 mM⁻¹ cm⁻¹.
Visualizations
Limonene Degradation Pathway in Rhodococcus erythropolis DCL14
Caption: Metabolic pathway of (4R)- and (4S)-limonene degradation in Rhodococcus erythropolis DCL14.
Experimental Workflow for Enzyme Activity Determination
Caption: General workflow for the preparation of cell-free extracts and determination of enzyme activities.
Genetic Regulation
Currently, there is limited specific information available in the cited literature regarding the genetic organization and regulation of the limonene degradation pathway in Rhodococcus erythropolis DCL14. While the enzymes are known to be inducible by growth on limonene, the specific genes, operon structures, and regulatory elements (e.g., transcription factors, promoters) have not been fully elucidated.[9] Future research in this area will be crucial for a complete understanding and potential metabolic engineering of this pathway.
References
- 1. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Rhodococcus erythropolis DCL14 this compound hydrolase gene encodes an enzyme belonging to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Differential effect of monoterpenes and flavonoids on the transcription of aromatic ring-hydroxylating dioxygenase genes in Rhodococcus opacus C1 and Rhodococcus sp. WAY2 - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Limonene-1,2-Epoxide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limonene-1,2-epoxide hydrolase (LEH) is a unique biocatalyst that plays a crucial role in the degradation of limonene. Unlike conventional epoxide hydrolases, LEH employs a novel one-step catalytic mechanism, making it a subject of significant interest for industrial applications, particularly in the synthesis of chiral compounds. This guide provides an in-depth exploration of the catalytic mechanism of LEH from Rhodococcus erythropolis, detailing its structure, the function of key active site residues, and the stereochemical outcome of the hydrolysis reaction. Furthermore, this document outlines the experimental protocols for the expression, purification, and kinetic characterization of this enzyme, and presents available quantitative data to facilitate a deeper understanding of its function.
Introduction
Epoxide hydrolases (EHs) are a ubiquitous class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This function is vital for detoxification processes and in various metabolic pathways.[1] this compound hydrolase (EC 3.3.2.8) is a specialized EH that facilitates the conversion of this compound to limonene-1,2-diol.[1] First identified in the bacterium Rhodococcus erythropolis DCL14, LEH is part of the metabolic pathway that allows this organism to utilize limonene as a sole carbon and energy source.[1]
What sets LEH apart from other EHs is its distinct structure and catalytic mechanism. While most EHs possess a conserved α/β-hydrolase fold and employ a two-step mechanism involving a covalent enzyme-substrate intermediate, LEH is a smaller, 16 kDa enzyme with a unique fold and a direct, one-step "push-pull" mechanism.[1][2] This unique mechanism, coupled with its high stereoselectivity, makes LEH a valuable tool for the synthesis of enantiopure compounds, a critical aspect of drug development and fine chemical production.
Structural Overview
The crystal structure of LEH reveals a compact globular protein with a highly curved six-stranded mixed β-sheet. This sheet is flanked by four α-helices, which together create a deep, predominantly hydrophobic active site pocket that extends into the core of the protein.[3] At the base of this pocket lies a cluster of polar amino acid residues that constitute the catalytic center. LEH exists as a dimer in solution, with the two subunits arranged in a way that the active sites are independent and do not interact.
The Catalytic Mechanism
The hydrolysis of this compound by LEH proceeds via a single, concerted SN2-like reaction. This mechanism involves the simultaneous activation of a water molecule for nucleophilic attack and protonation of the epoxide oxygen to facilitate ring-opening.[2][4] This is in stark contrast to the two-step mechanism of canonical epoxide hydrolases, which involves the formation of a covalent alkyl-enzyme intermediate.
The key players in the catalytic machinery of LEH are a unique Asp-Arg-Asp catalytic triad (Asp101, Arg99, and Asp132) and two other crucial residues, Tyrosine 53 (Tyr53) and Asparagine 55 (Asn55).[1][3]
-
Asp132 (The Base): Acts as a general base, abstracting a proton from a water molecule to generate a highly nucleophilic hydroxide ion.[1][2]
-
Asp101 (The Acid): Functions as a general acid, donating a proton to the epoxide oxygen. This protonation weakens the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack.[1][2]
-
Arg99 (The Stabilizer): This centrally located arginine residue is crucial for positioning and stabilizing the two aspartate residues of the triad through hydrogen bonding. It helps to maintain the correct ionization states of Asp101 and Asp132 for catalysis and may act as a proton shuttle to regenerate the active site.[1][5]
-
Tyr53 and Asn55 (The Water Binders): These residues play a critical role in orienting the nucleophilic water molecule within the active site through a network of hydrogen bonds, ensuring its optimal positioning for the backside attack on the epoxide carbon.[1]
The reaction is initiated by the deprotonation of water by Asp132. The resulting hydroxide ion then attacks one of the electrophilic carbons of the epoxide ring. Concurrently, Asp101 protonates the epoxide oxygen. This "push-pull" mechanism leads to the opening of the epoxide ring and the formation of the diol product in a single step.[2] Computational studies have shown that the attack preferentially occurs at the more substituted carbon of the epoxide ring.[1]
Signaling Pathway Diagram
Caption: Catalytic mechanism of this compound Hydrolase.
Quantitative Data
Kinetic Parameters of Wild-Type LEH
The catalytic efficiency of LEH is influenced by various factors, including substrate specificity, temperature, and pH. The enzyme exhibits maximal activity at a pH of 7.0 and a temperature of 50°C.[1] The activation energy for the hydrolysis of (+)-limonene-1,2-epoxide has been determined to be approximately 51.8 kJ·mol−1.[6]
| Substrate | Relative Activity (%) |
| (+)-Limonene-1,2-epoxide | 100 |
| 1-Methylcyclohexene oxide | 65 |
| Cyclohexene oxide | 25 |
| Indene oxide | 15 |
| Other epoxides* | < 0.25 |
*Other epoxides tested include (-)-α-pinene oxide, cyclopentene oxide, styrene oxide, and others.[6]
Impact of Site-Directed Mutagenesis on Catalytic Activity
| Mutation | Effect on Activity | Rationale |
| Asp101Ala | Inactive | Abolishes the essential proton-donating function. |
| Arg99Lys | Inactive | Disrupts the stabilization of the catalytic aspartates. |
| Asp132Ala | Inactive | Eliminates the general base required for water activation. |
| Tyr53Phe | Reduced Activity | Impairs the proper positioning of the nucleophilic water molecule. |
| Asn55Asp | Inactive | Likely introduces a local negative charge overload and may cause misfolding.[3] |
Note: A comprehensive table of Km and kcat values would require a detailed review of primary literature for each specific mutant and substrate.
Experimental Protocols
Heterologous Expression and Purification of Recombinant LEH
A common method for obtaining LEH for research purposes is through heterologous expression in Escherichia coli.
Workflow Diagram:
Caption: Workflow for LEH expression and purification.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the LEH gene, often with a polyhistidine tag for purification.
-
Cultivation: Grow the transformed E. coli in Luria-Bertani (LB) medium at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding an appropriate inducer (e.g., rhamnose or IPTG, depending on the expression system) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 300 mM NaCl and 10 mM imidazole) and lyse the cells by sonication or using a French press.
-
Clarification: Remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Purification: Apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged LEH with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0) by dialysis or using a desalting column.
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
Enzyme Activity Assay
The activity of LEH is typically determined by monitoring the disappearance of the epoxide substrate and/or the formation of the diol product using gas chromatography (GC).
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the purified LEH enzyme at a suitable concentration.
-
Initiation: Start the reaction by adding the substrate, this compound (typically dissolved in a water-miscible organic solvent like acetonitrile to a final concentration that is appropriate for the kinetic measurements).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Quenching and Extraction: At specific time points, stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate, which also serves to extract the substrate and product. An internal standard (e.g., n-dodecane) should be included in the quenching solvent for accurate quantification.
-
Phase Separation: Vortex the mixture vigorously and then separate the organic and aqueous phases by centrifugation.
-
GC Analysis: Analyze the organic phase by gas chromatography. A chiral column can be used to separate the different stereoisomers of the substrate and product. The decrease in the substrate peak area and the increase in the product peak area over time, relative to the internal standard, are used to calculate the reaction rate.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acids in the enzyme to investigate their role in catalysis.
Logical Relationship Diagram:
Caption: Logical flow of a site-directed mutagenesis experiment.
General Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid containing the wild-type LEH gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, thus selectively degrading the parental (wild-type) plasmid, which was isolated from a methylation-proficient E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
-
Expression and Characterization: Once the mutation is confirmed, the mutant protein can be expressed, purified, and characterized as described above to determine the impact of the mutation on its catalytic activity.
Conclusion
This compound hydrolase from Rhodococcus erythropolis is a fascinating enzyme with a catalytic mechanism that distinguishes it from the broader family of epoxide hydrolases. Its one-step "push-pull" mechanism, orchestrated by a unique Asp-Arg-Asp catalytic triad and key water-positioning residues, provides an efficient and highly stereoselective route for the hydrolysis of this compound. The detailed understanding of its structure and function, facilitated by techniques such as site-directed mutagenesis and X-ray crystallography, opens avenues for protein engineering to tailor its substrate specificity and enhance its utility in biocatalysis. The protocols outlined in this guide provide a framework for the further investigation and application of this remarkable enzyme in both academic and industrial research settings. For drug development professionals, the enantioconvergent nature of LEH offers a powerful tool for the synthesis of chiral building blocks, a critical component in the development of new therapeutics.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of Rhodococcus erythropolis this compound hydrolase reveals a novel active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Structure of Rhodococcus erythropolis limonene‐1,2‐epoxide hydrolase reveals a novel active site | The EMBO Journal [link.springer.com]
- 6. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Reactions of Limonene-1,2-Epoxide with Various Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Limonene-1,2-epoxide, a chiral building block derived from the abundant natural product limonene, serves as a versatile intermediate in the synthesis of a wide array of valuable compounds. Its strained three-membered ring is susceptible to nucleophilic attack, leading to the formation of diverse functionalized molecules with significant potential in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, focusing on reaction mechanisms, stereochemical outcomes, quantitative data, and detailed experimental protocols.
Reaction Fundamentals: Regioselectivity and Stereochemistry
The ring-opening of this compound is governed by the nature of the nucleophile and the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. These conditions dictate the regioselectivity of the nucleophilic attack.
-
Basic or Neutral Conditions: Under these conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[1][2]
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction exhibits characteristics of both SN1 and SN2 mechanisms. The nucleophilic attack preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[1][2]
The stereochemistry of the ring-opening is often controlled by the Fürst-Plattner rule , which dictates that the nucleophilic attack on a cyclohexene oxide derivative occurs in a trans-diaxial manner. This leads to the formation of a product with a chair-like transition state, which is energetically more favorable.[3]
Reactions with Oxygen Nucleophiles
The most common reaction with an oxygen nucleophile is the hydrolysis of this compound to form limonene-1,2-diol. This reaction can be catalyzed by either acid or enzymes.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of a mixture of cis- and trans-limonene-1,2-oxide yields the corresponding diol.[4]
Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of this compound
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| (-)-Limonene-1,2-epoxide | H₃PO₄ (to pH 3.5) | 25°C, 1 h | 87 | [5] |
| Crude limonene-1,2-oxide | Dilute H₂SO₄ in Acetone/Water | Room temperature, 2-4 h | Not specified | [4] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of (-)-Limonene-1,2-epoxide[5]
-
Reaction Setup: Begin with the crude or purified (-)-limonene-1,2-epoxide.
-
Acidification: Adjust the pH of the solution to 3.5 by the addition of phosphoric acid (H₃PO₄).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Reaction Time: Allow the reaction to proceed for 1 hour. Monitor the conversion of the epoxide by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diol. Further purification can be achieved by chromatography or recrystallization.
Diagram 1: General Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the synthesis of limonene-1,2-diol via acid-catalyzed hydrolysis.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as amines and azides, is a key method for the synthesis of chiral β-amino alcohols, which are valuable intermediates in drug development.
Aminolysis
The aminolysis of limonene oxide is reported to be both regio- and diastereoselective.[3] The reaction of a mixture of cis- and trans-limonene oxide with primary amines in the presence of hot water as a catalyst yields β-amino alcohols derived from the trans-epoxide, while the cis-epoxide remains largely unreacted.[3]
Table 2: Quantitative Data for Aminolysis of this compound
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| R(+)-Limonene oxide | Allylamine, Water | 100°C, 24 h | 78 | [5] |
| (R)-(+)-limonene oxide | Various primary amines, Water | 80°C, 24 h | Moderate to good | [6] |
Experimental Protocol: Synthesis of β-Amino Alcohols via Aminolysis[5]
-
Reaction Setup: In a sealed vessel, combine R(+)-limonene oxide (19.7 mmol), water (0.55 mL), and allylamine (56.4 mmol). This protocol can be adapted for other primary or secondary amines.
-
Reaction Conditions: Heat the stirred mixture to 100°C.
-
Reaction Time: Maintain the reaction for 24 hours.
-
Purification: After cooling, perform an acid-base extraction to purify the product. The final amino alcohol product is dried (e.g., with CaCl₂) and concentrated in a rotary evaporator.
Diagram 2: Regioselective Aminolysis of trans-Limonene Oxide
Caption: Regioselective aminolysis of trans-limonene oxide.
Reaction with Sodium Azide
The ring-opening of epoxides with sodium azide provides a pathway to azido alcohols, which can be subsequently reduced to primary amino alcohols. The pH of the reaction medium plays a crucial role in the regioselectivity of this reaction.[7]
Experimental Protocol: Azidolysis of Epoxides at pH 4.2[7]
-
Reaction Setup: Add the epoxide (5 x 10⁻³ mol) to an aqueous solution of sodium azide (25 x 10⁻³ mol in 8 mL of water and 4.6 mL of glacial acetic acid) at the desired temperature.
-
Reaction Conditions: Stir the heterogeneous mixture. The initial pH is 4.2 and remains relatively constant throughout the reaction.
-
Work-up: Extract the mixture with diethyl ether (2 x 25 mL), saturate the aqueous layer with NaCl, and perform a final extraction with diethyl ether (25 mL).
Reactions with Carbon Nucleophiles
Grignard reagents are effective carbon nucleophiles for the ring-opening of epoxides, leading to the formation of new carbon-carbon bonds.
Reaction with Grignard Reagents
The reaction of epoxides with Grignard reagents typically proceeds via an SN2 mechanism, with the nucleophilic attack occurring at the less substituted carbon of the epoxide.[8]
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, can also be employed to open the epoxide ring, yielding β-hydroxy sulfides.
Thiolysis
The reaction of epoxides with thiols in water can proceed without a catalyst to produce β-hydroxy sulfides with high regioselectivity.[9]
Summary of Reactions and Regioselectivity
Table 3: Summary of this compound Reactions with Various Nucleophiles
| Nucleophile Type | Nucleophile Example | Reaction Conditions | Major Product | Regioselectivity |
| Oxygen | H₂O (acidic) | Dilute acid (e.g., H₂SO₄, H₃PO₄) | Limonene-1,2-diol | Attack at the more substituted carbon |
| Nitrogen | Primary/Secondary Amines | Water, heat | β-Amino alcohol | Attack at the less substituted carbon |
| Nitrogen | Sodium Azide (acidic) | pH 4.2 | Azido alcohol | Varies with pH |
| Carbon | Grignard Reagents (RMgX) | Ethereal solvent, then acidic workup | Alcohol with extended carbon chain | Attack at the less substituted carbon |
| Sulfur | Thiols (RSH) | Water, heat | β-Hydroxy sulfide | Attack at the less substituted carbon |
Diagram 3: Acid vs. Base Catalyzed Ring Opening
Caption: Comparison of acid and base-catalyzed epoxide ring-opening pathways.
This guide provides a foundational understanding of the reactivity of this compound with a range of nucleophiles. The versatility of this chiral building block, coupled with the ability to control the regioselectivity and stereoselectivity of its ring-opening reactions, makes it a valuable tool for the synthesis of complex molecules in academic and industrial research. For specific applications, further optimization of the presented protocols may be necessary.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. research.vu.nl [research.vu.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
Solubility and stability of limonene-1,2-epoxide in different solvents
An In-depth Technical Guide: Solubility and Stability of Limonene-1,2-Epoxide in Different Solvents
Introduction
This compound, a monoterpenoid derived from the oxidation of limonene, is a valuable chiral building block in the synthesis of fine chemicals, pharmaceuticals, and bio-based polymers.[1][2] Its utility in these applications is critically dependent on its solubility in various reaction media and its stability under different storage and processing conditions. The presence of a strained oxirane ring makes this compound susceptible to ring-opening reactions, particularly hydrolysis, which can be influenced by the choice of solvent, pH, and temperature. This guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, offering crucial data for researchers, scientists, and drug development professionals.
Solubility Profile of this compound
Aqueous Solubility
This compound is generally described as being practically insoluble to insoluble in water.[3][4] However, some quantitative estimates exist, which vary between sources. This discrepancy may be due to different experimental or estimation methods. The available data is summarized in Table 1.
Table 1: Quantitative Aqueous Solubility of this compound
| Solubility Value | Temperature | Method | Source |
| 137.2 mg/L | 25 °C | Estimated | [5] |
| 4.6 mM (~699.9 mg/L) | 25 °C | Not Specified | [6] |
Solubility in Organic Solvents
Qualitative descriptions indicate that this compound is soluble in alcohols and other common organic solvents.[5] Its nonpolar terpene backbone and the polar epoxide ring give it a degree of amphiphilicity, allowing it to be miscible with a range of solvents. It is used as a solvent itself and has solvation capabilities similar to turpentine.[7] Solvents commonly used in reactions involving this compound, such as acetonitrile, toluene, and ethyl acetate, imply good solubility in these media.[8][9][10]
Stability of this compound and Degradation Pathways
The primary stability concern for this compound is the acid- or base-catalyzed hydrolysis of the epoxide ring, which leads to the formation of limonene-1,2-diol.[11][12] This reaction is highly dependent on the solvent system, pH, and temperature.
Hydrolysis in Aqueous and Protic Solvents
In aqueous solutions, especially under acidic conditions, this compound can be lost due to hydrolysis.[5][13] The presence of water and a protic solvent like acetonitrile can favor the hydration of the epoxide to form the corresponding diol.[8] The rate of this degradation is influenced by pH, with the epoxide being more stable under basic conditions than neutral ones.[12] The hydrolysis can also be catalyzed enzymatically by epoxide hydrolases (EHs).[11][12]
The general pathway for the hydrolysis of this compound is illustrated in the diagram below.
Caption: Hydrolysis pathway of this compound.
Stability in Different Solvent Systems
The choice of solvent plays a crucial role in the stability of this compound, primarily by influencing the rate of hydrolysis or other side reactions. Aprotic solvents are generally preferred to minimize the formation of diol byproducts. The effect of various solvents on the reaction outcomes during limonene epoxidation, which reflects the stability of the formed epoxide, is summarized in Table 2.
Table 2: Influence of Solvent on the Stability and Degradation of this compound
| Solvent | Conditions | Observation | Implication for Stability | Source |
| Acetonitrile | Epoxidation with H₂O₂ at 323 K | Increased yield of limonene diol (up to 25%) compared to solvent-free conditions. | Lower stability; promotes hydrolysis. | [8] |
| Toluene | Epoxidation with H₂O₂, 50 °C | Used as a solvent in reactions where diol formation was observed. | May not fully prevent hydrolysis. | [8] |
| Ethyl Acetate | Epoxidation using isobutyraldehyde | Used as a "green solvent" in epoxidation reactions. | Considered a suitable solvent for synthesis, implying reasonable stability. | [9] |
| Acetone | Epoxidation with in-situ generated DMDO | High yield (97%) of limonene dioxide, indicating the stability of the monoepoxide intermediate. | Good stability, suitable for further oxidation. | [1] |
| Solvent-Free | Epoxidation with H₂O₂ and a tungsten-based catalyst, saturated with Na₂SO₄ | Achieved 100% selectivity to this compound by preventing hydrolysis. | High stability in the absence of a hydrolytic medium. | [14][15][16] |
To mitigate hydrolysis, especially in systems where water is present (e.g., when using aqueous H₂O₂ as an oxidant), the reaction mixture can be saturated with salts like sodium sulphate (Na₂SO₄).[14][15] This reduces the solubility and activity of water in the organic phase, thereby inhibiting the epoxide ring-opening.[8]
Experimental Protocols
Assessing the stability of this compound in a given solvent requires a robust experimental workflow and reliable analytical methods.
General Workflow for Stability Assessment
A typical experimental workflow to determine the stability of this compound in a specific solvent is outlined below. This process involves incubating the epoxide in the solvent and monitoring its concentration over time, along with the appearance of any degradation products.
Caption: Experimental workflow for stability analysis.
Analytical Methodologies
Accurate quantification of this compound and its degradation products is essential for stability studies. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
Protocol 1: Quantification by Gas Chromatography (GC)
Gas chromatography is widely used for the analysis of volatile and semi-volatile compounds like terpenes and their epoxides.
-
Sample Preparation : The reaction mixture is terminated, often by adding an organic solvent. For example, 1 ml of ethyl acetate is added to 2 ml of the aqueous reaction mixture. The vial is shaken vigorously for quantitative extraction.[12]
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. A common column is a DB-5 or similar nonpolar capillary column.[17]
-
GC Conditions (Example) :
-
Quantification : An internal standard (e.g., n-hexadecane) is often used to improve accuracy and reproducibility.[6][17] The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
For less volatile degradation products or when derivatization is needed, HPLC is a suitable alternative. A reversed-phase HPLC method can be used, often requiring derivatization of the epoxide to introduce a chromophore for UV detection.
-
Derivatization (Example) : The epoxide is derivatized with N,N-diethyldithiocarbamate (DTC) by heating at 60 °C for 20 minutes at neutral pH. Unreacted DTC is then decomposed by acidification.[19]
-
Instrumentation : An HPLC system with a UV detector and a reversed-phase column (e.g., C18).[19]
-
HPLC Conditions (Example) :
-
Quantification : The concentration is determined based on the peak area of the derivatized analyte, referenced against a calibration curve prepared with derivatized standards.
Conclusion
The solubility and stability of this compound are governed by its chemical structure and the surrounding solvent environment. It exhibits limited solubility in water but is readily soluble in many organic solvents. The primary degradation pathway is hydrolysis to limonene-1,2-diol, a reaction that is significantly accelerated in aqueous and protic solvents, particularly under acidic conditions. For synthetic applications requiring high stability, the use of aprotic solvents or solvent-free systems, often with the addition of a dehydrating agent like sodium sulphate, is highly recommended. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to systematically evaluate the stability of this compound in various media, enabling the optimization of reaction conditions and formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. limonene oxide, 1195-92-2 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. Sixty Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 12. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of (+)-Limonene Epoxide Following Chronic Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Limonene epoxide, a major oxidation product of d-limonene, is a compound of increasing interest due to its presence in numerous consumer products and its potential pharmacological activities. While acute toxicity studies suggest a relatively low order of toxicity, the understanding of its toxicological profile following chronic exposure is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the available toxicological data on (+)-limonene epoxide, with a focus on findings from chronic exposure studies. The document summarizes key quantitative data, details experimental methodologies, and explores potential mechanistic pathways involved in its toxicity.
Introduction
d-Limonene, a naturally occurring monoterpene found in citrus oils, is widely used as a flavoring and fragrance agent. Its oxidation product, (+)-limonene epoxide, is formed upon exposure to air and has been noted for its potential sensitizing properties.[1] As human exposure to (+)-limonene epoxide is plausible through various routes, a thorough evaluation of its long-term health effects is warranted. This guide synthesizes the current knowledge on the chronic toxicological profile of (+)-limonene epoxide, with a particular focus on a 120-day oral gavage study in mice, which represents the most relevant chronic exposure data available to date.
Chronic Toxicity Profile
A key study investigating the systemic toxicological profile of (+)-limonene epoxide after chronic exposure involved the daily oral administration of the compound to Swiss mice for 120 days at doses of 25, 50, and 75 mg/kg/day.[2]
General Observations and Clinical Signs
Throughout the 120-day study period, no significant changes in macroscopic appearance, nutritional intake, or overall behavior were detected in mice treated with (+)-limonene epoxide at any dose level compared to the control group.[2]
Hematological and Clinical Chemistry Findings
Analysis of hematological and clinical chemistry parameters did not reveal any significant alterations in mice exposed to (+)-limonene epoxide for 120 days at doses up to 75 mg/kg/day.[2] While the specific quantitative data from this study are not publicly available, the findings suggest a lack of significant impact on major organ systems such as the hematopoietic system, kidneys, and overall metabolic function at the tested doses.
Table 1: Summary of Hematological and Clinical Chemistry Findings from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice
| Parameter Category | Findings | Reference |
| Hematology | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |
| Clinical Chemistry | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |
Organ Weights
The 120-day chronic toxicity study did not report any significant changes in the organ weights of the treated animals.[2] This suggests that at the doses tested, (+)-limonene epoxide did not induce organ hypertrophy or atrophy.
Table 2: Summary of Organ Weight Findings from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice
| Organ | Findings | Reference |
| Major Organs | No significant changes detected at doses of 25, 50, and 75 mg/kg/day. | [2] |
Histopathological Findings
The most significant finding from the 120-day chronic exposure study was the observation of hepatotoxicity at the highest dose tested.[2]
Table 3: Summary of Histopathological Findings in the Liver from a 120-Day Oral Gavage Study of (+)-Limonene Epoxide in Mice
| Dose Group (mg/kg/day) | Histopathological Findings | Reference |
| 25 | No significant lesions reported. | [2] |
| 50 | No significant lesions reported. | [2] |
| 75 | Focal areas of hepatic necrosis, inflammatory infiltrate, and karyolysis. | [2] |
Histological analysis of the liver from mice in the 75 mg/kg/day group revealed distinct areas of cellular damage. These findings are indicative of a dose-dependent hepatotoxic effect of (+)-limonene epoxide following chronic administration. A study on d-limonene, the precursor to the epoxide, also reported hepatocellular lesions in rats after subchronic treatment, including hydropic degeneration, microvesicular steatosis, and necrosis, which may provide some context to the observed hepatotoxicity of its epoxide metabolite.[3]
Based on the available data, the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity in this 120-day mouse study can be considered to be 50 mg/kg/day, as the effects were only observed at the 75 mg/kg/day dose.
Genotoxicity and Carcinogenicity
Studies on the genotoxicity of limonene and its epoxides have generally shown a lack of mutagenic activity in various in vitro assays, including the Ames test with different strains of Salmonella typhimurium.[4] There is no clear evidence to suggest that (+)-limonene epoxide is carcinogenic.[5]
Experimental Protocols
Chronic 120-Day Oral Gavage Study in Mice
-
Test System: Swiss mice.
-
Administration Route: Oral gavage.
-
Dose Levels: 25, 50, and 75 mg/kg/day.
-
Control Group: Vehicle control (specific vehicle not detailed in the primary source).
-
Duration: 120 days.
-
Observations: Daily monitoring for clinical signs of toxicity, and regular monitoring of body weight and food consumption.
-
Clinical Pathology: Blood samples were collected at the end of the study for hematological and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organs were weighed, and tissues, particularly the liver, were collected and fixed in 10% neutral buffered formalin for histopathological examination using hematoxylin and eosin (H&E) staining.[6][7]
Histopathological Examination of the Liver
Liver tissue samples were fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin. Sections of 4-5 µm thickness were cut and stained with hematoxylin and eosin (H&E). The stained sections were then examined under a light microscope for any pathological changes.
Potential Mechanistic Pathways of Hepatotoxicity
The precise molecular mechanisms underlying the hepatotoxicity of (+)-limonene epoxide following chronic exposure have not been fully elucidated. However, drawing from the broader understanding of drug-induced liver injury, several signaling pathways are likely to be involved. The PI3K/Akt/mTOR and NF-κB pathways are central regulators of cell survival, proliferation, and inflammation, and their dysregulation is often implicated in toxicological responses.
While direct evidence linking (+)-limonene epoxide to these pathways in the context of chronic toxicity is limited, it has been reported that (+)-limonene 1,2-epoxide can suppress the PI3K/Akt/mTOR and NF-κB pathways in the context of cancer cell apoptosis.[8] It is plausible that chronic exposure to a xenobiotic like (+)-limonene epoxide could disrupt the delicate balance of these signaling cascades in hepatocytes, leading to the observed necrosis and inflammation.
Conclusion
The available toxicological data from a 120-day chronic oral gavage study in mice indicate that (+)-limonene epoxide exhibits a dose-dependent hepatotoxicity at a high dose of 75 mg/kg/day, with a NOAEL of 50 mg/kg/day. No significant adverse effects were observed on hematological, clinical chemistry parameters, or organ weights at the doses tested. The lack of genotoxicity and carcinogenicity data for (+)-limonene epoxide suggests a non-genotoxic mechanism for the observed liver toxicity. Further research is warranted to elucidate the specific molecular mechanisms underlying the hepatotoxic effects of chronic (+)-limonene epoxide exposure and to obtain more detailed quantitative toxicological data to refine the risk assessment for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Relative organ weights to 100 g body weight in the control and treated animals. - Public Library of Science - Figshare [plos.figshare.com]
- 7. focusontoxpath.com [focusontoxpath.com]
- 8. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
The Enigmatic Role of Limonene-1,2-Epoxide in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limonene-1,2-epoxide, a reactive derivative of the widespread monoterpene limonene, is emerging as a plant metabolite of significant interest. While its downstream metabolism is well-characterized in microbial systems, its precise role within the plant kingdom remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of the biosynthesis, metabolic fate, and potential physiological functions of this compound in plants. It details the enzymatic processes that likely govern its formation and conversion, explores its potential involvement in plant defense and stress response mechanisms, and provides an overview of the experimental protocols necessary for its study. This document aims to provide a comprehensive resource for researchers in phytochemistry, plant physiology, and drug discovery, while also highlighting critical knowledge gaps to guide future research.
Introduction
Plants produce a vast arsenal of secondary metabolites that mediate their interactions with the environment. Among these, terpenes represent one of the largest and most diverse classes of natural products. Limonene, a monocyclic monoterpene, is a prominent component of the essential oils of many plant species, notably in citrus fruits.[1][2] While the biological activities of limonene are well-documented, its oxygenated derivatives, such as this compound, are gaining attention for their potential roles in plant physiology and their applications in various industries.[3] This guide provides an in-depth examination of this compound as a plant metabolite, focusing on its biochemical lifecycle and putative functions.
Biosynthesis of this compound in Plants
The biosynthesis of this compound begins with the formation of its precursor, limonene. Limonene is synthesized from geranyl pyrophosphate (GPP) by the action of limonene synthase, a well-characterized enzyme in many plant species.[4] The subsequent epoxidation of the 1,2-double bond of limonene is less clearly defined in plants compared to microbial systems.
Current evidence suggests that plant peroxygenases are capable of catalyzing this reaction. For instance, peroxygenase preparations from oat (Avena sativa) have been shown to stereospecifically convert (R)- and (S)-limonene into their corresponding 1,2-monoepoxides.[5][6] A recombinant plant peroxygenase from tomato (Solanum lycopersicum) has also been reported to facilitate the formation of this compound.[7]
While cytochrome P450 monooxygenases (CYPs) are known to be involved in the functionalization of a wide range of terpenes in plants, their primary role in limonene metabolism appears to be hydroxylation at other positions, leading to the formation of carveol and perillyl alcohol, rather than epoxidation at the 1,2-position.[5][8]
digraph "this compound Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
GPP [label="Geranyl Pyrophosphate", fillcolor="#F1F3F4", fontcolor="#202124"];
Limonene [label="Limonene", fillcolor="#F1F3F4", fontcolor="#202124"];
Epoxide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
GPP -> Limonene [label="Limonene Synthase"];
Limonene -> Epoxide [label="Plant Peroxygenase\n(e.g., from Avena sativa)", color="#34A853"];
}
Metabolic Conversion of this compound.
Putative Physiological Role of this compound in Plants
The precise physiological function of this compound in plants is not yet fully understood. However, based on the known roles of other terpenes and their derivatives, several hypotheses can be proposed.
Plant Defense
Monoterpenes are well-known for their roles in plant defense against herbivores and pathogens. Limonene itself exhibits insecticidal and antimicrobial properties. As a more reactive molecule, this compound may act as a more potent toxin or deterrent to pests and pathogens. Epoxides are known to be reactive towards biological nucleophiles such as DNA and proteins, which could underlie a potential toxic effect.
Abiotic Stress Response
There is emerging evidence that monoterpenes can play a role in the plant's response to abiotic stress. For example, the exogenous application of limonene has been shown to alleviate drought-induced oxidative stress in tobacco plants.[9] Monoterpenes may act as antioxidants, quenching reactive oxygen species (ROS) that accumulate during stress conditions.[10] this compound could be an intermediate in a stress-induced metabolic pathway, or it could act as a signaling molecule to activate downstream stress responses. The accumulation of monoterpenes in sage plants under drought stress further supports their involvement in abiotic stress tolerance.[11]
Allelopathy
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Limonene has been identified as a potential allelochemical.[12] It is conceivable that this compound, either released directly or formed from limonene in the environment, could contribute to the allelopathic effects of certain plant species.
Experimental Protocols
The study of this compound in plants requires specialized analytical techniques due to its likely low abundance and potential for reactivity.
Extraction of this compound from Plant Tissues
A general protocol for the extraction of moderately polar terpenoids from plant material would be applicable.
-
Tissue Homogenization: Fresh or freeze-dried plant tissue is ground to a fine powder, often under liquid nitrogen to quench metabolic activity.
-
Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent. A solvent of intermediate polarity, such as ethyl acetate or a mixture of hexane and a more polar solvent, would be appropriate for this compound.
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure, taking care to avoid high temperatures which could lead to degradation of the epoxide.
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract can be further purified using SPE with a silica or C18 stationary phase to remove interfering compounds such as pigments and highly nonpolar lipids.
```dot
digraph "Extraction_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
start [label="Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
homogenize [label="Homogenization\n(e.g., in liquid N2)"];
extract [label="Solvent Extraction\n(e.g., Ethyl Acetate)"];
filter_concentrate [label="Filtration and Concentration"];
spe [label="Solid-Phase Extraction (SPE)\nCleanup"];
analysis [label="GC-MS or LC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> homogenize;
homogenize -> extract;
extract -> filter_concentrate;
filter_concentrate -> spe;
spe -> analysis;
}
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profiling and enzyme inhibitory activity of the essential oil of citrus aurantium fruit peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.unisza.edu.my [journal.unisza.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and catalytic properties of new epoxide hydrolases from the genomic data of soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Depth Qualitative Analysis of Lime Essential Oils Using the Off-Line Combination of Normal Phase High Performance Liquid Chromatography and Comprehensive Two-Dimensional Gas Chromatography-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exogenous monoterpenes mitigate H2O2-induced lipid damage but do not attenuate photosynthetic decline during water deficit in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methods for the Catalytic Synthesis of Limonene-1,2-Epoxide
Introduction
Limonene, a renewable terpene found abundantly in citrus fruit peels, is a versatile and valuable building block for the synthesis of high-value chemicals. Its epoxidized derivatives, particularly limonene-1,2-epoxide, are crucial intermediates in the production of pharmaceuticals, fragrances, and bio-based polymers such as non-isocyanate polyurethanes (NIPUs).[1][2] The selective epoxidation of the endocyclic double bond of limonene presents a significant chemical challenge due to the presence of a second, exocyclic double bond. This document provides detailed application notes and experimental protocols for various catalytic methods designed to achieve high yield and selectivity for this compound. The methods covered include heterogeneous, homogeneous, and biocatalytic systems, offering a range of options for researchers in chemical synthesis and drug development.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from various catalytic methods for the epoxidation of limonene, allowing for a direct comparison of their efficacy and reaction conditions.
| Catalytic System | Catalyst | Oxidant | Solvent/Conditions | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Primary Product |
| Heterogeneous | Commercial MgO | H₂O₂ | Acetonitrile, Water, Acetone | 50 | 30 min | - | - | 80 | This compound |
| Heterogeneous | K-Sn-modified dealuminated zeolite Y | H₂O₂ | Acetonitrile | 70 | - | ~97 | Up to 96 | - | Limonene monoepoxides |
| Heterogeneous | Alumina (Al₂O₃) | H₂O₂ (70% aq) | Ethyl Acetate | - | 10 h | >99 | >99 | - | Limonene diepoxide |
| Homogeneous | Tungsten-based Polyoxometalate | H₂O₂ | Solvent-free | 50 | 15 min | ~95 (H₂O₂) | 100 | - | This compound |
| Homogeneous | Manganese sulfate / Salicylic acid | H₂O₂ (33-38%) | Aqueous Acetonitrile | 18-25 | 4 h | - | - | 87 | Limonene diepoxide |
| Homogeneous | Borotungstic heteropolyacid salt | H₂O₂ (30%) | No organic solvent | 40 | 6-30 h | - | - | >7 | This compound |
| Biocatalytic | Immobilized Candida antarctica lipase B | H₂O₂ / Octanoic acid | Toluene (Microwave) | 50 | 2 h | 75.35 | - | - | Limonene oxide |
| Catalyst-Free | In situ Dimethyldioxirane (DMDO) | Oxone / Acetone | Acetone / Water | Room Temp. | - | - | - | 97 | Limonene dioxide |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent diverse approaches to the catalytic synthesis of this compound.
Protocol 1: Heterogeneous Epoxidation using Commercial MgO
This protocol describes a versatile method for the selective synthesis of either limonene monoepoxide or diepoxide using a commercial, reusable catalyst.[3][4]
Materials:
-
R-(+)-limonene
-
Commercial magnesium oxide (MgO)
-
Acetonitrile
-
Acetone
-
Hydrogen peroxide (H₂O₂, 30-35% aq.)
-
Deionized water
Procedure:
-
Reactor Setup: In a suitable glass reactor equipped with a magnetic stirrer and a condenser, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add the commercial MgO powder to the mixture.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 50°C.
-
Oxidant Addition: Slowly add the aqueous hydrogen peroxide solution to the reactor.
-
Reaction Monitoring and Timing:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid MgO catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.[3]
-
Transfer the filtrate to a separatory funnel and extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude epoxide can be further purified by column chromatography if necessary.
Protocol 2: Homogeneous Epoxidation using a Tungsten-Based Catalyst (Solvent-Free)
This protocol outlines a rapid and highly selective method for producing this compound under solvent-free conditions.[5]
Materials:
-
Limonene
-
Tungsten-based polyoxometalate catalyst
-
Hydrogen peroxide (H₂O₂, 30-35% aq.)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, add limonene and the tungsten-based polyoxometalate catalyst. A typical molar ratio is Limonene:H₂O₂:Catalyst = 4:1:0.005.[5]
-
Hydrolysis Prevention: Add anhydrous sodium sulfate to the mixture to saturate the reaction environment and prevent subsequent hydrolysis of the formed epoxide.[5]
-
Reaction Conditions: Heat the mixture to 50°C (323 K) with vigorous stirring.
-
Oxidant Addition: Add the hydrogen peroxide to the mixture in a single step.
-
Reaction Time: Allow the reaction to proceed for 15 minutes. High conversion of H₂O₂ is achieved within this timeframe.[5][6]
-
Work-up:
-
Cool the reaction mixture.
-
As the reaction is solvent-free, the product mixture can be directly subjected to purification.
-
Filter to remove the sodium sulfate and any solid catalyst residues.
-
-
Purification: The product, this compound, can be purified from the remaining limonene and catalyst by vacuum distillation or chromatography.
Protocol 3: Chemoenzymatic Epoxidation using Immobilized Lipase
This protocol details an eco-friendly chemoenzymatic approach using an immobilized lipase to generate a peroxy acid in situ for the epoxidation reaction, enhanced by microwave irradiation.[7][8]
Materials:
-
Limonene (e.g., 25 mM)
-
Octanoic acid (e.g., 50 mM)
-
Hydrogen peroxide (H₂O₂, 30% aq., e.g., 50 mM)
-
Immobilized Candida antarctica lipase B catalyst (e.g., 1 g)
-
Toluene (up to 20 mL)
Procedure:
-
Reactor Setup: In a microwave-safe reaction vessel, combine limonene, octanoic acid, toluene, and the immobilized lipase catalyst.
-
Reaction Initiation: Place the vessel in a microwave reactor. Set the temperature to 50°C and the microwave power to 50 W.[7][8]
-
Oxidant Addition: Add the hydrogen peroxide solution to the stirred mixture.
-
Reaction Time: Maintain the reaction under microwave irradiation with stirring for 2 hours. A maximum conversion of approximately 75% is expected.[7][8]
-
Work-up:
-
After the reaction, filter the immobilized enzyme catalyst from the solution. The catalyst can be washed and tested for reusability.[7]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a sodium bicarbonate solution to remove residual octanoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis and Purification: Concentrate the solvent under reduced pressure. Analyze the product mixture by GC-MS to determine conversion and selectivity. Further purification can be performed via chromatography.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for catalytic epoxidation and the relationships between different catalytic approaches.
Caption: General experimental workflow for the catalytic epoxidation of limonene.
Caption: Logical relationships between catalyst types, examples, and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Chemoenzymatic Epoxidation of (R)-(+)-Limonene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limonene, a renewable monoterpene available in large quantities as a byproduct of the citrus industry, is a valuable precursor for the synthesis of high-value chemicals.[1] Its epoxidized forms, primarily 1,2-limonene oxide, are versatile intermediates in the production of bio-based polymers, pharmaceuticals, and perfumery formulations.[2][3] Traditional chemical epoxidation methods often rely on hazardous peroxy acids like m-CPBA or metal catalysts, which present safety concerns and can lead to unwanted side reactions and environmental waste.[1][4]
Chemoenzymatic epoxidation offers a milder, more selective, and sustainable alternative. This process typically involves the in situ generation of a peroxycarboxylic acid from a carboxylic acid (e.g., octanoic or caprylic acid) and an oxidant (e.g., hydrogen peroxide), catalyzed by a lipase.[2][4] The peroxy acid then acts as the epoxidizing agent for the limonene double bond. This application note provides detailed protocols and comparative data for the chemoenzymatic epoxidation of limonene using immobilized Candida antarctica lipase B (CALB), a widely used and effective biocatalyst for this transformation.[1][2]
Reaction Principle
The chemoenzymatic epoxidation of limonene is a two-step process occurring in a single pot:
-
Enzymatic Peroxy Acid Formation: A lipase, such as Novozym 435 (immobilized CALB), catalyzes the perhydrolysis of a carboxylic acid (RCOOH) with hydrogen peroxide (H₂O₂) to form a peroxycarboxylic acid (RCOOOH).
-
Chemical Epoxidation: The in situ generated peroxy acid chemically epoxidizes the 1,2-double bond of limonene, yielding limonene oxide. The carboxylic acid is regenerated in this step.[2] Under certain conditions, further epoxidation of the second double bond can occur, producing limonene dioxide.[1]
Data Presentation: Comparison of Reaction Systems
The efficiency of limonene epoxidation is influenced by the catalyst, reaction conditions, and methodology. The following tables summarize quantitative data from various published protocols.
Table 1: Effect of Reaction Conditions on Limonene Conversion and Product Yield
| Catalyst System | Limonene Conc. (mM) | Acyl Donor (Conc.) | Oxidant (Conc.) | Solvent | Temp. (°C) | Time (h) | Limonene Conversion (%) | Limonene Oxide Yield (%) | Limonene Dioxide Yield (%) | Reference |
| Immobilized CALB | 25 | Caprylic Acid (50 mM) | H₂O₂ (50 mM) | Toluene | 40 | < 24 | > 98 | ~70 | ~30 | [1] |
| CALB on Functionalized Silica (Conventional) | 25 | Octanoic Acid (50 mM) | H₂O₂ (50 mM) | Toluene | 50 | 12 | 44.6 | - | - | [2][4][5] |
| CALB on Functionalized Silica (Microwave) | 25 | Octanoic Acid (50 mM) | H₂O₂ (50 mM) | Toluene | 50 | 2 | 75.4 | - | - | [2][4][5] |
| Whole-Cell Rhizopus oryzae Lipase | - | - | H₂O₂ (2.5 M) | Trisodium Citrate Buffer | 30 | 20 | - | - | 93 | [6] |
| Oat Seed Peroxygenase | 0.33 mmol | - | t-BuOOH (0.35 mmol) | Phosphate Buffer | 25 | 4 | 100 | - | - | [7] |
Experimental Protocols
Protocol 1: Epoxidation using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol is based on the lipase-mediated in situ generation of peroxycaprylic acid for the epoxidation of limonene.[1]
Materials:
-
(R)-(+)-Limonene
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Caprylic acid (Octanoic acid)
-
Hydrogen peroxide (30% w/v aqueous solution)
-
Toluene (or other suitable organic solvent)
-
Sodium sulfite (for quenching)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating capabilities
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a 50 mL screw-capped flask, combine 25 mM of (R)-(+)-limonene, 50 mM of caprylic acid, and 20 mL of toluene.
-
Enzyme Addition: Add 20% (w/v) of Novozym 435 to the mixture.
-
Initiation: Place the flask in a water bath or on a heating block set to 40°C with magnetic stirring. Add 50 mM of hydrogen peroxide (30% solution) to start the reaction.
-
Reaction Monitoring: Allow the reaction to proceed for up to 24 hours. Monitor the conversion of limonene and the formation of limonene oxide and dioxide by taking small aliquots at regular intervals (e.g., every 2-4 hours) for GC-MS analysis.
-
Work-up:
-
After the reaction reaches the desired conversion (or at 24 hours), filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with solvent and stored for reuse.
-
Quench the excess hydrogen peroxide by adding a small amount of sodium sulfite solution until a test with peroxide strips is negative.
-
Transfer the organic phase to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the remaining carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Product Isolation: Evaporate the solvent under reduced pressure to obtain the crude product containing limonene oxide. The product can be further purified by column chromatography if necessary.
Protocol 2: Microwave-Assisted Epoxidation using Lipase Immobilized on Functionalized Silica
This protocol accelerates the reaction by using microwave irradiation, significantly reducing the reaction time.[2][4][5]
Materials:
-
(R)-(+)-Limonene
-
CALB immobilized on a functionalized support (e.g., glutaraldehyde cross-linked on aminopropyl-functionalized silica)[2]
-
Octanoic acid
-
Hydrogen peroxide (30% w/v aqueous solution)
-
Toluene
-
Microwave reactor equipped with a stirrer and temperature control
-
Materials for work-up and analysis as listed in Protocol 1
Procedure:
-
Catalyst Preparation: Prepare the functionalized silica support and immobilize CALB as described in the literature.[2][5] The catalyst may be further entrapped in calcium alginate beads to prevent enzyme leaching.[2]
-
Reaction Setup: In a microwave reactor vessel, combine 25 mM of (R)-(+)-limonene, 50 mM of octanoic acid, 1 g of the prepared biocatalyst, and 20 mL of toluene.
-
Initiation: Add 50 mM of hydrogen peroxide (30% solution) to the vessel.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction conditions to 50°C, a microwave power of 50 W, and maintain vigorous stirring.
-
Reaction Time: Run the reaction for 2 hours. A maximum conversion of approximately 75% is expected under these conditions.[2][4]
-
Work-up and Analysis: Follow the work-up and analysis steps (5 and 6) outlined in Protocol 1.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the chemoenzymatic epoxidation process and a typical workflow for catalyst preparation.
Caption: General workflow for the chemoenzymatic epoxidation of limonene.
Caption: Preparation of a functionalized silica-based biocatalyst.[2][5]
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Limonene-1,2-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of limonene-1,2-epoxide, a key compound in various industrial and research fields. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are based on established scientific literature.
Gas Chromatography-Based Quantification of this compound
Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice of detector and column is critical for achieving the desired sensitivity and resolution.
Application Note: GC-FID/MS for this compound Analysis
This method is suitable for the quantification of this compound in various matrices, including essential oils and biological samples. Multidimensional Gas Chromatography (MDGC) can be employed for complex samples requiring high-resolution separation of enantiomers.[1][2]
Key applications:
-
Quality control of essential oils.
-
Metabolism studies in drug development.
-
Environmental analysis.
-
Food and fragrance industry.
Experimental Protocol: Quantification by GC
This protocol outlines the steps for sample preparation and analysis using GC with either a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for selective and sensitive detection.
1.2.1. Sample Preparation: Simultaneous Distillation-Extraction (SDE)
This extraction method is effective for isolating volatile compounds like this compound from aqueous and solid matrices.
-
Apparatus: Likens-Nickerson SDE apparatus.
-
Procedure:
-
Place 2 g of the ground sample (e.g., lemon peel) and 100 mL of distilled water into a 250-mL flask.[1]
-
Adjust the pH to 7 with NaOH.
-
Use 2 mL of dichloromethane as the extraction solvent.[1]
-
Set the sample heating bath to 149°C and the solvent heating bath to 67°C.[1]
-
Set the coolant temperature to -15°C.[1]
-
Perform the extraction for 2 hours under a nitrogen atmosphere.[1]
-
To determine recovery, a known amount of an internal standard (e.g., n-undecane) can be added to the final extract. Recoveries for cis-(+)- and trans-(+)-limonene-1,2-epoxides have been reported to be higher than 85%.[1]
-
1.2.2. Instrumental Analysis: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with an FID or MS detector.
-
Chromatographic Conditions:
-
Detection:
-
FID: Standard conditions.
-
MS: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound analysis using GC.
| Analytical Method | Matrix | Analyte | Concentration/Enantiomeric Excess | Reference |
| MDGC-FID/MS | Lemon Peel | (1S,2R,4R)-(+)-limonene-1,2-epoxide | 88.0 - 91.9% enantiomeric excess | [1][2] |
| GC-MS | Reaction Medium | trans-1,2-limonene epoxide | Diastereomeric excess screened | [3] |
| GC-FID | Reaction Products | Limonene epoxides | Quantified based on calibration curves | [4] |
Experimental Workflow: GC Analysis
Caption: Workflow for the quantification of this compound using GC.
High-Performance Liquid Chromatography (HPLC) Based Quantification
HPLC is a versatile technique that can be adapted for the analysis of epoxides, often requiring derivatization to enhance detection by UV or fluorescence detectors.
Application Note: RP-HPLC with UV Detection
This method is particularly useful for the quantification of low levels of epoxides in complex matrices, including physiological fluids. A pre-column derivatization step is employed to create a chromophoric derivative that can be easily detected.[5]
Key applications:
-
Analysis of epoxides in biological fluids.
-
Stability studies of epoxide-containing compounds.
-
Routine analysis in cell culture studies.
Experimental Protocol: Derivatization and HPLC Analysis
This protocol details the derivatization of epoxides with N,N-diethyldithiocarbamate (DTC) followed by Reversed-Phase HPLC (RP-HPLC) analysis.
2.2.1. Derivatization Procedure
-
Reagents: N,N-diethyldithiocarbamate (DTC), Orthophosphoric acid.
-
Procedure:
2.2.2. Instrumental Analysis: RP-HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
Quantitative Data Summary
The following table presents the performance characteristics of the HPLC method for epoxide quantification.
| Parameter | Value | Reference |
| Linearity Range | 0.25 to 50 µM | [5] |
| Limit of Detection | 5 pmol | [5] |
| Recovery | ≥ 94% | [5] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of epoxides using HPLC with derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Limonene-1,2-Epoxide Using Multidimensional Gas Chromatography (MDGC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limonene, a prevalent monoterpene in citrus fruits, is extensively utilized as a flavoring agent in food products.[1] Its metabolites, including limonene-1,2-epoxides, are of significant interest due to their potential physiological effects. The enantiomeric composition of these compounds is crucial as different enantiomers can exhibit varied biological activities. This application note details a robust method for the separation and quantification of limonene-1,2-epoxide enantiomers using multidimensional gas chromatography (MDGC), a powerful technique for resolving complex mixtures.[1][2]
The described protocol employs a two-dimensional gas chromatography system, which enhances separation by subjecting fractions from the first column to a second, orthogonal separation on a chiral column. This method is particularly effective for analyzing trace concentrations of this compound in complex matrices, such as lemon peel extracts.[1]
Experimental Protocols
This section provides a detailed methodology for the enantioselective analysis of this compound using an off-line MDGC system with Flame Ionization Detection (FID) and Mass Spectrometric (MS) analysis in Selected Ion Monitoring (SIM) mode.[1]
Sample Preparation: Simultaneous Distillation-Extraction (SDE)
A standard method for extracting volatile compounds from solid matrices.
-
Apparatus: Likens-Nickerson SDE apparatus.
-
Procedure:
-
Place 2 g of ground lemon peel and 100 mL of distilled water into a 250 mL flask.
-
Add 10 µL of S-(-)-limonene as an internal standard.
-
Perform the SDE extraction for an optimized duration to ensure efficient recovery of the target analytes.
-
-
Note: This extraction method yields a high-quality extract that does not require further purification.[1]
Multidimensional Gas Chromatography (MDGC) Analysis
The MDGC system consists of two gas chromatographs coupled off-line.
First Dimension (Achiral Separation):
-
Gas Chromatograph: Siemens Sichromat 2 or equivalent.
-
Column: 20 m x 0.3 mm i.d. glass capillary column coated with crosslinked PS255 (film thickness: 2 µm).[1]
-
Carrier Gas: Hydrogen (H₂), head pressure (pi) = 40 kPa.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp: 4°C/min to 220°C.
-
Final temperature: 220°C, hold for 20 minutes.[1]
-
-
Injection: 0.6 µL on-column injection.[1]
-
Detector: Flame Ionization Detector (FID).
Heart-Cutting (Fraction Transfer):
-
Fractions containing the target analytes are transferred from the first to the second dimension.
-
To enhance sensitivity for low-concentration epoxides, fractions from multiple (two to six) injections can be trapped in a short, uncoated, fused-silica capillary (80 cm x 0.25-mm i.d.) cooled with liquid nitrogen.[1]
-
The initial 10 cm of the chiral column is cooled with precooled air (using liquid nitrogen) to focus the transferred fraction and minimize peak broadening.[1]
Second Dimension (Chiral Separation):
-
Gas Chromatograph: Chrompack CP-9000 or equivalent.[1]
-
Column: 25 m x 0.25 mm i.d. fused-silica capillary column coated with Chirasil-γ-Dex (permethyl-γ-cyclodextrin) (film thickness: 0.25 µm).[1]
-
Carrier Gas: Hydrogen (H₂), head pressure (pi) = 90 kPa.[1]
-
Oven Temperature: Isothermal at 50°C.[1]
-
Detection:
-
Flame Ionization Detection (FID).
-
Mass Spectrometry with Selected Ion Monitoring (MS-SIM) for confirmation and enhanced sensitivity.[1]
-
Experimental Workflow Diagram
Caption: MDGC workflow for this compound enantiomer separation.
Data Presentation
The quantitative analysis of limonene and this compound enantiomers in lemon peel extracts yielded the following results.
| Compound | Enantiomer | Enantiomeric Excess (%) |
| Limonene | R-(+)-limonene | 97.1 - 97.4 |
| This compound | (1S,2R,4R)-(+)-limonene-1,2-epoxide | 88.0 - 91.9 |
Table 1: Enantiomeric excess of limonene and this compound in lemon peel samples as determined by MDGC.[1][3]
Discussion
The MDGC method provides excellent resolution of the this compound enantiomers, which is often challenging with single-column gas chromatography due to the complexity of natural extracts.[1][4] The use of a non-polar column in the first dimension allows for a preliminary separation of the volatile components, after which the targeted fraction is transferred to a chiral column for the enantioselective separation.[1]
The combination of FID for general quantification and MS-SIM for confirmation and enhanced sensitivity at low concentrations makes this a robust and reliable method for quality control and research purposes.[1] The results indicate a high enantiomeric excess for R-(+)-limonene and (1S,2R,4R)-(+)-limonene-1,2-epoxide in the analyzed lemon peel samples.[1]
Conclusion
This application note provides a detailed protocol for the successful separation and quantification of this compound enantiomers using a multidimensional gas chromatography system. The methodology is sensitive and selective, making it suitable for the analysis of complex natural product extracts. The provided workflow and quantitative data serve as a valuable resource for researchers and professionals in the fields of flavor and fragrance analysis, natural product chemistry, and drug development.
References
Application Notes & Protocols: High-Speed Countercurrent Chromatography for Limonene-1,2-Epoxide Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limonene-1,2-epoxide is a valuable chiral intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and flavorings. Its purification from complex reaction mixtures or natural extracts presents a significant challenge due to the presence of isomers and other structurally similar compounds. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates the need for solid stationary phases, thereby avoiding irreversible sample adsorption and degradation. This document provides a detailed protocol for the purification of this compound using HSCCC, enabling the attainment of high purity levels.[1][2][3]
Principle of HSCCC
HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases.[3][4] A coiled column is subjected to a centrifugal force field, which retains the stationary phase while the mobile phase is pumped through. The continuous partitioning process along the column allows for the separation of components with different partition coefficients (K).
Experimental Workflow
The overall workflow for the purification of this compound using HSCCC involves several key stages, from solvent system selection to final purity analysis.
Caption: Experimental workflow for this compound purification by HSCCC.
Detailed Experimental Protocol
This protocol is based on the successful separation of this compound and general practices for terpenoid purification via HSCCC.[1][5]
1. Materials and Equipment
-
High-Speed Countercurrent Chromatograph
-
HPLC or GC system for purity analysis
-
Rotary evaporator
-
Separatory funnel
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
-
Syringes and filters
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Purified water
-
Crude this compound sample
2. Solvent System Selection and Preparation
The choice of the two-phase solvent system is critical for a successful HSCCC separation.[6] The partition coefficient (K) for the target compound should ideally be between 0.5 and 2.0.[6] For this compound, a suitable non-aqueous system has been identified.
-
Recommended Solvent System: n-hexane:methanol:water in a volume ratio of 2:1:1.[1]
-
Preparation:
-
Combine the solvents in the specified ratio in a separatory funnel.
-
Shake the mixture vigorously for several minutes to ensure thorough mixing and equilibration.
-
Allow the mixture to stand at room temperature until two distinct phases have fully separated.
-
Degas both the upper (organic) and lower (aqueous) phases in an ultrasonic bath for approximately 30 minutes before use to prevent bubble formation during the run.[5]
-
3. HSCCC Instrument Setup and Equilibration
-
Column Preparation: Fill the entire column with the stationary phase. The choice of stationary phase (upper or lower phase) depends on the partition coefficient of the target compound and the desired elution mode. For the purification of the relatively non-polar this compound with the recommended solvent system, the upper organic phase (n-hexane rich) is typically used as the stationary phase.
-
Mobile Phase Pumping: Pump the mobile phase (the lower aqueous phase in this case) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).[5][7]
-
Rotational Speed: Set the rotational speed of the centrifuge. A common range for such separations is 800-1000 rpm.[5]
-
Hydrodynamic Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet and a stable baseline on the detector. The retention of the stationary phase should be high (typically >60%) for good resolution.
4. Sample Preparation and Injection
-
Preparation: Dissolve a known quantity of the crude this compound sample in a small volume of the solvent system (either the stationary phase, the mobile phase, or a mixture of both).
-
Injection: Once the HSCCC system is equilibrated, inject the prepared sample into the column through the sample loop.
5. Elution and Fraction Collection
-
Elution: Continue pumping the mobile phase after sample injection. The components of the sample will partition between the two phases and elute from the column at different times based on their partition coefficients.
-
Monitoring: Monitor the effluent from the column using a UV detector (if the compounds are UV-active) or by collecting fractions and analyzing them offline.
-
Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.
6. Analysis and Product Recovery
-
Purity Analysis: Analyze the collected fractions using a suitable analytical technique such as HPLC or GC to determine the purity of this compound in each fraction.
-
Pooling and Evaporation: Combine the fractions containing the high-purity this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified product. A purity of over 91% can be achieved with this method.[1]
Quantitative Data Summary
The following table summarizes typical parameters and expected results for the HSCCC purification of this compound. The values are based on the reported solvent system and general performance of HSCCC for similar separations.
| Parameter | Value | Reference |
| Solvent System | n-Hexane:Methanol:Water (2:1:1, v/v/v) | [1] |
| Mobile Phase | Lower Aqueous Phase | General Practice |
| Stationary Phase | Upper Organic Phase | General Practice |
| Flow Rate | 1.5 - 2.5 mL/min | [5] |
| Rotational Speed | 800 - 1000 rpm | [5] |
| Sample Loading | 100 - 500 mg (preparative scale) | [2] |
| Detection | UV (if applicable) or offline analysis | [5] |
| Achievable Purity | > 91% | [1] |
| Recovery | > 90% | [8] |
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key parameters influencing the HSCCC separation process.
Caption: Key parameter relationships in HSCCC optimization.
By following this detailed protocol, researchers can effectively utilize High-Speed Countercurrent Chromatography for the high-purity isolation of this compound, facilitating further research and development in various scientific and industrial applications.
References
- 1. CN105017179A - Catalytic synthesis method for this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative separation and purification of squalene from the microalga Thraustochytrium ATCC 26185 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Limonene-1,2-Epoxide in the Synthesis of Biobased Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable alternatives to petroleum-based plastics has driven significant research into biobased polymers. Limonene, a naturally abundant terpene extracted from citrus peel oil, has emerged as a promising renewable feedstock.[1][2] Its derivative, limonene-1,2-epoxide (also known as 1,2-limonene oxide), is a versatile monomer for the synthesis of a variety of biobased polymers, including polycarbonates and polyesters, with tunable properties.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of biobased polymers from this compound.
Overview of Polymerization Routes
This compound can be polymerized through several routes, primarily ring-opening polymerization, to produce polymers with diverse characteristics. The two most prominent methods are:
-
Copolymerization with Carbon Dioxide (CO₂): This process yields poly(limonene carbonate) (PLC), a thermoplastic with excellent thermal resistance, high transparency, and good mechanical properties.[4][5] The reaction is typically catalyzed by metal complexes, such as those based on zinc or aluminum.[6][7]
-
Copolymerization with Anhydrides: The alternating copolymerization of this compound with various cyclic anhydrides produces polyesters.[1] The properties of these polyesters can be tailored by selecting different anhydride comonomers.
-
Homopolymerization: While possible, the cationic ring-opening homopolymerization of this compound to form poly(limonene oxide) is often accompanied by side reactions, which can limit the molar mass and control over the polymer structure.[1]
Data Presentation: Properties of this compound-Based Polymers
The following tables summarize the quantitative data for polymers synthesized from this compound, providing a comparative overview of their properties based on the synthetic route and conditions.
Table 1: Copolymerization of this compound and CO₂ to Poly(limonene carbonate) (PLC)
| Catalyst | Temperature (°C) | CO₂ Pressure (psi) | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Glass Transition Temp. (Tg, °C) |
| β-diiminate zinc acetate | 25 | 100 | Consistent with [epoxide]/[Zn] ratio | Narrow | - |
| β-diiminate zinc acetate | 50 | 100 | - | - | - |
| (bdi)Zn(OAc) | - | - | >100 | Low | 130 |
| Al(III) complex | - | - | up to 15.3 | - | up to 180 |
Data sourced from multiple studies.[2][4][6][8]
Table 2: Copolymerization of this compound and Anhydrides to Polyesters
| Comonomer Anhydride | Catalyst | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) |
| Diglycolic anhydride | (BDI)ZnOAc | 70 | ~36,000 | 51 |
| Maleic anhydride | (BDI)ZnOAc | - | ~12,000 | - |
Data is based on a study by Coates et al.[1]
Table 3: Homopolymerization of this compound to Poly(limonene oxide) (PLO)
| Catalyst/Initiator | Polymerization Method | Temperature (°C) | Molecular Weight | Glass Transition Temp. (Tg, °C) | Thermal Stability (Degradation Start, °C) |
| Gamma radiation | Cationic | - | High Conversion (80%) | - | - |
| Maghnite H+ | Cationic (in Dichloromethane) | 0 | - | -17.03 | 130 |
| Maghnite H+ | Cationic (Bulk) | Ambient | - | - | - |
Data sourced from multiple studies.[1][9]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of polymers from this compound.
Protocol 1: Synthesis of trans-Limonene-1,2-Epoxide
This protocol is a modified procedure for synthesizing the trans-isomer of this compound, which is preferentially polymerized in certain catalytic systems.[4]
Materials:
-
(R)-(+)-Limonene
-
Acetone
-
Water
-
N-bromosuccinimide (NBS)
-
Diethyl ether
-
10 L temperature-controlled reactor
Procedure:
-
Charge the 10 L reactor with 1.2 L (8.8 mol) of limonene, 1 L of water, and 4.5 L of acetone.
-
Cool the mixture to 0 °C with stirring.
-
Add 9.2 mol of N-bromosuccinimide to the mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, evaporate the solvent at 50 °C.
-
Dilute the resulting organic phase with 3 L of diethyl ether.
-
Separate and discard the aqueous phase.
-
Wash the organic phase once with water.
-
Remove the diethyl ether by evaporation at 50 °C to yield the crude trans-limonene oxide.
Protocol 2: Alternating Copolymerization of trans-Limonene-1,2-Epoxide and CO₂
This protocol describes the synthesis of poly(limonene carbonate) using a β-diiminate zinc acetate catalyst, which exhibits high selectivity for the trans-isomer of limonene oxide.[2][8]
Materials:
-
trans-Limonene-1,2-epoxide (from Protocol 1)
-
β-diiminate zinc acetate catalyst (e.g., (BDI)ZnOAc)
-
Dry, oxygen-free solvent (e.g., toluene or dichloromethane)
-
High-pressure reactor equipped with a stirrer and temperature control
-
Carbon dioxide (high purity)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the high-pressure reactor with the desired amount of β-diiminate zinc acetate catalyst and the solvent.
-
Add the purified trans-limonene-1,2-epoxide to the reactor. The monomer-to-catalyst ratio will influence the final molecular weight of the polymer.[2][6]
-
Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 100 psi).[2][8]
-
Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) and stir.[2]
-
Maintain the reaction for the desired duration. The reaction time will affect the monomer conversion and polymer molecular weight.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in these application notes.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 5. Bio-based polycarbonate as synthetic toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. Alternating copolymerization of limonene oxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
Application Notes and Protocols for the Copolymerization of Limonene Oxide and Carbon Dioxide to Form Polycarbonates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The utilization of renewable resources for the synthesis of sustainable polymers is a critical goal in modern chemistry. Limonene, a natural product abundant in citrus fruit peels, serves as a valuable bio-based starting material.[1][2] Its derivative, limonene oxide, can be effectively copolymerized with carbon dioxide (CO2), an abundant greenhouse gas, to produce aliphatic polycarbonates with promising properties.[1][3][4][5][6] This process offers a green alternative to conventional polycarbonates derived from fossil fuels, such as those based on bisphenol-A (BPA). The resulting poly(limonene carbonate) (PLC) is a versatile thermoplastic with a high glass transition temperature, excellent transparency, and hardness, making it suitable for a range of applications, including advanced materials and coatings.[2][7][8][9]
Data Presentation
The following tables summarize key quantitative data from representative experiments on the synthesis of poly(limonene carbonate) from limonene oxide and CO2 using different catalyst systems.
Table 1: Copolymerization of Limonene Oxide and CO2 using a β-diiminate Zinc Acetate Catalyst
| Entry | [Limonene Oxide]/[Zn] | CO2 Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 250 | 100 | 50 | 24 | 15 | 7.9 | 1.12 | - |
| 2 | 250 | 100 | 35 | 2 | 21 | 10.1 | 1.08 | - |
| 3 | 250 | 100 | 25 | 2 | 30 | 11.5 | 1.05 | 110 |
| 4 | 250 | 100 | 0 | 2 | 10 | 5.2 | 1.06 | - |
| 5 | 1000 | 100 | 25 | 18 | 75 | 38.2 | 1.10 | - |
Data extracted from Coates et al. (2004).[1]
Table 2: Copolymerization of Limonene Oxide and CO2 using an Aminotriphenolate Al(III) Complex with a Co-catalyst
| Entry | [Limonene Oxide]/[Al] | Co-catalyst | CO2 Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 100 | PPNCl | 20 | 80 | 2 | 95 | 15.1 | 1.10 | 125 |
| 2 | 200 | PPNCl | 20 | 80 | 4 | 92 | 28.5 | 1.12 | 128 |
| 3 | 500 | PPNCl | 50 | 100 | 6 | 85 | 65.3 | 1.25 | 130 |
| 4 | 1000 | TBABr | 30 | 140 | 24 | - | - | - | 180 (PLDC) |
Data compiled from various sources on Al(III) catalyzed copolymerization. Note that entry 4 refers to the synthesis of poly(limonene dicarbonate) (PLDC).[10]
Experimental Protocols
1. General Considerations:
-
All manipulations of air- and moisture-sensitive compounds should be performed using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be purified by passing them through a column of activated alumina and stored over molecular sieves.
-
Limonene oxide should be distilled from calcium hydride and stored under an inert atmosphere.[11]
-
Carbon dioxide (polymerization grade) should be used as received.
2. Protocol for Copolymerization using a β-diiminate Zinc Acetate Catalyst
This protocol is adapted from the work of Coates and coworkers.[1]
-
Catalyst: (BDI)ZnOAc (β-diiminate zinc acetate)
-
Procedure:
-
In a glovebox, a known amount of the β-diiminate zinc acetate catalyst is charged into a pre-dried pressure reactor.
-
The desired amount of limonene oxide is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a CO2 line.
-
The reactor is pressurized with CO2 to the desired pressure (e.g., 100 psi).[1][3][4][5][6]
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for a specified time.[1][3][4][5][6]
-
After the reaction time, the reactor is cooled, and the excess CO2 is carefully vented.
-
The resulting viscous polymer is dissolved in a suitable solvent (e.g., dichloromethane).
-
The polymer is precipitated by adding the solution to a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
3. Protocol for Copolymerization using an Aminotriphenolate Al(III) Complex
This protocol is based on the advancements in producing high molecular weight PLC.[10]
-
Catalyst System: Aminotriphenolate Al(III) complex and a co-catalyst (e.g., bis(triphenylphosphine)iminium chloride - PPNCl).
-
Procedure:
-
In a glovebox, the Al(III) catalyst and the PPNCl co-catalyst are added to a Teflon vessel.
-
Limonene oxide is added to the vessel.[10]
-
The Teflon vessel is placed inside a stainless steel reactor, which is then sealed.
-
The reactor is removed from the glovebox and pressurized with CO2 to the desired pressure (e.g., 20-50 bar).
-
The reactor is heated to the desired temperature (e.g., 80-100 °C) and the reaction mixture is stirred.
-
Upon completion, the reactor is cooled and the pressure is released.
-
The polymer is dissolved in a minimal amount of a suitable solvent and precipitated in a non-solvent.
-
The product is filtered and dried under vacuum.
-
Mandatory Visualizations
Caption: Reaction pathway for the copolymerization of limonene oxide and CO2.
Caption: General experimental workflow for poly(limonene carbonate) synthesis.
Caption: Characterization workflow for poly(limonene carbonate).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 3. Alternating copolymerization of limonene oxide and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. [PDF] Alternating copolymerization of limonene oxide and carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 8. researchgate.net [researchgate.net]
- 9. Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Asymmetric Synthesis of 1,2-Limonene Epoxides via Jacobsen Epoxidation
Introduction
The Jacobsen-Katsuki epoxidation is a versatile and powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom to one face of the carbon-carbon double bond, thereby creating a chiral epoxide.[1][3] The synthesis of optically active 1,2-limonene epoxides is of significant interest as these compounds are valuable chiral building blocks for the synthesis of bioactive molecules, including cannabinoids.[4][5] This document provides detailed protocols and quantitative data for the asymmetric synthesis of cis- and trans-1,2-limonene epoxides using the Jacobsen epoxidation of R-(+)-limonene.
Quantitative Data Summary
The efficiency and selectivity of the Jacobsen epoxidation of R-(+)-limonene are highly dependent on the choice of catalyst, oxidant, and the presence of an axial ligand. The following tables summarize the results from studies focused on optimizing these conditions to favor the formation of either the cis- or trans-1,2-limonene epoxide.
Table 1: Asymmetric Epoxidation of R-(+)-Limonene to Synthesize cis-1,2-Limonene Epoxide [6]
| Catalyst (mol%) | Axial Ligand | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |
| (S,S)-Jacobsen's Catalyst (5.0) | N-Methylmorpholine N-oxide (NMO) | m-CPBA | Dichloromethane (DCM) | 0 | 10 | 45.2 | 98 |
Table 2: Asymmetric Epoxidation of R-(+)-Limonene to Synthesize trans-1,2-Limonene Epoxide [6]
| Catalyst (mol%) | Axial Ligand | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |
| (R,R)-Jacobsen's Catalyst (5.0) | 2-Pyridinol-N-oxide | m-CPBA | Dichloromethane (DCM) | 0 | 10 | 36.3 | 94 |
Experimental Protocols
The following are detailed procedures for the laboratory-scale synthesis of cis- and trans-1,2-limonene epoxides.
Protocol 1: Synthesis of cis-1,2-Limonene Epoxide [5][6]
Materials:
-
R-(+)-Limonene
-
(S,S)-Jacobsen's Catalyst
-
N-Methylmorpholine N-oxide (NMO)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add R-(+)-limonene (10 mmol), (S,S)-Jacobsen's catalyst (0.5 mmol), and N-methylmorpholine N-oxide (30 mmol) in 30 mL of dichloromethane.[5]
-
Cool the resulting solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (16 mmol) in 30 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel, while maintaining the temperature at 0°C.[5]
-
Stir the reaction mixture at 0°C for 10 hours.[5]
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[5]
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cis-1,2-limonene epoxide.
Protocol 2: Synthesis of trans-1,2-Limonene Epoxide [5][6]
Materials:
-
R-(+)-Limonene
-
(R,R)-Jacobsen's Catalyst
-
2-Pyridinol-N-oxide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve R-(+)-limonene (10 mmol), (R,R)-Jacobsen's catalyst (0.5 mmol), and 2-pyridinol-N-oxide (30 mmol) in 30 mL of dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Prepare a solution of m-CPBA (16 mmol) in 30 mL of dichloromethane.
-
Slowly add the m-CPBA solution to the reaction mixture via a dropping funnel over 30 minutes at 0°C.[5]
-
Allow the reaction to stir at 0°C for 10 hours.[5]
-
After the reaction period, add a saturated sodium bicarbonate solution to quench the reaction.[5]
-
Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[5]
-
The resulting crude product can be purified by flash column chromatography to afford pure trans-1,2-limonene epoxide.[5]
Visualizations
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereospecific Ring-Opening Reactions of cis- and trans-Limonene 1,2-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereospecific ring-opening reactions of cis- and trans-limonene 1,2-oxides. Limonene, a readily available monoterpene from citrus fruits, can be converted to value-added chiral compounds through the epoxidation of its 1,2-double bond and subsequent stereospecific ring-opening of the resulting epoxides.[1] The stereochemistry of the epoxide ring, whether cis or trans, plays a crucial role in determining the stereochemical outcome of the ring-opening reaction, making these reactions valuable for the synthesis of specific stereoisomers of diols, amino alcohols, and other derivatives with potential applications in the pharmaceutical and fragrance industries.
Acid-Catalyzed Hydrolysis of Limonene 1,2-Oxides
The acid-catalyzed hydrolysis of limonene 1,2-oxides leads to the formation of 1,2-diols. The reaction proceeds via a mechanism with characteristics of both SN1 and SN2 pathways.[2][3] Protonation of the epoxide oxygen is followed by nucleophilic attack of water. For asymmetric epoxides like limonene oxide, the attack of the nucleophile preferentially occurs at the more substituted carbon atom.[3] The stereochemical outcome is a trans-diaxial opening of the epoxide ring. It has been noted that the cis-epoxide exhibits greater reactivity towards acids compared to the trans-epoxide.[4]
Quantitative Data for Acid-Catalyzed Hydrolysis
| Starting Epoxide | Acid Catalyst | Product(s) | Diastereoselectivity | Yield (%) | Reference |
| cis-(-)-Limonene Oxide | 1 M Perchloric Acid | Limonene-1,2-diol, Dihydrocarvone | >98% | 60 (diol), 40 (dihydrocarvone) | [2] |
| mixture of cis and trans | Sulfuric Acid | 1S,2S-diol | - | - | [4] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of (-)-Limonene-1,2-epoxide
This protocol details the acid-catalyzed ring-opening of (-)-limonene-1,2-epoxide to yield the corresponding diol.[5]
Materials:
-
(-)-Limonene-1,2-epoxide
-
Phosphoric acid (H₃PO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Start with a solution of crude or purified (-)-limonene-1,2-epoxide in a suitable reaction buffer.
-
Adjust the pH of the solution to 3.5 by the dropwise addition of phosphoric acid while stirring.
-
Continue stirring the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is completely consumed (approximately 1 hour).
-
Once the reaction is complete, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude diol.
-
The crude product can be further purified by column chromatography or recrystallization.
Enzymatic Hydrolysis of Limonene 1,2-Oxides
Limonene epoxide hydrolases (LEHs) are enzymes that catalyze the hydrolysis of limonene-1,2-epoxide to the corresponding limonene-1,2-diol.[2] These enzymes exhibit high stereoselectivity and can be used for the kinetic resolution of racemic mixtures of epoxides, providing access to enantiomerically pure epoxides and diols.[6] For example, the LEH from Rhodococcus erythropolis DCL14 has been shown to preferentially hydrolyze the cis-isomer of this compound.[7] This enzyme is enantioconvergent, meaning it can produce a single enantiomer of the diol from a racemic mixture of the epoxide.[2]
Quantitative Data for Enzymatic Hydrolysis
| Starting Epoxide | Enzyme Source | Product | Stereoselectivity | Yield (%) | Reference |
| (4R)-limonene oxide (cis/trans mixture) | Red mung bean flour | trans-(4R)-limonene oxide | - | Good | |
| (4S)-limonene oxide (cis/trans mixture) | Soybean flour | cis-(4S)-limonene oxide | - | Good | |
| cis/trans-(+)-limonene-1,2-epoxide | Immobilized LEH from Rhodococcus erythropolis | limonene-1,2-diol | - | - | [8] |
| cis-limonene-1,2-epoxide | Rhodococcus erythropolis DCL14 cells | limonene-1,2-diol | - | - | [7] |
Experimental Protocol: Enzymatic Hydrolysis of a cis/trans Mixture of Limonene Oxide
This protocol is a general guideline for the enzymatic hydrolysis of a limonene oxide mixture. Specific conditions may vary depending on the enzyme used.
Materials:
-
cis/trans-Limonene 1,2-oxide mixture
-
Limonene Epoxide Hydrolase (LEH) preparation (e.g., from Rhodococcus erythropolis or a plant source)
-
Phosphate buffer (pH 7.5)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vessel with stirring
-
Incubator or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a suspension of the limonene epoxide hydrolase in phosphate buffer (50 mM, pH 7.5) in a reaction vessel.
-
Add the cis/trans-limonene 1,2-oxide mixture to the enzyme suspension.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30 °C) with constant stirring.
-
Monitor the progress of the reaction by GC or TLC, observing the disappearance of the preferred epoxide isomer and the formation of the diol.
-
Once the desired conversion is reached, stop the reaction by extracting the mixture with an organic solvent (e.g., diethyl ether).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the unreacted epoxide and the diol product.
-
The unreacted epoxide and the diol can be separated and purified by column chromatography.
Synthesis of β-Amino Alcohols via Aminolysis
The ring-opening of limonene 1,2-oxides with amines provides a direct route to β-amino alcohols, which are valuable chiral building blocks in organic synthesis. This reaction is a regioselective process.
Quantitative Data for Aminolysis
| Starting Epoxide | Amine | Product | Yield (%) | Reference |
| R(+)-limonene oxide | Allylamine | 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol | 78 | [1] |
Experimental Protocol: Synthesis of a β-Amino Alcohol from R(+)-Limonene Oxide
This protocol describes the synthesis of 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol from R(+)-limonene oxide.[1][5]
Materials:
-
R(+)-Limonene oxide
-
Allylamine
-
Water
-
Hydrochloric acid (for acid-base extraction)
-
Sodium hydroxide (for acid-base extraction)
-
Calcium chloride (CaCl₂) or other drying agent
-
Sealed reaction vessel
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a sealed reaction vessel, combine R(+)-limonene oxide (19.7 mmol), water (0.55 mL), and allylamine (56.4 mmol).
-
Heat the stirred mixture to 100°C.
-
Maintain the reaction at this temperature for 24 hours.
-
After cooling the reaction mixture to room temperature, perform an acid-base extraction to purify the product. This involves dissolving the mixture in an organic solvent, washing with an acidic solution to protonate the amine, separating the aqueous layer, basifying the aqueous layer, and then extracting the product back into an organic solvent.
-
Dry the final organic extract over a suitable drying agent (e.g., CaCl₂).
-
Concentrate the solution using a rotary evaporator to yield the purified amino alcohol.
Visualizations
Caption: Reaction pathways for the ring-opening of cis- and trans-limonene 1,2-oxides.
Caption: Experimental workflow for the acid-catalyzed hydrolysis of limonene 1,2-oxide.
Caption: Logical relationship of stereoselectivity in ring-opening reactions.
References
- 1. iscientific.org [iscientific.org]
- 2. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of Limonene-1,2-Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the immobilization of limonene-1,2-epoxide hydrolase (LEH), a key enzyme in the synthesis of chiral diols, which are valuable building blocks for pharmaceuticals. Immobilization enhances the stability, reusability, and overall economic viability of LEH in biocatalytic processes. This document details protocols for covalent immobilization, adsorption, entrapment, and cross-linking, and provides quantitative data to compare the effectiveness of these methods.
Introduction to LEH Immobilization
This compound hydrolase (LEH) from Rhodococcus erythropolis catalyzes the hydrolysis of this compound to its corresponding diol. The commercial application of LEHs is often limited by the high cost associated with their single-use. Immobilization addresses this challenge by allowing for enzyme recovery and reuse, improving operational stability, and in some cases, enhancing catalytic properties. Common immobilization strategies include covalent attachment to a solid support, physical adsorption, entrapment within a porous matrix, and the formation of cross-linked enzyme aggregates (CLEAs).
I. Covalent Immobilization on Methacrylate-Based Carriers
Covalent immobilization is a robust method that forms stable linkages between the enzyme and the support, minimizing leaching. Recent studies have demonstrated the successful covalent immobilization of LEH from Rhodococcus erythropolis on various Purolite® methacrylate-based carriers, significantly enhancing its thermal and operational stability.[1]
Quantitative Data Summary: Covalent Immobilization of LEH
| Support Material | Immobilization Method | Immobilization Yield (%) | Activity Recovery (%) | Specific Activity (U·g⁻¹) | Optimal Temperature (°C) | Reusability (Retained Activity) |
| Free LEH | - | - | - | - | 40 | - |
| Purolite Lifetech™ ECR8309M-GA-DAB-GA | Covalent | 99.8 | 3.9 | 60.5 | 60 | 75% after 10 cycles (without acetonitrile)[1] |
| Purolite Amino C2-GA-DAB-GA | Covalent | 99.7 | 2.5 | 39.1 | Not Reported | Not Reported |
| Purolite Amino C6-GA-DAB-GA | Covalent | 99.8 | 3.9 | 60.5 | 60 | >80% after 6 cycles at 60°C[1] |
| Immobead 150P | Covalent | 99.9 | 0.04 | 0.6 | Not Reported | Not Reported |
| Purolite Epoxy | Covalent | 99.9 | 0.07 | 1.1 | Not Reported | Not Reported |
GA: Glutaraldehyde, DAB: 1,4-diaminobutane
Experimental Protocols: Covalent Immobilization
1. Production and Purification of His-tagged LEH
This protocol is adapted from Kaniaková et al.[1]
-
Expression: Culture E. coli BL21(DE3) expressing the His-tagged LEH in LB medium.
-
Cell Harvesting: After 6 hours of cultivation, harvest the cells by centrifugation at 20,130 × g for 15 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 0.1 M potassium phosphate buffer (pH 7.0).
-
Purification: Disrupt the cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC), eluting with 400 mM imidazole.
2. Covalent Immobilization of LEH on Purolite Amino C6 Carrier
This protocol describes the modification of an amino-functionalized carrier and subsequent enzyme immobilization.
-
Materials:
-
Purolite Amino C6 carrier
-
2.5% (v/v) Glutaraldehyde in 50 mM potassium phosphate buffer (pH 7.0)
-
1 M 1,4-diaminobutane (DAB) in 50 mM potassium phosphate buffer (pH 8.0)
-
Purified LEH solution
-
50 mM potassium phosphate buffer (pH 7.0)
-
-
Procedure:
-
Glutaraldehyde Activation:
-
To 1 g of Purolite Amino C6 carrier, add 10 mL of 2.5% glutaraldehyde solution.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the activated carrier thoroughly with distilled water and 50 mM potassium phosphate buffer (pH 7.0).
-
-
DAB Spacing:
-
Add 10 mL of 1 M DAB solution to the activated carrier.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the carrier extensively with distilled water and 50 mM potassium phosphate buffer (pH 7.0).
-
-
Second Glutaraldehyde Activation:
-
Repeat the glutaraldehyde activation step as described in step 1.
-
-
Enzyme Immobilization:
-
Add the purified LEH solution to the activated and spaced carrier.
-
Incubate overnight at 4°C with gentle shaking.
-
Wash the immobilized enzyme with 50 mM potassium phosphate buffer (pH 7.0) to remove any unbound enzyme.
-
Store the immobilized LEH at 4°C.
-
-
3. LEH Activity Assay
This protocol is for determining the activity of free and immobilized LEH.[1]
-
Reaction Mixture:
-
50 mM potassium phosphate buffer (pH 7.0)
-
50 mM (+)-limonene-1,2-epoxide (substrate)
-
10% (v/v) acetonitrile (cosolvent)
-
Free or immobilized LEH
-
-
Procedure:
-
Prepare the reaction mixture in a total volume of 1 mL.
-
Add a known amount of free or immobilized LEH to initiate the reaction.
-
Incubate at the desired temperature (e.g., 30°C or 60°C) with shaking.
-
At specific time intervals, take aliquots of the reaction mixture.
-
Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard (e.g., n-hexadecane).
-
Extract the product (limonene-1,2-diol) into the ethyl acetate phase.
-
Analyze the organic phase by gas chromatography (GC) to quantify the substrate and product.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Visualization of Covalent Immobilization Workflow
Caption: Workflow for covalent immobilization of LEH.
II. Alternative Immobilization Techniques
While covalent immobilization has been well-documented for LEH, other techniques are commonly used for epoxide hydrolases and offer alternative advantages.
A. Adsorption
Adsorption involves the physical binding of the enzyme to a support via weak interactions such as van der Waals forces, hydrogen bonds, or hydrophobic interactions. This method is simple and generally preserves the enzyme's native conformation.
General Protocol for Adsorption Immobilization:
-
Support Selection: Choose a suitable support material (e.g., hydrophobic resins like Amberlite XAD, or silica gel).
-
Enzyme Solution Preparation: Dissolve the purified LEH in a low ionic strength buffer at a pH near its isoelectric point to promote adsorption.
-
Immobilization:
-
Add the support material to the enzyme solution.
-
Incubate for a defined period (e.g., a few hours) at a low temperature (e.g., 4°C or room temperature) with gentle agitation.
-
-
Washing:
-
Separate the immobilized enzyme from the solution.
-
Wash gently with the same buffer to remove loosely bound enzyme.
-
-
Storage: Store the immobilized enzyme in a suitable buffer at 4°C.
B. Entrapment
Entrapment physically confines the enzyme within the pores of a polymer matrix, such as calcium alginate. This method is mild and can protect the enzyme from the bulk environment.
General Protocol for Entrapment in Calcium Alginate:
-
Enzyme-Alginate Mixture:
-
Prepare a 2-3% (w/v) sodium alginate solution in distilled water.
-
Mix the purified LEH solution with the sodium alginate solution.
-
-
Bead Formation:
-
Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M).
-
The droplets will form insoluble calcium alginate beads, entrapping the enzyme.
-
-
Curing: Allow the beads to harden in the calcium chloride solution for a few hours.
-
Washing: Wash the beads with buffer to remove excess calcium chloride and any surface-adhered, non-entrapped enzyme.
-
Storage: Store the beads in a suitable buffer at 4°C.
C. Cross-Linked Enzyme Aggregates (CLEAs)
CLEAs are carrier-free immobilized enzymes prepared by precipitating the enzyme and then cross-linking the resulting aggregates with a bifunctional agent like glutaraldehyde. This method is simple, results in high enzyme loading, and often enhances stability.
General Protocol for LEH-CLEA Formation:
-
Enzyme Precipitation:
-
To a solution of purified LEH, add a precipitant (e.g., acetone, ethanol, or ammonium sulfate) to induce the formation of enzyme aggregates.
-
-
Cross-linking:
-
Add a cross-linking agent (e.g., glutaraldehyde) to the enzyme aggregate suspension.
-
Incubate for a few hours at a low temperature with gentle stirring.
-
-
Recovery and Washing:
-
Collect the CLEAs by centrifugation.
-
Wash the CLEAs with a suitable buffer to remove the cross-linking agent and any un-cross-linked enzyme.
-
-
Resuspension and Storage: Resuspend the CLEAs in a buffer and store at 4°C.
Quantitative Data Summary: Alternative Immobilization of Epoxide Hydrolases (Illustrative)
| Enzyme Source | Immobilization Method | Support Material | Key Finding |
| Aspergillus niger EH | Adsorption | Florisil® | Enhanced enantioselectivity (E-value > 200)[2] |
| Aspergillus niger EH | Entrapment | Calcium Alginate | Retained 90% activity after 5 reuses[2] |
| Mung Bean EH | Cross-linking (CLEA) | Carrier-free | Improved stability in ionic liquids |
| Soybean EH | Adsorption | UiO-66-NH2 MOF | High reusability and stability in deep eutectic solvents[3] |
Visualization of Immobilization Choices and Outcomes
Caption: Relationship between immobilization methods and outcomes.
Conclusion
The immobilization of this compound hydrolase is a critical step towards its industrial application. Covalent immobilization on modified methacrylate carriers has been shown to be a highly effective strategy for enhancing the thermal stability and reusability of LEH from Rhodococcus erythropolis.[1] Alternative methods such as adsorption, entrapment, and the formation of CLEAs also present viable options, each with its own set of advantages. The choice of immobilization technique will depend on the specific process requirements, including cost, desired stability, and the nature of the reaction medium. The protocols and data presented here provide a foundation for developing robust and efficient immobilized LEH biocatalysts for the synthesis of valuable chiral compounds.
References
Troubleshooting & Optimization
Strategies to improve the yield and purity of limonene-1,2-epoxide synthesis
Welcome to the technical support center for the synthesis of limonene-1,2-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize yield and purity in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Limonene
-
Question: My reaction shows very low or no conversion of the starting limonene. What are the potential causes and how can I fix this?
-
Answer: Low or no conversion can stem from several factors related to your catalyst, oxidant, or reaction conditions.
-
Inactive Catalyst:
-
Heterogeneous Catalysts (e.g., MgO, Ti-based catalysts): Ensure the catalyst has not been deactivated by improper storage or handling. Consider catalyst regeneration or using a fresh batch. Commercial magnesium oxide can be a cost-effective and highly active catalyst.[1]
-
Homogeneous Catalysts (e.g., Jacobsen's catalyst, tungsten-based polyoxometalates): Verify the catalyst's integrity and concentration. Some catalysts are sensitive to air and moisture.[2][3]
-
Biocatalysts (e.g., Peroxygenases, Lipases): Enzyme activity can be compromised by incorrect pH, temperature, or the presence of inhibitors. Ensure the enzyme preparation is active and used under optimal conditions.[4][5]
-
-
Ineffective Oxidant:
-
Hydrogen Peroxide (H₂O₂): Use a fresh solution of H₂O₂ as it can decompose over time. The efficiency of H₂O₂ can vary, and its concentration is a critical parameter.[1][6] For some systems, a high conversion of H₂O₂ (around 95%) can be achieved rapidly.[2]
-
Other Oxidants (e.g., m-CPBA, Oxone): Check the purity and activity of the oxidant. Ensure it is added under the correct conditions (e.g., dropwise, controlled temperature) to prevent unwanted side reactions or decomposition.[3][7]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the rate of conversion. For instance, with an MgO catalyst, the highest yields for limonene epoxide were observed at 50°C.[1][6] However, excessively high temperatures can favor the formation of byproducts like limonene diol.[6]
-
Solvent: The choice of solvent is crucial. Acetonitrile is commonly used as an oxidant activator in Payne reaction systems with H₂O₂.[1] Solvent-free conditions have also been reported to be highly selective.[2]
-
pH: For biocatalytic systems, maintaining the optimal pH is critical for enzyme activity.[7] For chemical systems, acidic conditions can promote the hydrolysis of the epoxide to the diol.[2]
-
-
Issue 2: Poor Selectivity - Formation of Multiple Products
-
Question: My reaction is producing a mixture of products, including limonene-8,9-epoxide, limonene dioxide, and carvone/carveol. How can I improve the selectivity towards this compound?
-
Answer: Achieving high selectivity for the 1,2-epoxide requires careful control over the catalyst, oxidant, and reaction time. Limonene has two double bonds, the endocyclic (1,2-) and exocyclic (8,9-), and the choice of catalytic system dictates the selectivity.[7]
-
Catalyst Selection:
-
Enzymes like peroxygenases and Jacobsen's catalyst have shown high selectivity towards the endocyclic (1,2-) double bond.[6][8]
-
Certain heterogeneous catalysts, when used under optimized conditions, can also favor the formation of the 1,2-epoxide. For example, a tungsten-based polyoxometalate catalyst achieved 100% selectivity to this compound.[2]
-
-
Control of Reaction Time:
-
Oxidant Stoichiometry:
-
Using a molar ratio of limonene to oxidant greater than 1 (e.g., 4:1 limonene to H₂O₂) can favor the formation of the monoepoxide and limit the production of the diepoxide.[2]
-
-
Side Reaction Inhibition:
-
The formation of carveol and carvone can occur through allylic oxidation.[4] Choosing a catalyst that favors epoxidation over allylic oxidation is key.
-
To prevent the formation of limonene-1,2-diol via hydrolysis of the epoxide, the reaction can be conducted in a solvent-free environment or by saturating the reaction mixture with sodium sulphate.[2]
-
-
Issue 3: Difficulty in Purifying this compound
-
Question: I am struggling to isolate pure this compound from my crude reaction mixture. What are the recommended purification strategies?
-
Answer: The purification of this compound can be challenging due to its volatility and the potential for ring-opening.[9]
-
Extraction:
-
Column Chromatography:
-
Column chromatography on silica gel is a common method for purification. To prevent epoxide ring-opening on the acidic silica gel, it is often recommended to use deactivated silica gel (e.g., by washing with a basic solution).[4][7][9] A typical eluent system is a mixture of n-hexane and diethyl ether.[4][7]
-
-
Distillation:
-
Vacuum distillation can be used for purification, but care must be taken due to the thermal sensitivity of the epoxide.
-
-
High-Speed Countercurrent Chromatography:
-
This technique has been reported for the separation and purification of this compound, achieving high purity.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main side products in limonene epoxidation and how can I minimize them?
-
A1: The main side products include limonene-8,9-epoxide, limonene dioxide, limonene-1,2-diol, carveol, and carvone.[11] To minimize these:
-
Limonene-8,9-epoxide and Limonene Dioxide: Use a catalyst with high regioselectivity for the 1,2-double bond and control the reaction time and oxidant stoichiometry to favor mono-epoxidation.[1][7]
-
Limonene-1,2-diol: Avoid acidic conditions and the presence of excess water, which can lead to hydrolysis of the epoxide.[2] Adding a salt like sodium sulfate can help.[2]
-
Carveol and Carvone: These are products of allylic oxidation. Select a catalyst that preferentially promotes epoxidation.[4]
-
-
Q2: How do I choose the right catalyst for my synthesis?
-
A2: The choice of catalyst depends on the desired selectivity, cost, and environmental considerations.
-
For high diastereoselectivity: Jacobsen's catalyst and certain enzymes are excellent choices.[6][8]
-
For a low-cost, green alternative: Commercial magnesium oxide (MgO) is a promising heterogeneous catalyst.[1]
-
For high yield and selectivity with H₂O₂: Tungsten-based polyoxometalates have shown excellent results.[2]
-
For chemoenzymatic approaches: Immobilized lipases can be used for the in-situ generation of peroxy acids for epoxidation.[5][12]
-
-
Q3: What is the typical work-up procedure for a limonene epoxidation reaction?
-
A3: A general work-up procedure involves:
-
Filtering off any solid catalyst.[7]
-
Extracting the product from the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).[7]
-
Washing the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.[7]
-
Drying the organic layer over anhydrous sodium sulfate.[7]
-
Concentrating the solution under reduced pressure to obtain the crude product.[7]
-
Further purification by column chromatography or distillation.[7]
-
-
Q4: Can I use (S)-(-)-limonene instead of (R)-(+)-limonene?
-
A4: Yes, the reaction conditions are generally applicable to both enantiomers. However, the stereochemical outcome of the product will be different. For example, biocatalytic epoxidation of (R)-limonene and (S)-limonene can yield different diastereomers of the 1,2-epoxide with high selectivity.[4][9]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) | Reference |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 30 min | 80 (monoepoxide) | High | [1][6] |
| Tungsten-based Polyoxometalate | H₂O₂ | Solvent-free | 50 | 15 min | ~95 (based on H₂O₂ conversion) | 100 (to 1,2-epoxide) | [2] |
| Peroxygenase from Oat Flour | t-BuOOH | Phosphate Buffer | 25 | 4 h | 59 (isolated) | 83 (in mixture) | [4] |
| Jacobsen's Catalyst | m-CPBA | Dichloromethane | 0 | 10 h | - | High (94-98% de) | [3] |
| Borotungstic Heteropolysalt | H₂O₂ | No organic solvent | 40 | 6-30 h | >7 | >91 (purity) | [10] |
Experimental Protocols
Protocol 1: Epoxidation using Magnesium Oxide (MgO) and H₂O₂ [1][7]
-
Reaction Setup: In a suitable reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition: Introduce hydrogen peroxide (H₂O₂) to the reaction.
-
Reaction Conditions: Heat the mixture to 50°C and stir.
-
Reaction Time: For selective synthesis of limonene monoepoxide, maintain the reaction for 30 minutes.
-
Work-up: After the reaction, filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.
Protocol 2: Solvent-Free Epoxidation using a Tungsten-based Catalyst [2]
-
Reaction Setup: In a reaction vessel, combine limonene and the tungsten-based polyoxometalate catalyst in a molar ratio of 4:0.005.
-
Temperature: Heat the mixture to 50°C (323 K).
-
Oxidant Addition: Add hydrogen peroxide (H₂O₂) in a single step, maintaining a limonene to H₂O₂ molar ratio of 4:1.
-
Reaction Time: Stir the mixture for 15 minutes.
-
Work-up: To prevent hydrolysis, saturate the reaction mixture with sodium sulphate. The product can then be isolated.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105017179A - Catalytic synthesis method for this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Addressing challenges in the selective epoxidation of limonene's double bonds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective epoxidation of limonene's double bonds.
Troubleshooting Guide
This section addresses common issues encountered during the selective epoxidation of limonene, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no conversion of limonene is observed. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: The catalyst may be deactivated or unsuitable for the chosen reaction conditions.
-
Ineffective Oxidant: The oxidizing agent may have decomposed or is not potent enough under the experimental setup.
-
Suboptimal Reaction Conditions: Temperature, pressure, or pH may not be optimal for the catalytic system.
-
Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can limit the interaction between reactants and the catalyst surface.
Solutions:
-
Catalyst Verification:
-
Ensure the catalyst is properly activated and stored. For heterogeneous catalysts, consider characterization techniques like XRD or BET to check for structural integrity.
-
Experiment with different catalysts known for limonene epoxidation, such as those based on titanium, molybdenum, manganese, or enzymatic catalysts like lipases.[1][2][3]
-
-
Oxidant Check:
-
Optimization of Conditions:
-
Systematically vary the temperature. Some enzymatic reactions are sensitive to high temperatures, leading to denaturation.[6][7]
-
Adjust the pH, especially in aqueous or biphasic systems, as it can significantly influence reaction rates and selectivity.[5]
-
Increase reaction time, monitoring the progress by techniques like GC or TLC.[8]
-
-
Improve Mass Transfer:
Q2: The reaction shows poor selectivity, yielding a mixture of 1,2-limonene oxide, 8,9-limonene oxide, and limonene diepoxide. How can I improve selectivity towards the 1,2-epoxide?
Possible Causes:
-
Non-selective Catalyst: The catalyst may not possess the required regioselectivity for the endocyclic double bond.
-
Reaction Conditions Favoring Further Oxidation: Prolonged reaction times or excess oxidant can lead to the formation of the diepoxide.
Solutions:
-
Catalyst Selection:
-
Control of Reaction Parameters:
-
Carefully control the stoichiometry of the oxidant. Using a limonene to oxidant molar ratio greater than 1 can favor monoepoxidation.
-
Monitor the reaction closely and stop it once the desired level of conversion to the monoepoxide is achieved to prevent further oxidation to the diepoxide. A reaction time of 30 minutes has been shown to be effective for selective monoepoxide synthesis with certain catalysts.[8]
-
The choice of solvent can also influence selectivity. Acetonitrile is commonly used in these reactions.[1][8][11]
-
Q3: Significant amounts of by-products such as carveol, carvone, or limonene diols are formed. How can these side reactions be minimized?
Possible Causes:
-
Allylic Oxidation: The catalyst or reaction conditions may promote the oxidation of the allylic C-H bonds, leading to carveol and carvone.
-
Epoxide Ring-Opening: The presence of acid or water in the reaction medium can lead to the hydrolysis of the formed epoxide, resulting in diols.[12]
Solutions:
-
Minimizing Allylic Oxidation:
-
Preventing Epoxide Hydrolysis:
-
Conduct the reaction under anhydrous or carefully controlled pH conditions. The addition of a buffer solution can help maintain a neutral pH.[5]
-
If using aqueous hydrogen peroxide, adding a co-solvent and a phase-transfer catalyst can sometimes improve selectivity and reduce hydrolysis.
-
Rapid work-up and purification after the reaction can minimize the contact time of the epoxide with acidic or aqueous environments.
-
Q4: I am struggling with the diastereoselectivity of the 1,2-epoxidation, obtaining a mixture of cis and trans isomers. How can I favor the formation of a single diastereomer?
Possible Causes:
-
Non-stereoselective Catalyst: Many conventional catalysts do not offer significant control over the diastereoselectivity of the epoxidation.
Solutions:
-
Use of Stereoselective Catalysts:
-
Enzymatic catalysis, for example using peroxygenases from oat seeds, has demonstrated excellent diastereoselectivity, yielding predominantly the trans-1,2-monoepoxide from (R)-limonene and the cis-1,2-monoepoxide from (S)-limonene.[10]
-
Chiral catalysts, such as Jacobsen's catalyst, are known to induce high diastereoselectivity in the epoxidation of olefins.[2]
-
While challenging, separation of the diastereomers can be achieved through chromatography or by selective chemical derivatization followed by separation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective epoxidation of limonene's double bonds?
The primary challenges include:
-
Regioselectivity: Limonene has two double bonds of different reactivity (an endocyclic trisubstituted and an exocyclic disubstituted). Achieving selective epoxidation of the more electron-rich endocyclic double bond to form 1,2-limonene oxide without epoxidizing the exocyclic one is a key challenge.[13]
-
Chemoselectivity: Preventing side reactions such as allylic oxidation to carveol and carvone, or hydrolysis of the epoxide to form diols.[14][15]
-
Stereoselectivity: Controlling the diastereoselectivity of the epoxidation of the 1,2-double bond to obtain a single cis or trans isomer is often difficult.[16][17]
-
Over-oxidation: Preventing the further epoxidation of the desired monoepoxide to the diepoxide.[8]
Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the products?
-
Gas Chromatography (GC): GC is widely used to monitor the progress of the reaction by quantifying the consumption of limonene and the formation of products. It can often separate the different isomers and by-products.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural characterization of the purified epoxides and for determining the diastereomeric ratio.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of the products and by-products by comparing their mass spectra with libraries or known standards.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the products, such as the characteristic epoxide ring vibrations.[7]
Q3: What are the advantages of using biocatalysts for limonene epoxidation?
Enzymatic catalysis offers several advantages over traditional chemical methods:
-
High Selectivity: Enzymes often exhibit excellent regio-, chemo-, and stereoselectivity under mild reaction conditions.[6]
-
Environmentally Friendly: Biocatalytic processes are generally considered "greener" as they operate under mild conditions (temperature, pH), often in aqueous media, and avoid the use of toxic heavy metal catalysts.[6]
-
Reduced By-products: The high selectivity of enzymes leads to the formation of fewer by-products, simplifying downstream purification processes.[9]
Data Presentation
Table 1: Comparison of Catalytic Systems for Selective Limonene Epoxidation.
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time | Conversion (%) | 1,2-Epoxide Yield (%) | Selectivity (%) | Reference |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 30 min | - | 80 (monoepoxide) | - | [1] |
| Manganese Sulfate/Salicylic Acid | H₂O₂ | Acetonitrile | 18-25 | 4 h | - | 87 (diepoxide) | - | [11] |
| Oat Seed Peroxygenase | t-BuOOH | Phosphate Buffer (pH 7.5) | 25 | 2 h | 99 | 79 | High for trans | [9] |
| Immobilized Lipase (chemoenzymatic) | H₂O₂/Octanoic Acid | Toluene | 50 (Microwave) | 2 h | - | 75.3 | ~85 (monoepoxide) | [6][7] |
| Dimethyldioxirane (in situ from Oxone) | Oxone | Acetone/Water | Room Temp | 45 min | ~100 | 97 (diepoxide) | High for epoxides | [4][5] |
Experimental Protocols
Protocol 1: Heterogeneous Epoxidation using Magnesium Oxide [1][8]
-
Reaction Setup: In a suitable reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition: Introduce hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously.
-
Reaction Time: For the selective synthesis of limonene monoepoxide, maintain the reaction for 30 minutes. To obtain limonene diepoxide, extend the reaction time to 2 hours.
-
Work-up: After the reaction, filter off the MgO catalyst. The product can be isolated from the filtrate by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent solvent evaporation.
Protocol 2: Biocatalytic Epoxidation using Oat Seed Peroxygenase [9]
-
Enzyme Preparation: Prepare a suspension of peroxygenase-containing preparation from oat flour in a 50 mM phosphate buffer at pH 7.5.
-
Substrate Addition: Add (R)-limonene to the enzyme suspension.
-
Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH) (70% solution in water) in aliquots over a period of 1 hour. A 1:1 molar ratio of substrate to oxidant is recommended for high conversion.
-
Reaction Conditions: Vigorously stir the reaction mixture at 25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by GC analysis of small aliquots extracted with diethyl ether.
-
Work-up: After the desired conversion is reached (typically 2-4 hours), extract the reaction mixture with an organic solvent (e.g., diethyl ether). The combined organic layers are then dried and the solvent is evaporated to yield the product.
Mandatory Visualization
Caption: A generalized experimental workflow for the selective epoxidation of limonene.
Caption: Reaction pathways in the epoxidation of limonene, highlighting desired and side products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.co [scielo.org.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds | MDPI [mdpi.com]
- 11. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine [mdpi.com]
- 12. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Diastereoisomeric diversity dictates reactivity of epoxy groups in limonene dioxide polymerization [publica.fraunhofer.de]
Technical Support Center: Acid-Catalyzed Hydrolysis of Limonene-1,2-Epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acid-catalyzed hydrolysis of limonene-1,2-epoxide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the acid-catalyzed hydrolysis of this compound to produce limonene-1,2-diol.
Issue 1: Low or No Yield of Limonene-1,2-Diol
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or gently warm the reaction mixture if the starting material is still present. | Complete consumption of the starting epoxide, leading to a higher yield of the diol. |
| Suboptimal Acid Catalyst | - The choice of acid can significantly impact the reaction rate and selectivity. - Consider switching to a different acid catalyst. Perchloric acid has been shown to give high yields of rearranged products, while phosphoric acid is effective for diol formation. | Improved conversion and selectivity towards the desired limonene-1,2-diol. |
| Issues with Starting Material | - Verify the purity of the this compound using techniques like NMR or GC-MS. - Ensure the epoxide has not degraded during storage. | Use of pure starting material will prevent side reactions and improve the yield of the desired product. |
| Product Loss During Work-up | - Limonene-1,2-diol has some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate. - Perform multiple extractions to maximize recovery.[1][2] | Increased recovery of the diol from the aqueous reaction mixture. |
Issue 2: Formation of Significant Side Products
The acid-catalyzed hydrolysis of this compound can sometimes lead to the formation of undesired side products, primarily through carbocation rearrangements. The most common side products are carveol and carvone, as well as dihydrocarvone isomers.[3]
Identification of Side Products:
| Side Product | Identification Method | Key Observations |
| Carveol/Carvone | GC-MS, NMR | Appearance of characteristic peaks corresponding to the alcohol and ketone functionalities. |
| Dihydrocarvone | GC-MS, NMR | Can be identified by its specific mass spectrum and NMR chemical shifts, distinguishing it from the desired diol. |
Minimizing Side Product Formation:
-
Choice of Acid: The strength and type of acid catalyst can influence the reaction pathway. Milder acids like phosphoric acid at controlled pH are less likely to promote extensive rearrangements compared to strong acids like sulfuric acid.
-
Temperature Control: Running the reaction at room temperature or below can help to minimize the activation energy barrier for rearrangement pathways.
-
Reaction Time: Prolonged exposure to acidic conditions can lead to further rearrangement of the initially formed diol into other products.[4] Therefore, it is crucial to monitor the reaction and stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the acid-catalyzed opening of the epoxide ring in this compound?
A1: Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack by water preferentially occurs at the more substituted carbon (C1) of the epoxide ring. This is because the positive charge in the transition state is better stabilized at the tertiary carbon.
Q2: Which acid catalyst should I use for the hydrolysis of this compound?
A2: The choice of acid catalyst is critical. While strong acids like sulfuric acid can be used, they may also promote side reactions.[4] Phosphoric acid, used to adjust the pH to around 3.5, has been successfully employed to achieve good yields of limonene-1,2-diol.[5] The table below provides a qualitative comparison of different acid catalysts.
Qualitative Comparison of Acid Catalysts:
| Acid Catalyst | Typical Conversion | Selectivity for Diol | Notes |
| Sulfuric Acid | High | Moderate to Low | Can lead to significant side product formation.[6] |
| Phosphoric Acid | High | High | A good choice for selective hydrolysis to the diol.[5] |
| Perchloric Acid | High | Very Low | Primarily leads to the formation of dihydrocarvone. |
| Solid Acid Catalysts (e.g., Zeolites) | High | Variable | Selectivity depends on the specific type of zeolite used. |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate (e.g., 60:40 v/v), can be used to separate the starting epoxide from the more polar diol product.[5] The starting material will have a higher Rf value than the diol. The reaction is considered complete when the spot corresponding to the this compound is no longer visible on the TLC plate.
Q4: What is the best method to purify the limonene-1,2-diol product?
A4: A combination of liquid-liquid extraction and column chromatography is typically used. After neutralizing the reaction mixture, the product is extracted into an organic solvent like ethyl acetate.[1][2] If impurities are present, flash column chromatography on silica gel can be employed for further purification.
Experimental Protocols
Detailed Protocol for Acid-Catalyzed Hydrolysis of this compound
This protocol is a general guideline and may require optimization based on the specific stereoisomer of this compound and available laboratory conditions.
Materials:
-
This compound (cis/trans mixture or a pure isomer)
-
Phosphoric acid (H₃PO₄)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel coated)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable reaction buffer or solvent (e.g., a mixture of water and a co-solvent like acetone to ensure miscibility).
-
Acidification: Slowly add phosphoric acid dropwise while stirring to adjust the pH of the solution to approximately 3.5.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 1-3 hours.[5]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system of n-hexane and ethyl acetate can be used. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity to elute the diol.
-
Collect the fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified limonene-1,2-diol.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for the hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methods to prevent the hydrolysis of limonene epoxide during reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals working with limonene epoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of limonene epoxide during your chemical reactions.
Troubleshooting Guide: Preventing Limonene Epoxide Hydrolysis
This guide addresses common issues encountered during reactions involving limonene epoxide and provides actionable solutions to minimize its hydrolysis to limonene-1,2-diol.
Issue 1: Significant formation of limonene-1,2-diol as a byproduct.
Possible Cause: Acid-catalyzed hydrolysis of the epoxide ring. The presence of acidic catalysts or acidic impurities can promote the unwanted ring-opening of the epoxide by water.[1][2]
Solution:
-
pH Control: Maintain a neutral or slightly basic reaction medium. For enzymatically catalyzed reactions, a pH of 7 is often optimal for the stability of limonene epoxide.[3]
-
Catalyst Choice: If using a chemical catalyst, opt for non-acidic or weakly acidic catalysts. For instance, in epoxidation reactions using hydrogen peroxide, tungsten-based polyoxometalates have been used, where controlling the acid concentration is crucial.[2][4]
-
Use of Additives: Incorporate a salt like sodium sulfate (Na₂SO₄) into the reaction mixture.[4][5][6] This increases the ionic strength of the aqueous phase, which can help to suppress the hydrolysis of the epoxide.[6]
Issue 2: Low yield of the desired product and high conversion to the diol, especially in aqueous or protic solvents.
Possible Cause: Solvent-mediated hydrolysis. Protic solvents like water and alcohols can act as nucleophiles and attack the epoxide ring, leading to hydrolysis.
Solution:
-
Solvent Selection: Whenever possible, conduct reactions in aprotic or non-polar solvents.[7] Solvents like toluene and cyclohexane have been shown to favor the desired reaction over hydrolysis.[7][8] Solvent-free conditions can also be an effective strategy to minimize hydrolysis.[7]
-
Biphasic Systems: Employ a biphasic system where the limonene epoxide is primarily in an organic phase, physically separated from an aqueous phase containing any necessary reagents.
-
Enzymatic Catalysis in Organic Solvents: Consider using enzymes like limonene epoxide hydrolase (LEH) variants in water-saturated organic solvents for non-hydrolytic ring-opening reactions with other nucleophiles.[9]
Issue 3: Inconsistent results and varying levels of hydrolysis between batches.
Possible Cause: Variability in reagent purity, particularly the presence of acidic impurities in starting materials or solvents.
Solution:
-
Reagent Purification: Ensure all reagents and solvents are of high purity and free from acidic contaminants. Consider purifying solvents before use.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction of solvents with air.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of limonene epoxide hydrolysis?
A1: The hydrolysis of limonene epoxide to limonene-1,2-diol can occur through two main pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide carbons more electrophilic and susceptible to nucleophilic attack by water.[1][10] This is often the primary cause of unintentional hydrolysis in chemical synthesis.
-
Enzymatic Hydrolysis: Enzymes known as epoxide hydrolases, such as limonene-1,2-epoxide hydrolase (LEH), catalyze the hydrolysis of the epoxide.[3][10] This is a highly specific biological process.
Q2: How does pH affect the stability of limonene epoxide?
A2: Limonene epoxide is sensitive to acidic conditions, which promote its hydrolysis.[1][11] Maintaining a neutral to slightly basic pH is crucial for preventing unwanted diol formation. For instance, the enzyme this compound hydrolase shows maximal activity at pH 7.[3] In chemical epoxidation reactions, keeping the acid concentration below 0.04 M has been shown to be effective in preventing diol formation.[2]
Q3: What are the ideal solvents to use to prevent hydrolysis?
A3: Aprotic and non-polar solvents are generally preferred to minimize the hydrolysis of limonene epoxide. Solvents with lower polarity, such as cyclohexane and hexane, have been shown to favor the formation of limonene-1,2-diol's precursor, while more polar solvents can increase the selectivity to other products.[7] Toluene is another solvent that has been used successfully in chemoenzymatic epoxidation to achieve high conversion to limonene oxide.[8] In some cases, solvent-free conditions have been shown to favor isomerization over hydrolysis.[7]
Q4: Can additives be used to prevent hydrolysis?
A4: Yes, adding salts such as sodium sulfate (Na₂SO₄) to the reaction mixture can effectively suppress the hydrolysis of limonene epoxide.[2][4][5][6][8] The salt increases the ionic strength of the aqueous phase, which is thought to minimize the interaction of water with the epoxide.[6]
Q5: Are there any analytical methods to detect and quantify limonene epoxide hydrolysis?
A5: Yes, several analytical techniques can be used to monitor the hydrolysis of limonene epoxide:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of a reaction mixture, including limonene epoxide, limonene-1,2-diol, and other potential byproducts.[12]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different stereoisomers of limonene epoxide and its diol product.
-
Colorimetric Assays: For enzymatic reactions, colorimetric assays can be developed for high-throughput screening of epoxide hydrolase activity, providing a quantitative measure of hydrolysis.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the prevention of limonene epoxide hydrolysis.
Table 1: Effect of Acid Concentration on Limonene Epoxidation [2]
| Acid Concentration (M) | Limonene Conversion (%) | Limonene Oxide Yield (%) | Limonene Diol Yield (%) |
| < 0.04 | ~80 | >70 | Not detected |
| > 0.05 | ~80 | <60 | Quantifiable |
Table 2: Influence of Solvent on Limonene Epoxide Reactions
| Solvent | Reaction Type | Key Finding | Reference |
| Toluene | Chemoenzymatic Epoxidation | 61% conversion to limonene oxide. | [8] |
| Cyclohexane/Hexane | Isomerization | Favors formation of limonene-1,2-diol precursor over other byproducts. | [7] |
| Acetonitrile | Oxidation with H₂O₂ | Increased limonene diol yield from 0% (without solvent) to 25%. | [5] |
| Solvent-free | Isomerization | Favored isomerization over hydrolysis. | [7] |
Experimental Protocols
Protocol 1: General Method for Preventing Hydrolysis using Sodium Sulfate
This protocol describes a general method for the epoxidation of limonene while minimizing the hydrolysis of the resulting limonene epoxide through the use of sodium sulfate.
Materials:
-
Limonene
-
Hydrogen peroxide (30 wt%)
-
Tungsten-based polyoxometalate catalyst
-
Sodium sulfate (Na₂SO₄)
-
Sulfuric acid (H₂SO₄) (for pH adjustment)
-
Organic solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add limonene and the organic solvent.
-
In a separate beaker, prepare the aqueous phase by dissolving the tungsten-based catalyst and sodium sulfate in water.
-
Carefully adjust the pH of the aqueous solution to be slightly acidic (e.g., by adding a controlled amount of sulfuric acid to achieve a concentration below 0.04 M).[2]
-
Add the aqueous phase to the reaction flask containing the limonene solution.
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Slowly add the hydrogen peroxide solution to the reaction mixture dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 323 K) and monitor the progress of the reaction by TLC or GC.[4]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude limonene epoxide.
Visualizations
Diagram 1: Hydrolysis of Limonene Epoxide
References
- 1. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies on the Catalytic Promiscuity of Limonene Epoxide Hydrolases in the Non-hydrolytic Ring Opening of 1,2-Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. limonene oxide, 1195-92-2 [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Cis- and Trans-Limonene-1,2-Epoxide Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cis- and trans-limonene-1,2-epoxide diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-limonene-1,2-epoxide diastereomers?
A1: The primary challenge lies in the subtle structural differences between the cis and trans diastereomers. These molecules have the same molecular weight and similar polarities, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation often requires specialized chiral stationary phases (CSPs) or derivatization to enhance selectivity.
Q2: Which chromatographic technique is better suited for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effectively used for the separation of limonene-1,2-epoxide diastereomers, and the choice depends on the specific requirements of the analysis, such as sample volatility, concentration, and the desired level of resolution.
-
GC is well-suited for volatile compounds like limonene epoxides and can provide high resolution, especially when coupled with a mass spectrometer (MS) for detection. Chiral capillary columns are often employed to achieve separation.
-
HPLC , particularly with chiral stationary phases, offers excellent selectivity for non-volatile or thermally labile samples and is a powerful tool for preparative separations to isolate pure diastereomers. Normal-phase HPLC is commonly used for this application.
Q3: What type of column is recommended for the HPLC separation of this compound diastereomers?
A3: For HPLC separation, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly recommended. These columns provide the necessary stereoselectivity to differentiate between the cis and trans diastereomers. Normal phase chromatography, using a non-polar mobile phase, is typically the preferred mode of separation with these columns.
Q4: Can I use reverse-phase HPLC for this separation?
A4: While reverse-phase HPLC is a common technique, it is generally less effective for the separation of these non-polar diastereomers. The subtle differences in hydrophobicity between the cis and trans isomers are often insufficient for adequate resolution on standard C8 or C18 columns. Normal-phase chromatography with a chiral stationary phase typically provides superior selectivity for this specific separation.
Q5: How can I improve the resolution between the cis and trans peaks?
A5: To improve resolution, consider the following strategies:
-
Optimize the mobile phase: In normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol). A lower concentration of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
Adjust the flow rate: Lowering the flow rate can sometimes enhance resolution by allowing for more interactions between the analytes and the stationary phase.
-
Control the temperature: Temperature can influence selectivity. Experiment with different column temperatures to find the optimal condition for your separation.
-
Select a different chiral stationary phase: If optimization of the mobile phase and other parameters is insufficient, testing a CSP with a different chiral selector may provide the necessary selectivity.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry may not be selective enough for your diastereomers. Screen a variety of chiral stationary phases (e.g., different polysaccharide derivatives) to find one that provides adequate separation. For GC, consider a chiral capillary column. |
| Suboptimal Mobile Phase Composition | The mobile phase may not be providing sufficient selectivity. For HPLC (Normal Phase): Systematically adjust the percentage of the polar modifier (e.g., isopropanol in hexane). Start with a low percentage and gradually increase it. For GC: Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to maximize the separation window. |
| Incorrect Flow Rate | The flow rate may be too high, not allowing for sufficient interaction with the stationary phase. Reduce the flow rate in increments and observe the effect on resolution. Be aware that this will increase the analysis time. |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the sample concentration or the injection volume. |
Issue 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions | Unwanted interactions between the analytes and active sites on the stationary phase (e.g., residual silanols on silica-based columns) can cause tailing. For HPLC: Ensure the column is well-conditioned. The addition of a small amount of a competitive agent to the mobile phase, such as a stronger polar modifier, can sometimes mitigate these interactions. |
| Column Contamination | Accumulation of contaminants on the column can create active sites that lead to peak tailing. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
Issue 3: Peak Splitting
| Possible Cause | Solution |
| Column Void or Channeling | A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[1] This often affects all peaks in the chromatogram.[1] Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[1] |
| Blocked Frit | A partially blocked inlet frit can disrupt the sample flow onto the column, leading to peak splitting.[1] Replace the column inlet frit if possible, or replace the column.[1] |
| Co-elution of an Impurity | The split peak may actually be two separate but closely eluting compounds. To verify, try injecting a smaller sample volume; if the two peaks become more distinct, it is likely a co-elution issue.[1] In this case, the method needs to be re-optimized for better separation (see "Poor Resolution" section). |
| Sample Solvent/Mobile Phase Mismatch | A significant difference in solvent strength or temperature between the sample and the mobile phase can cause peak splitting, especially for early eluting peaks.[1] Prepare the sample in the mobile phase whenever feasible. |
Data Presentation
The following tables provide representative chromatographic data for the separation of this compound diastereomers using both GC-MS and HPLC.
Table 1: Representative GC-MS Data for the Separation of this compound Diastereomers
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| cis-Limonene-1,2-epoxide | 16.63 | 152, 137, 121, 109, 93, 81, 67 |
| trans-Limonene-1,2-epoxide | 16.77 | 152, 137, 121, 109, 93, 81, 67 |
Data is illustrative and based on typical GC-MS analysis. Actual retention times and mass spectra may vary depending on the specific instrument and conditions used.[2]
Table 2: Representative HPLC Data for the Separation of Limonene Enantiomers (as a proxy for epoxide diastereomers)
| Analyte | Retention Time (t_R) [min] | Separation Factor (α) | Resolution (R_s) |
| (-)-S-Limonene | 9.8 | 1.25 | 2.1 |
| (+)-R-Limonene | 11.9 |
This data is for limonene enantiomers, which serves as a relevant example for chiral separation of similar terpene derivatives. The separation of this compound diastereomers would yield different retention times but would be pursued with similar chromatographic principles.[3]
Experimental Protocols
Detailed Protocol for GC-MS Analysis
This protocol is adapted for the analysis of this compound diastereomers in a sample matrix.
1. Sample Preparation (for essential oils):
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrument Setup:
-
GC System: Agilent 6890A or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral equivalent for improved diastereomeric separation.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Detector: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Scan Range: 40-400 amu.
3. Injection and Data Acquisition:
-
Injection Volume: 1 µL.
-
Data Acquisition: Acquire data in full scan mode.
4. Data Analysis:
-
Identify the peaks for cis- and trans-limonene-1,2-epoxide based on their retention times and mass spectra. The molecular ion is m/z 152, with characteristic fragments at m/z 137, 121, 109, 93, 81, and 67.[2]
Detailed Protocol for HPLC Analysis
This protocol provides a starting point for the development of an HPLC method for the separation of this compound diastereomers.
1. Materials and Reagents:
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Standards: A mixture of cis- and trans-limonene-1,2-epoxide.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a cellulose-based column (e.g., 250 x 4.6 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 99:1 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as needed.
-
Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.
5. Analysis Procedure:
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[3]
-
Injection: Inject a blank (mobile phase), followed by the standard solution to determine the retention times of the cis and trans isomers, and then inject the samples.
-
Data Analysis: Identify and integrate the peaks corresponding to the cis and trans diastereomers based on the retention times from the standard injection.
Mandatory Visualizations
Caption: General experimental workflow for the chromatographic separation of this compound diastereomers.
Caption: Troubleshooting workflow for poor peak resolution in the separation of diastereomers.
References
Technical Support Center: Optimization of Limonene Epoxidation with H₂O₂
Welcome to the technical support center for the optimization of reaction parameters for limonene epoxidation with hydrogen peroxide (H₂O₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of limonene using H₂O₂. Each problem is followed by potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Limonene Conversion | • Inactive or deactivated catalyst.• Insufficient reaction temperature.• Inappropriate solvent.• Low H₂O₂ concentration or decomposition.• Poor mixing in a multiphase system. | • Ensure catalyst is properly prepared and handled. For reusable catalysts, consider regeneration protocols. For instance, a PW-Amberlite catalyst can recover 99% of its initial activity after being washed with toluene.[1]• Optimize the reaction temperature. For many systems, temperatures between 50-80°C are effective.[2][3] However, temperatures above 323 K (50°C) can sometimes lead to a decrease in epoxide yield.[4]• Select an appropriate solvent. Acetonitrile and ethyl acetate have been shown to be effective.[3][5][6][7] Solvent-free conditions can also be highly effective.[2]• Use a sufficient molar ratio of H₂O₂ to limonene. Ratios from 1:1 to 10:1 have been reported, depending on the desired product (mono- or diepoxide).[6][7] Ensure the H₂O₂ solution is not decomposed; store it properly.• Ensure vigorous stirring to improve mass transfer between phases. |
| Low Selectivity to Limonene-1,2-epoxide | • Formation of side products like limonene-1,2-diol, carveol, and carvone.[8][9][10]• Further epoxidation to limonene diepoxide.• Inappropriate catalyst.• Presence of excess water and acid, leading to epoxide ring-opening.[11] | • To prevent hydrolysis of the epoxide to the diol, the reaction mixture can be saturated with sodium sulfate (Na₂SO₄).[2][12] An acid concentration lower than 0.04 M can also improve selectivity.[2]• Adjust the limonene to H₂O₂ molar ratio. A higher ratio of limonene to H₂O₂ (e.g., 4:1) can favor the formation of the monoepoxide.[2][3]• Choose a catalyst known for high selectivity, such as certain tungsten-based polyoxometalates.[2][5][11]• Control the amount of water in the reaction. While H₂O₂ is aqueous, excess water can be detrimental. The H₂O₂/H₂O ratio is a key factor influencing reactivity.[7][13][14] |
| Catalyst Deactivation | • Leaching of the active species.• Fouling of the catalyst surface by polymeric byproducts.• Changes in the catalyst structure. | • For supported catalysts, ensure the active species is strongly anchored. Pre-treatment and proper synthesis methods are crucial.• Washing the catalyst with a suitable solvent after the reaction can help remove adsorbed species and recover activity. Toluene, ethanol, and acetone have been shown to be effective for washing a PW-Amberlite catalyst.[1]• Characterize the catalyst before and after the reaction to understand the deactivation mechanism. |
| Formation of Limonene Diepoxide When Monoepoxide is Desired | • High H₂O₂ to limonene molar ratio.• Prolonged reaction time. | • Use a lower molar ratio of H₂O₂. A limonene/H₂O₂ molar ratio of 4:1 has been used to achieve high selectivity to the monoepoxide.[2]• Monitor the reaction progress and stop it once the desired level of monoepoxide formation is reached. A reaction time as short as 15 minutes has been reported to be effective.[2][12] |
| Reaction is Too Slow | • Low reaction temperature.• Low catalyst loading.• Inefficient catalyst. | • Increase the reaction temperature. The activation energy for limonene oxide formation has been reported to be around 36 kJ mol⁻¹.[2][4][11]• Increase the amount of catalyst. The reaction rate can be first-order with respect to the catalyst concentration.[15]• Screen different catalysts. Tungsten-based catalysts, for example, are known to be highly active.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for limonene epoxidation with H₂O₂?
A1: The optimal temperature can vary depending on the catalyst and other reaction conditions. Generally, a range of 50-80°C is effective. For instance, a study using a tungsten-based catalyst achieved high conversion and selectivity at 323 K (50°C).[2] However, it's important to note that at temperatures higher than 323 K, the yield of limonene oxide might start to decrease due to side reactions like the formation of limonene diol.[4]
Q2: Which solvent is best for this reaction?
A2: Acetonitrile and ethyl acetate are commonly used and have shown good results.[3][5][6][7] In some systems, a molybdenum catalyst on an Amberlite support in acetonitrile achieved 84% conversion and 93% epoxide selectivity.[3] Interestingly, highly selective and rapid processes have been developed under solvent-free conditions, which also offer environmental benefits.[2]
Q3: How can I prevent the formation of limonene-1,2-diol?
A3: The formation of limonene-1,2-diol is typically due to the acid-catalyzed hydrolysis of the epoxide ring.[11] To minimize this, you can:
-
Saturate the aqueous phase with an inorganic salt like sodium sulfate (Na₂SO₄) to reduce the solubility of the epoxide in the aqueous phase.[2][12][16]
-
Control the pH of the reaction mixture. Using an acid concentration below 0.04 M has been shown to be beneficial.[2]
Q4: What is the ideal molar ratio of limonene to H₂O₂?
A4: The ideal molar ratio depends on the desired product.
-
For this compound (monoepoxide): A higher ratio of limonene to H₂O₂ is preferred. A limonene/H₂O₂ molar ratio of 4:1 has been successfully used to achieve high selectivity (100%) to the monoepoxide.[2][3]
-
For limonene diepoxide: A higher concentration of H₂O₂ is required. A 10-fold molar excess of hydrogen peroxide has been used to obtain the diepoxide in high yield (87%).[6]
Q5: What are some common catalysts used for this reaction?
A5: A variety of catalysts have been successfully employed:
-
Tungsten-based catalysts: These are highly effective, often in the form of polyoxometalates, and can achieve high conversion and selectivity.[2][5][11]
-
Titanium-based catalysts: Materials like Ti-SBA-15 and Ti-MCM-41 are also used.[17]
-
Alumina (γ-Al₂O₃): This has been reported as an effective and inexpensive catalyst.[7][18]
-
Manganese sulfate with salicylic acid: This system has been used for the exhaustive epoxidation to diepoxide.[6]
Q6: How does water content affect the reaction?
A6: The amount of water in the reaction system significantly impacts the reactivity. The competitive adsorption of H₂O₂ and water on the catalyst surface is a key factor. A higher H₂O₂/H₂O ratio generally leads to higher reactivity.[7][13] While water is the solvent for H₂O₂, excess water can promote the hydrolysis of the epoxide to the diol.[14]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide and FAQs.
Protocol 1: Selective Epoxidation of Limonene to this compound
This protocol is based on a highly selective, solvent-free process using a tungsten-based catalyst.[2]
Materials:
-
(R)-(+)-limonene
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
Procedure:
-
In a round-bottom flask, prepare the catalyst solution by dissolving sodium tungstate dihydrate in the aqueous H₂O₂ solution.
-
Add sulfuric acid to the solution to achieve a concentration below 0.04 M.
-
Add sodium sulfate to the aqueous solution until saturation to create the aqueous phase.
-
Add limonene to the flask. The recommended molar ratio of limonene to H₂O₂ is 4:1, and the catalyst loading can be 0.005 molar equivalent relative to limonene.
-
Assemble the flask with a condenser and place it on a magnetic stirrer hot plate.
-
Heat the reaction mixture to 50°C (323 K) and stir vigorously.
-
The reaction is rapid and can achieve high conversion and selectivity within 15 minutes. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
After the reaction is complete, cool the mixture and separate the organic phase containing the product from the aqueous phase.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Synthesis of Limonene Diepoxide
This protocol is adapted from a method using a manganese sulfate catalyst system.[6]
Materials:
-
Limonene
-
33% Hydrogen peroxide (H₂O₂)
-
Anhydrous manganese sulfate (MnSO₄)
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃) solution (0.4 M)
-
Acetonitrile
-
Reactor with a cooling system and a dropping funnel
-
Methylene chloride (for extraction)
Procedure:
-
In a reactor, charge limonene, acetonitrile, anhydrous manganese sulfate (2 mol% relative to limonene), and salicylic acid.
-
Cool the reactor to maintain a temperature between 18 and 22°C.
-
Prepare a cooled mixture of the 0.4 M aqueous sodium bicarbonate solution and 33% aqueous hydrogen peroxide (10-fold molar excess relative to limonene).
-
Slowly add the H₂O₂/NaHCO₃ mixture to the reactor over a period of 3.5 hours, ensuring the temperature remains between 18 and 22°C.
-
After the addition is complete, continue stirring at this temperature for another 15 minutes.
-
Partially evaporate the reaction mixture under vacuum at 25°C.
-
Extract the product from the remaining mixture using methylene chloride (3 times).
-
Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and distill off the solvent under reduced pressure to obtain the crude limonene diepoxide.
-
The pure product can be isolated by further purification if necessary.
Visualizations
Experimental Workflow for Selective Mono-epoxidation
Caption: Workflow for selective limonene mono-epoxidation.
Relationship Between Reaction Parameters and Outcomes
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. R-(+)-Limonene Diastereoselective Epoxidation: A Minireview [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of Water on Limonene Oxidation with H2O2 over γ-Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts [mdpi.com]
- 18. researchgate.net [researchgate.net]
Investigating catalyst deactivation during the epoxidation of limonene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of limonene. The information is designed to help identify and resolve common issues related to catalyst deactivation and other experimental challenges.
Troubleshooting Guides
This section addresses specific problems you might encounter during the epoxidation of limonene, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Limonene Conversion Over Time
Q: My catalyst's activity is decreasing with each reuse. What are the likely causes and how can I address this?
A: A decline in catalyst activity, observed as lower limonene conversion, is a common issue and can be attributed to several factors depending on the type of catalyst you are using.
-
For Heterogeneous Catalysts (e.g., Ti-SBA-15, Zeolites):
-
Pore Blocking/Coking: The catalyst's pores can become blocked by polymeric byproducts or coke, which are carbonaceous residues formed from side reactions.[1] This physically covers the active sites and restricts reactant access.
-
Solution: Regeneration of the catalyst through calcination (heating at high temperatures in the presence of air) can often burn off these organic deposits and restore activity.
-
-
Leaching of Active Sites: The active metal centers (e.g., Titanium) may gradually dissolve or "leach" from the support material into the reaction mixture, leading to a permanent loss of activity.
-
Solution: Ensure that the reaction conditions (e.g., solvent, temperature) are optimized to minimize leaching. If leaching is confirmed, a different catalyst support or anchoring chemistry may be necessary.
-
-
Hydrolysis of Active Sites: For catalysts like TS-1, the active Ti-O-Si bonds can undergo irreversible hydrolysis in the presence of aqueous hydrogen peroxide, which can increase surface acidity and negatively impact selectivity and durability.[2]
-
Solution: Minimizing the water content in the reaction medium or using a non-aqueous oxidant can mitigate this issue.
-
-
-
For Biocatalysts (e.g., Immobilized Lipase):
-
Enzyme Denaturation: Lipases are susceptible to deactivation by hydrogen peroxide (H₂O₂), especially at elevated temperatures.[3] High concentrations of H₂O₂ can lead to the oxidation of amino acid residues within the enzyme's active site, causing a loss of catalytic function.
-
Solution: Optimize the H₂O₂ concentration and reaction temperature. A gradual or stepwise addition of H₂O₂ can help maintain a low, effective concentration and reduce enzyme deactivation.[3]
-
-
Enzyme Leaching: The immobilized enzyme may detach from its support material.
-
Solution: Entrapping the immobilized enzyme in a secondary matrix, such as calcium alginate beads, can help prevent leaching.[4]
-
-
Issue 2: Poor Selectivity to the Desired Epoxide
Q: I am observing the formation of significant byproducts like diols, carveol, and carvone. How can I improve the selectivity towards the desired limonene epoxide?
A: The formation of byproducts is often related to reaction conditions and catalyst properties.
-
Formation of Diols: The primary cause of diol formation is the ring-opening of the epoxide product. This is often catalyzed by acidic conditions or the presence of water.
-
Solution:
-
Ensure the reaction is carried out under neutral or slightly basic conditions.
-
Minimize the amount of water in the reaction mixture. Using an anhydrous oxidant or a solvent-free system can be beneficial.
-
For some systems, adding a salt like sodium sulphate can help prevent the hydrolysis of the epoxide.
-
-
-
Formation of Allylic Oxidation Products (Carveol, Carvone): These byproducts can form, particularly with certain titanium silicate catalysts.[5]
-
Solution:
-
Adjusting the reaction temperature and time can influence the product distribution. Lower temperatures may favor epoxidation over allylic oxidation.
-
The choice of solvent can also impact selectivity. Experimenting with different solvents may be necessary to optimize for the desired epoxide.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in limonene epoxidation?
A1: The primary deactivation mechanisms fall into three categories:
-
Chemical Deactivation: This includes poisoning of active sites by impurities in the feedstock and chemical transformation of the active sites, such as the hydrolysis of Ti-O-Si bonds in titanosilicate catalysts.[2][6]
-
Thermal Deactivation: High reaction temperatures can lead to the sintering of metal particles on a supported catalyst, reducing the active surface area.[1]
-
Mechanical Deactivation: This involves the physical blockage of catalyst pores by carbonaceous deposits (coking) or fouling by other species in the reaction mixture.[1][6]
Q2: How can I test if my heterogeneous catalyst is leaching into the reaction mixture?
A2: A hot filtration test is a common method. This involves running the reaction for a period, then filtering the catalyst out of the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the absence of the solid catalyst, it indicates that active species have leached into the solution.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:
-
Coking/Fouling: Calcination in air is often effective for removing organic deposits from heterogeneous catalysts.
-
Washing: For some catalysts, washing with a suitable solvent can remove adsorbed inhibitors or byproducts.
-
Biocatalysts: Regeneration of deactivated enzymes is generally not feasible. The focus should be on optimizing reaction conditions to maximize the enzyme's operational lifetime.
Q4: What is a reasonable expectation for the reusability of a catalyst in limonene epoxidation?
A4: This is highly dependent on the specific catalyst and reaction conditions. Some robust catalysts can be reused multiple times with minimal loss in activity. For example, a chemoenzymatic catalyst using immobilized Candida antarctica lipase B has shown good stability for up to three cycles, with a noticeable decline in the fourth cycle.[3]
Data Presentation
Table 1: Reusability of an Immobilized Lipase Catalyst in Limonene Epoxidation [3]
| Reuse Cycle | Limonene Conversion (%) |
| 1 | ~75 |
| 2 | ~73 |
| 3 | 71.3 |
| 4 | <70 (declining) |
Reaction conditions: 25 mM limonene, 50 mM octanoic acid, 50 mM H₂O₂, 1 g catalyst, 300 rpm, 50 °C, in toluene.
Experimental Protocols
Protocol 1: Epoxidation of Limonene using Ti-SBA-15 Catalyst [2]
-
Catalyst Preparation: Ti-SBA-15 can be synthesized via hydrothermal methods. A typical synthesis involves using a silica source, a titanium source, and a structure-directing agent like Pluronic P123.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add limonene, the desired solvent (e.g., methanol, acetonitrile), and the Ti-SBA-15 catalyst (typically 3 wt% of the total reaction mixture).
-
The molar ratio of limonene to hydrogen peroxide is typically 1:1.
-
-
Reaction Execution:
-
Stir the mixture at a constant rate (e.g., 500 rpm).
-
Add the required amount of aqueous hydrogen peroxide (e.g., 30-60 wt%).
-
Heat the reaction to the desired temperature (studies have been conducted in the range of 0-120 °C).[5][7]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).
-
-
Work-up:
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
The product can be isolated from the filtrate by extraction with a suitable organic solvent, followed by drying and solvent evaporation.
-
Protocol 2: Chemoenzymatic Epoxidation of Limonene using Immobilized Lipase [3][4]
-
Catalyst Preparation: Immobilize Candida antarctica lipase B on a suitable support (e.g., functionalized silica derived from rice husk ash). To prevent leaching, the immobilized enzyme can be further entrapped in calcium alginate beads.[4]
-
Reaction Setup:
-
In a sealed reaction vessel, combine limonene (e.g., 25 mM), a fatty acid (e.g., octanoic acid, 50 mM), the immobilized lipase catalyst (e.g., 1 g), and a solvent (e.g., toluene).
-
-
Reaction Execution:
-
Place the vessel in a shaker or use a magnetic stirrer (e.g., 300 rpm) at the desired temperature (e.g., 50 °C).
-
Add hydrogen peroxide (e.g., 50 mM). For microwave-assisted synthesis, a power of 50 W can be applied, which can significantly reduce the reaction time.[3][4]
-
Monitor the reaction by GC analysis of withdrawn samples.
-
-
Catalyst Recovery and Reuse:
-
After the reaction, filter to recover the catalyst.
-
Wash the catalyst with the solvent used in the reaction to remove any adsorbed products or reactants.
-
Dry the catalyst before reusing it in subsequent reaction cycles.
-
Mandatory Visualization
Caption: Troubleshooting workflow for decreased catalyst activity.
Caption: Main mechanisms of catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. The epoxidation of limonene over the TS-1 and Ti-SBA-15 catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and minimization of side products in limonene epoxidation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the epoxidation of limonene.
Troubleshooting Guide
This guide addresses common issues encountered during limonene epoxidation experiments in a question-and-answer format.
Question 1: Why is the yield of my desired limonene epoxide (mono- or diepoxide) lower than expected?
Possible Causes and Solutions:
-
Sub-optimal Reaction Time: The formation of monoepoxides and diepoxides is time-dependent. For selective synthesis of the monoepoxide, a shorter reaction time (e.g., 30 minutes) is often required, while obtaining the diepoxide necessitates a longer reaction period (e.g., 2 hours or more).[1][2] Monitor the reaction progress using TLC or GC to determine the optimal stopping point.
-
Incorrect Reagent Concentration: The molar ratio of the oxidant (e.g., H₂O₂) to limonene is critical. High concentrations of the oxidant and catalyst tend to favor the formation of the diepoxide.[2] Conversely, a lower oxidant-to-limonene ratio favors mono-epoxidation.
-
Inappropriate Temperature: Reaction temperature influences both reaction rate and selectivity. Lower temperatures may favor monoepoxide formation, while higher temperatures can promote the formation of the diepoxide.[2] However, excessively high temperatures can also lead to increased side product formation, such as diols.[2]
-
Oxidant Decomposition: Some oxidizing agents, like tert-Butyl hydroperoxide (TBHP), can undergo auto-decomposition, especially at higher concentrations and temperatures, which forms radicals that decrease selectivity towards epoxides.[3]
-
Catalyst Inactivity: The chosen catalyst may not be sufficiently active under the selected reaction conditions. Ensure the catalyst is appropriate for the desired transformation and that it has not degraded.
Question 2: I am observing significant formation of limonene-1,2-diol. How can I prevent this?
Possible Causes and Solutions:
-
Epoxide Ring Hydrolysis: The primary cause is the acid-catalyzed hydrolysis of the formed limonene-1,2-epoxide.[4] This is particularly prevalent in aqueous or acidic conditions.
-
Solution 1: Control pH: Avoid acidic conditions if possible. The use of a buffer, such as sodium bicarbonate, can help maintain a neutral to slightly basic pH.[5]
-
Solution 2: Anhydrous Conditions: When using oxidants like TBHP, performing the reaction under anhydrous conditions can greatly reduce diol formation.[3]
-
Solution 3: Saturate Aqueous Phase: In systems using aqueous hydrogen peroxide, saturating the reaction mixture with a salt like sodium sulfate (Na₂SO₄) can reduce the activity of water and suppress the hydrolysis of the epoxide.[6][7][8]
-
Question 3: My reaction is producing a mixture of carvone and carveol. How can I improve selectivity for the epoxide?
Possible Causes and Solutions:
-
Allylic Oxidation: Carvone and carveol are products of the competitive allylic oxidation pathway.[9] The predominance of this pathway over epoxidation depends heavily on the catalyst and oxidant used.
-
Solution 1: Catalyst and Oxidant Selection: Certain catalytic systems are more prone to allylic oxidation. For instance, some titanium-based catalysts with TBHP can produce carvone and carveol as major side products.[10] Systems like in-situ generated dimethyldioxirane (from Oxone and acetone) or specific manganese catalysts can provide high selectivity for epoxidation.[5][11]
-
Solution 2: Modify Reaction Conditions: Adjusting parameters such as solvent and temperature may alter the selectivity. For example, using acetonitrile as a solvent with a manganese sulfate catalyst has been shown to yield high amounts of the diepoxide with minimal side products.[5]
-
Question 4: How can I increase the selectivity for limonene diepoxide over the monoepoxide?
Possible Causes and Solutions:
-
Insufficient Reaction Time or Oxidant: The epoxidation of the second double bond (the 8,9-exocyclic bond) is often slower than the first (the 1,2-endocyclic bond).
-
Solution 1: Extend Reaction Time: Increasing the reaction time from, for example, 30 minutes to 2 hours can shift the product distribution from predominantly monoepoxide to the diepoxide.[1][2]
-
Solution 2: Increase Oxidant Molar Ratio: Employing a higher molar ratio of the oxidizing agent (e.g., H₂O₂ or Oxone) relative to limonene will drive the reaction towards double epoxidation.[2][5] A stoichiometric excess of Oxone is often used to achieve high yields of limonene dioxide.[11]
-
Solution 3: Increase Temperature: In some systems, a higher temperature (e.g., 50°C) favors the formation of the diepoxide.[2]
-
Frequently Asked Questions (FAQs)
What are the most common side products in limonene epoxidation?
The epoxidation of limonene can lead to several side products depending on the reaction conditions. The main pathways are epoxidation of one or both double bonds, allylic oxidation, and epoxide hydrolysis.[9] Common side products include:
-
Limonene-1,2-diol: Formed from the hydrolysis of the 1,2-epoxide.[6][12]
-
Carveol and Carvone: Resulting from the allylic oxidation of limonene.[6][10][11][12]
-
Other Epoxides: If targeting a specific monoepoxide (e.g., 1,2-epoxide), the other monoepoxide (8,9-epoxide) or the diepoxide can be considered side products.[11]
-
Other Alcohols: Perillyl alcohol and p-mentha-2,8-dien-1-ol have also been reported.[10]
What analytical methods are used to identify and quantify side products?
A combination of chromatographic and spectroscopic techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying the volatile components of the reaction mixture, including limonene, its epoxides, and various side products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the isolated products.[5][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the products, confirming the formation of epoxides (C-O-C stretching) or diols (O-H stretching).[11]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction by observing the disappearance of the starting material (limonene) and the appearance of products.[1]
How does the choice of solvent affect the reaction?
The solvent can significantly influence the reaction's outcome. In the Payne reaction system using H₂O₂, acetonitrile acts as an oxidant activator.[2] The use of polar solvents like acetonitrile, methanol, or DMF can be crucial for the catalytic system's effectiveness.[5] In some cases, replacing acetonitrile with DMF or methanol has been shown to decrease the yield of the desired diepoxide.[5] Catalyst-free methods using excess acetone as both a reactant (for generating the oxidant) and the solvent have proven highly effective for producing limonene dioxide.[3][11]
Data on Product Distribution
The tables below summarize quantitative data from various catalytic systems for limonene epoxidation, allowing for easy comparison of their performance.
Table 1: Comparison of Different Catalytic Systems and Conditions
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time | Key Product(s) | Yield / Selectivity | Main Side Products | Reference(s) |
| Commercial MgO | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 30 min | Monoepoxide | 80% Yield | Diepoxide | [2][15] |
| Commercial MgO | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 2 h | Diepoxide | 96% Yield | - | [2][15] |
| MnSO₄ / Salicylic Acid | H₂O₂ | Acetonitrile | 18-25 | 4 h | Diepoxide | 87% Yield | - | [5] |
| Ti/KIT-6 | TBHP | Acetonitrile | 50 | 7 h | 1,2-Epoxide | 60% Selectivity (at 23% conversion) | Carvone, Carveol, Diol, Perillyl alcohol | [10] |
| Tungsten-based | H₂O₂ | Solvent-free | 50 | 15 min | 1,2-Epoxide | 100% Selectivity (at 95% H₂O₂ conversion) | - | [7][8] |
| Catalyst-free | Oxone | Acetone | Room Temp | 45 min | Diepoxide | 97% Yield | - | [3][11] |
Experimental Protocols
Protocol 1: Selective Synthesis of Limonene Epoxides using MgO Catalyst [1][2]
-
Reaction Setup: In a suitable glass reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture while stirring.
-
Oxidant Addition: Introduce 30% aqueous hydrogen peroxide (H₂O₂) to the reaction vessel.
-
Reaction Conditions: Heat the mixture to 50°C and maintain vigorous stirring.
-
Reaction Time:
-
For selective synthesis of limonene monoepoxide , continue the reaction for 30 minutes.
-
To obtain limonene diepoxide , extend the reaction time to 2 hours.
-
-
Work-up: After the specified reaction time, cool the mixture and filter to remove the solid MgO catalyst. The product can be isolated from the filtrate by extraction with an appropriate organic solvent (e.g., ethyl acetate) and subsequent solvent evaporation.
Protocol 2: Synthesis of Limonene Diepoxide using a Manganese Catalyst [1][5]
-
Reaction Setup: In a glass reactor equipped with a mechanical stirrer and a thermometer, add R-(+)-limonene (e.g., 22.4 mmol) and acetonitrile (e.g., 41 mL).
-
Catalyst Addition: With vigorous stirring, add anhydrous manganese sulfate (e.g., 0.44 mmol) and salicylic acid (e.g., 0.87 mmol) to the mixture.
-
Oxidant Preparation: Prepare a mixture of 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide relative to limonene.
-
Oxidant Addition: Add the oxidant mixture dropwise and uniformly to the reactor over a period of 4 hours. Maintain the internal temperature between 18–25°C throughout the addition.
-
Work-up: After the addition is complete, continue stirring for a short period. Reduce the volume of the reaction mixture by evaporation. Extract the product using methylene chloride, wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diepoxide.
Protocol 3: Catalyst-Free Synthesis of Limonene Diepoxide using Oxone [3][11]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add sodium bicarbonate, acetone, and limonene.
-
Stirring: Begin vigorous mechanical stirring (e.g., 400 rpm) at room temperature (23-25°C).
-
Oxidant Addition: Prepare an aqueous solution of Oxone. Add this solution dropwise to the reaction flask using a syringe pump over a defined period (e.g., 45 minutes). A stoichiometric excess of ~30% Oxone is recommended.
-
Reaction Completion: Continue stirring for a period after the addition is complete to ensure full conversion.
-
Work-up: Perform a liquid-liquid extraction of the reaction mixture with an organic solvent like ethyl acetate. Dry the combined organic phases and evaporate the solvent to isolate the limonene dioxide.
Visualizations
Caption: Reaction pathways in limonene epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Limonene-1,2-Epoxide in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of limonene-1,2-epoxide in aqueous media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous media?
A1: The primary degradation pathway for this compound in aqueous media is hydrolysis of the epoxide ring. This reaction is catalyzed by acid and results in the formation of limonene-1,2-diol.[1][2] The nucleophilic attack of water on one of the electrophilic carbon atoms of the epoxide ring leads to its opening and the formation of the corresponding vicinal diol.
Q2: What are the key factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Acidic conditions significantly accelerate the rate of hydrolysis.[2] The optimal pH for the stability of the epoxide ring is generally in the neutral to slightly alkaline range (pH 7-8).[3]
-
Temperature: Higher temperatures increase the rate of hydrolytic degradation. For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C).
-
Presence of Catalysts: In biological systems, enzymes such as this compound hydrolase (LEH) can rapidly catalyze the hydrolysis of the epoxide.[1][4][5]
Q3: How can I improve the stability of this compound in my aqueous formulation?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous media:
-
pH Control: Maintaining the pH of the solution in the neutral to slightly alkaline range (pH 7-8) can significantly reduce the rate of acid-catalyzed hydrolysis.[3]
-
Temperature Control: Storing solutions at lower temperatures (e.g., 2-8°C) will slow down the degradation kinetics.
-
Use of Co-solvents: The addition of water-miscible organic solvents, such as acetonitrile, can in some cases enhance the solubility and stability of epoxides.[6]
-
Formulation with Surfactants or Cyclodextrins: Encapsulating this compound in micelles formed by surfactants or inclusion complexes with cyclodextrins can protect the epoxide ring from hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Acidic pH of the medium. | Measure the pH of your aqueous medium. Adjust to a neutral or slightly alkaline pH (7.0-8.0) using an appropriate buffer system. |
| High storage or experimental temperature. | Store stock solutions and conduct experiments at the lowest feasible temperature. For long-term storage, refrigeration (2-8°C) is recommended. | |
| Enzymatic degradation. | If working with biological samples, consider the presence of epoxide hydrolases. Heat-inactivating the biological matrix or using enzyme inhibitors (if compatible with your experiment) may be necessary. | |
| Precipitation or poor solubility of this compound. | Low aqueous solubility of the compound. | Prepare a stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting into the aqueous medium. The use of surfactants or cyclodextrins can also improve solubility. |
| Inconsistent analytical results for this compound concentration. | Inadequate sample preparation or analytical method. | Ensure proper extraction of this compound from the aqueous matrix before analysis. Validate your analytical method (GC-MS or HPLC) for linearity, accuracy, and precision. |
| Volatility of the compound. | Use sealed vials for storage and analysis to prevent loss due to evaporation. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of this compound
| pH | Temperature | Observed Stability | Notes |
| < 5 | Ambient | Low | Rapid hydrolysis observed; chemical hydrolysis can overtake enzymatic hydrolysis rates in experimental setups.[4] |
| 6 - 8 | Ambient | Moderate to High | The optimal pH range for minimizing non-enzymatic hydrolysis.[3] |
| > 8 | Ambient | Moderate | Stability may decrease at highly alkaline pH values due to base-catalyzed hydrolysis, although this is generally slower than acid-catalyzed hydrolysis. |
| Neutral | 4°C | High | Low temperature significantly reduces the rate of hydrolysis. |
| Neutral | 50°C | Low | Increased temperature accelerates hydrolysis. This is also the optimal temperature for some epoxide hydrolase enzymes.[1][5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a general procedure for evaluating the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound (cis/trans mixture)
- Buffer solutions (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9)
- Water-miscible organic solvent (e.g., acetonitrile or ethanol)
- Internal standard for quantification (e.g., tetradecane or other suitable hydrocarbon)
- Extraction solvent (e.g., ethyl acetate or hexane)
- GC-MS or HPLC system
2. Procedure:
- Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL).
- Spike a known concentration of the this compound stock solution into the different buffer solutions to achieve the desired final concentration (e.g., 100 µg/mL).
- Divide the solutions into aliquots for each time point and temperature condition to be tested (e.g., 0, 1, 2, 4, 8, 24 hours at 4°C, 25°C, and 40°C).
- At each time point, quench the degradation by immediately extracting the aliquot.
- To an aliquot of the aqueous sample, add a known amount of internal standard.
- Extract the this compound and the internal standard with an appropriate organic solvent (e.g., vortexing with ethyl acetate).
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Analyze the organic extract by GC-MS or HPLC to determine the concentration of the remaining this compound.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
Protocol 2: Quantification of this compound and Limonene-1,2-Diol by GC-MS
This protocol provides a general method for the simultaneous quantification of this compound and its primary degradation product, limonene-1,2-diol.
1. Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a mass selective detector (MSD).
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 250°C at 20°C/min, hold for 5 minutes.
- MSD Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Alternatively, use Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound include m/z 152, 137, 121, 109, 93, 81, 67. Key ions for limonene-1,2-diol include m/z 170, 152, 137, 121, 111, 93, 81.
2. Sample Preparation and Analysis:
- Prepare calibration standards of this compound and limonene-1,2-diol in the extraction solvent.
- Extract the samples as described in Protocol 1.
- Inject 1 µL of the extract into the GC-MS system.
- Identify the compounds based on their retention times and mass spectra compared to the standards.
- Quantify the compounds by integrating the peak areas and using the calibration curves.
Visualizations
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization and Catalytic Properties of this compound Hydrolase [mdpi.com]
Technical Support Center: Kinetic Resolution of Limonene 1,2-Epoxide Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the kinetic resolution of limonene 1,2-epoxide diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating limonene 1,2-epoxide diastereomers?
A1: The main challenge lies in the similar physical properties of the cis- and trans-diastereomers, making their separation by conventional methods like fractional distillation difficult. Kinetic resolution offers an effective strategy by exploiting the different reaction rates of each diastereomer with a chiral catalyst or reagent.
Q2: Which diastereomer is generally more reactive in hydrolytic kinetic resolutions?
A2: In many reported chemical and enzymatic hydrolytic kinetic resolutions, the cis-isomer of limonene 1,2-epoxide is preferentially hydrolyzed, leaving the unreacted trans-isomer in high diastereomeric excess. For instance, methods employing mercury(II) ions or acid catalysis selectively hydrolyze the cis-epoxide.[1]
Q3: Conversely, are there methods that selectively react with the trans-diastereomer?
A3: Yes, certain nucleophilic amines, such as pyrrolidine and piperidine, have been shown to selectively open the epoxide ring of the trans-isomer, which leaves the cis-limonene oxide largely unreacted.[1]
Q4: What are the advantages of using an enzymatic method like limonene epoxide hydrolase (LEH)?
A4: Enzymatic methods, particularly with LEH, offer high stereoselectivity and operate under mild reaction conditions (typically neutral pH and room temperature), minimizing side reactions and environmental impact. LEH can exhibit complementary stereoselectivity, allowing for the resolution of different isomers.[2]
Q5: What is a typical diastereomeric excess (de) that can be achieved with these methods?
A5: Many of the reported kinetic resolution methods for limonene 1,2-epoxide can achieve a high diastereomeric excess, often greater than 98% de for the unreacted epoxide.[1][3]
Troubleshooting Guides
Chemical Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive or insufficient catalyst.- Low reaction temperature.- Presence of impurities that poison the catalyst. | - Ensure the catalyst is fresh and used in the correct molar ratio.- Optimize the reaction temperature as specified in the protocol.- Purify the starting materials (limonene 1,2-epoxide and solvent) before use. |
| Poor Diastereoselectivity | - Incorrect catalyst or reagent.- Reaction temperature is too high, leading to non-selective reactions.- Incorrect pH for pH-sensitive methods (e.g., mercury(II)-mediated hydrolysis).[1] | - Verify the identity and purity of the catalyst/reagent.- Lower the reaction temperature to improve selectivity.- Carefully control and monitor the pH of the reaction mixture. For Hg(OAc)₂, a pH of 6-8 is optimal.[1] |
| Formation of Side Products | - Over-reaction or harsh reaction conditions.- In acid-catalyzed methods, further reactions of the diol product can occur. | - Monitor the reaction progress closely (e.g., by GC or TLC) and stop it once the desired conversion is reached.- Use the minimum required amount of acid catalyst and control the temperature. |
| Difficulty in Separating the Product from the Reagent | - The reagent or its byproducts have similar polarity to the desired epoxide isomer. | - Choose a reagent that leads to a product with significantly different polarity (e.g., a diol from hydrolysis or an amino alcohol from aminolysis).- Employ appropriate work-up procedures, such as acid-base extraction for amine reagents, followed by column chromatography. |
Enzymatic Kinetic Resolution (using Limonene Epoxide Hydrolase - LEH)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enzyme Activity | - Incorrect pH or temperature.- Enzyme denaturation.- Presence of inhibitors. | - Optimize the pH (LEH is typically most active around pH 7) and temperature (optimal around 50°C, but stability decreases at higher temperatures).[2]- Handle and store the enzyme according to the manufacturer's instructions.- Ensure the reaction buffer and substrate are free of known inhibitors. |
| Substrate Solubility Issues | - Limonene 1,2-epoxide has low solubility in aqueous buffers. | - A water-miscible co-solvent, such as acetonitrile, can be used to increase substrate solubility.[4] |
| Incomplete Conversion of One Diastereomer | - Insufficient enzyme concentration or reaction time. | - Increase the enzyme loading or extend the reaction time. Monitor the reaction progress to determine the optimal endpoint. |
| Hydrolysis of Both Diastereomers | - LEH can hydrolyze both diastereomers, although at different rates. The reaction may have proceeded for too long. | - Carefully monitor the reaction progress by GC to stop the reaction when the desired diastereomer is consumed, leaving the other unreacted. |
Data Presentation
Chemical Kinetic Resolution Methods
| Method | Reagent/Catalyst | Selectively Reacts With | Unreacted Epoxide | Typical Yield of Unreacted Epoxide | Diastereomeric Excess (de) | Reference(s) |
| Mercury(II)-mediated Hydrolysis | Hg(OAc)₂ in acetone/buffer | cis-isomer | trans-isomer | ~40% | >98% | [1] |
| Nucleophilic Aminolysis | Pyrrolidine/Piperidine | trans-isomer | cis-isomer | Up to 88% | >98% | [1] |
| Catalytic Hydrolysis | Indium(III) chloride in water | cis-isomer | trans-isomer | High (up to 97% for similar systems) | High | [1] |
| Aminolysis with Chiral Amine | (R)-N-methyl-(α-methyl-benzyl)amine | trans-isomer | cis-isomer | Up to 90% | >98% | [3] |
Enzymatic Kinetic Resolution
| Enzyme | Substrate Preference | Product | Optimal pH | Optimal Temperature | Notes | Reference(s) |
| Limonene Epoxide Hydrolase (LEH) | Reacts with (1R,2S) isomers before (1S,2R) isomers | Limonene-1,2-diol | ~7.0 | 50°C | Can produce a single enantiomeric diol product from a racemic mixture. | [2] |
Experimental Protocols
Protocol 1: Kinetic Resolution using Mercury(II) Acetate
Objective: To selectively hydrolyze the cis-limonene 1,2-epoxide, leaving the trans-isomer.
Materials:
-
Diastereomeric mixture of limonene 1,2-epoxide (cis/trans)
-
Mercury(II) acetate (Hg(OAc)₂)
-
Acetone
-
Tris-HCl buffer (pH 7.0)
-
Sodium borohydride (NaBH₄) (for work-up)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the limonene 1,2-epoxide mixture in a 1:1 solution of acetone and Tris-HCl buffer (pH 7.0).
-
Add a catalytic amount of Hg(OAc)₂ to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by GC or TLC. The reaction is typically complete when the cis-isomer is no longer detectable.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously add NaBH₄ to reduce the mercury salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the pure trans-limonene 1,2-epoxide.
Protocol 2: Kinetic Resolution using Pyrrolidine
Objective: To selectively react the trans-limonene 1,2-epoxide, leaving the cis-isomer.
Materials:
-
Diastereomeric mixture of limonene 1,2-epoxide (cis/trans)
-
Pyrrolidine
-
Anhydrous solvent (e.g., dichloromethane)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the limonene 1,2-epoxide mixture in the anhydrous solvent in a round-bottom flask.
-
Add pyrrolidine to the solution (typically in a slight excess relative to the trans-isomer).
-
Stir the reaction mixture at room temperature. Monitor the disappearance of the trans-epoxide by GC or TLC.
-
Once the trans-isomer is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with dilute HCl to remove excess pyrrolidine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure cis-limonene 1,2-epoxide.
Protocol 3: Enzymatic Kinetic Resolution using Limonene Epoxide Hydrolase (LEH)
Objective: To selectively hydrolyze one of the limonene 1,2-epoxide diastereomers.
Materials:
-
Diastereomeric mixture of limonene 1,2-epoxide (cis/trans)
-
Limonene Epoxide Hydrolase (LEH)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Acetonitrile (optional, as a co-solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of the limonene 1,2-epoxide mixture in potassium phosphate buffer. If solubility is an issue, a small amount of acetonitrile can be added as a co-solvent.[4]
-
Add the LEH enzyme to the reaction mixture. The enzyme loading should be optimized for the specific substrate concentration.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time intervals, extracting with ethyl acetate, and analyzing by chiral GC.
-
Stop the reaction when the desired level of conversion is reached (typically when one diastereomer is fully consumed). This can be done by adding a water-immiscible organic solvent and separating the phases.
-
Extract the entire reaction mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the enantioenriched unreacted epoxide and the diol product, which can be separated by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Limonene-1,2-epoxide and Limonene-8,9-epoxide Formation
The selective epoxidation of limonene, a renewable terpene, is of significant interest in the chemical industry for the synthesis of valuable intermediates used in fragrances, pharmaceuticals, and bio-based polymers.[1][2] Limonene possesses two distinct double bonds: a trisubstituted endocyclic double bond (C1-C2) and a disubstituted exocyclic double bond (C8-C9). The selective oxidation of either of these sites leads to the formation of two different constitutional isomers: limonene-1,2-epoxide and limonene-8,9-epoxide. The regioselectivity of the epoxidation is highly dependent on the chosen synthetic method, including the catalyst, oxidant, and reaction conditions.[1] This guide provides a comparative study of the formation of these two epoxides, supported by experimental data and detailed protocols.
Quantitative Data on Limonene Epoxidation
The following table summarizes the quantitative data from various studies on the formation of this compound and limonene-8,9-epoxide, highlighting the different methodologies and their respective efficiencies.
| Product | Catalyst | Oxidant | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Reference |
| This compound | Tungsten-based polyoxometalate | H₂O₂ | Solvent-free | 50 | 15 min | ~95 (H₂O₂) | 100 | [3][4][5] |
| This compound | Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile, Water, Acetone | 50 | 30 min | - | - | |
| This compound | Manganese Sulfate (MnSO₄) | H₂O₂ | Acetonitrile | 18-25 | 4 h | - | - | [1] |
| This compound | Borotungstic heteropolyacid salt | H₂O₂ (30%) | None | 40 | 6-30 h | >7 (Yield) | >91 (Purity) | [6] |
| cis-1,2-Limonene epoxide | (S,S)-Jacobsen catalyst | m-CPBA/NMO | - | - | - | - | 98 (de) | |
| trans-1,2-Limonene epoxide | (R,R)-Jacobsen catalyst | m-CPBA/2-pyridinol-N-oxide | - | - | - | - | 94 (de) | |
| Limonene-8,9-epoxide | Xanthobacter sp. C20 (biocatalysis) | - | - | - | - | Quantitative | - | [7] |
| Limonene-8,9-epoxide | m-CPBA (after protection of 1,2-double bond) | m-CPBA | - | - | - | 75 (overall yield) | Exclusive | [7][8] |
| Limonene Oxide (mixed) | Immobilized Lipase | H₂O₂ / Octanoic Acid | Toluene | 50 | 2 h (Microwave) | 75.3 | ~85 (monoxide) | [2] |
Note: '-' indicates data not specified in the cited source. Conversion and selectivity values can be defined differently across studies (e.g., based on limonene or the limiting reactant like H₂O₂).
Reaction Pathways and Experimental Workflows
The regioselectivity of limonene epoxidation is a critical aspect of its functionalization. The formation of either this compound or limonene-8,9-epoxide can be targeted through careful selection of the synthetic route.
Caption: Reaction pathways for the selective epoxidation of limonene.
A notable strategy for the exclusive synthesis of limonene-8,9-epoxide involves a three-step process to protect the more reactive endocyclic double bond.
Caption: Experimental workflow for selective limonene-8,9-epoxide formation.
Experimental Protocols
Below are detailed methodologies for key experiments in the formation of this compound and limonene-8,9-epoxide.
Protocol 1: Heterogeneous Epoxidation for this compound using Magnesium Oxide [1]
-
Reaction Setup: In a suitable reactor, combine R-(+)-limonene, acetonitrile, water, and acetone.
-
Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
-
Oxidant Addition: Introduce hydrogen peroxide (H₂O₂) to the reaction.
-
Reaction Conditions: Heat the mixture to 50°C and stir.
-
Reaction Time: Maintain the reaction for 30 minutes for the selective synthesis of limonene monoepoxide.
-
Work-up: After the reaction, filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.
Protocol 2: Homogeneous Epoxidation for this compound using Manganese Sulfate [1]
-
Reaction Setup: In a glass reactor equipped with a mechanical stirrer and thermometer, add 3.21 g (22.4 mmol) of 95% limonene and 41 mL of acetonitrile.
-
Catalyst Addition: Add 0.066 g (0.44 mmol) of anhydrous manganese sulfate and 0.122 g (0.87 mmol) of salicylic acid to the mixture with vigorous stirring.
-
Oxidant Addition: Prepare a mixture of 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide. Add this mixture uniformly to the reactor over 4 hours, maintaining the temperature between 18–25°C.
Protocol 3: Selective Synthesis of Limonene-8,9-epoxide via a Three-Step Route [7][8]
-
Protection of the 1,2-double bond: The endocyclic double bond of limonene is first protected by cohalogenation with N-bromosuccinimide (NBS) in methanol (MeOH) to form a bromo-methyl-ether.
-
Epoxidation of the 8,9-double bond: The resulting product is then oxidized with m-chloro-perbenzoic acid (m-CPBA) to yield the corresponding epoxide at the exocyclic position.
-
Restoration of the 1,2-double bond: The 1,2-double bond is subsequently restored by a reaction with ammonium chloride (NH₄Cl) and zinc (Zn), leading to the exclusive formation of limonene-8,9-epoxide. A significant advantage of this method is that intermediate purification steps are not required.[7][8]
Protocol 4: Biocatalytic Synthesis of Limonene-8,9-epoxide [7]
-
Microorganism: Xanthobacter sp. C20 is used as the biocatalyst.
-
Reaction Conditions: The bioconversion is carried out with either (4R)-limonene or (4S)-limonene.
-
Product Formation: (4R)-limonene is converted to (4R,8R)-limonene-8,9-epoxide as the sole product. (4S)-limonene is converted into a mixture of (4S,8R)- and (4S,8S)-limonene-8,9-epoxide.
-
Limitations: The amount of product formed can be limited by strong product inhibition.
Concluding Remarks
The selective formation of either this compound or limonene-8,9-epoxide is achievable through a variety of synthetic strategies. The epoxidation of the endocyclic C1-C2 double bond to yield this compound is often favored due to its higher reactivity and can be achieved with high selectivity using catalysts such as tungsten-based polyoxometalates.[3][4][5] Conversely, the formation of limonene-8,9-epoxide typically requires more specialized approaches, such as the protection of the more reactive endocyclic double bond or the use of biocatalysts.[7][8] The choice of method will depend on the desired isomer, required purity, and scalability of the process. The development of green, solvent-free, and highly selective methods continues to be an important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. CN105017179A - Catalytic synthesis method for this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluation of different catalytic systems for the epoxidation of limonene
For researchers, scientists, and drug development professionals, the selective oxidation of limonene to its epoxides is a critical transformation, yielding valuable intermediates for the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
The epoxidation of limonene, a readily available terpene from citrus fruit peels, can occur at two positions: the endocyclic double bond (1,2-position) and the exocyclic double bond (8,9-position). The resulting products, 1,2-limonene oxide and 8,9-limonene oxide, as well as the diepoxide, are versatile building blocks. The challenge lies in achieving high conversion of limonene with high selectivity towards the desired epoxide, under environmentally benign conditions. This guide evaluates various catalytic systems, including homogeneous and heterogeneous catalysts, highlighting their performance based on reported experimental data.
Comparative Performance of Catalytic Systems
The efficiency of a catalytic system for limonene epoxidation is determined by several factors, including the conversion of limonene, the selectivity towards the desired epoxide, and the reaction conditions. The following table summarizes the performance of various catalysts under optimized conditions.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Limonene Conversion (%) | Selectivity to 1,2-Limonene Oxide (%) | Selectivity to Limonene Dioxide (%) | Citation |
| Homogeneous Catalysts | ||||||||
| Tungsten-based polyoxometalate | 30% H₂O₂ | None | Ambient | 0.25 | 96 (H₂O₂ conversion) | 80 | 19 | [1] |
| Methyltrioxorhenium (MTO) | 35% H₂O₂ | Acetonitrile/Water | 0 | 40 | - | - | 90 (content in mixture) | [2] |
| Heterogeneous Catalysts | ||||||||
| Ti-SBA-15 | 60% H₂O₂ | Methanol | 40 | 24 | ~80 | High | - | [3][4] |
| TS-1 | 60% H₂O₂ | Methanol | 40 | 24 | ~55 | Moderate | - | [3][4] |
| Ti-MCM-41 | H₂O₂ | Acetonitrile | 60 | - | - | High | - | [3] |
| Ti-MCM-41 | TBHP | - | 70-85 | 24 | 62 | 75 | - | [3] |
| Ti-beta Zeolite | 35% H₂O₂ | Acetonitrile | 70 | 7 | 46.2 | 63.6 | - | [5] |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water | 50 | 0.5 | - | 80 (Yield) | - | [6][7][8] |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water | 50 | 2 | - | - | 96 (Yield) | [6][7][8] |
| K-Sn-modified dealuminated zeolite Y | H₂O₂ | Acetonitrile | 70 | - | 97 | 96 (total monoepoxides) | - | [9] |
| Enzymatic Catalysts | ||||||||
| Candida antarctica lipase B (immobilized) | H₂O₂/Octanoic acid | - | 50 | 2 (microwave) | 75.4 | High | - | [10] |
| Peroxygenase from oat seeds | t-BuOOH | - | - | - | - | High (trans for (R)-limonene, cis for (S)-limonene) | - | [11] |
Note: Direct comparison can be challenging due to variations in experimental setups. The data presented is based on reported optimal or near-optimal conditions in the respective studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key catalytic systems.
Homogeneous Catalysis with Tungsten-Based Polyoxometalate
This protocol is based on a solvent-free epoxidation process.[12]
-
Catalyst Preparation: A tungsten-based polyoxometalate catalyst is synthesized according to established literature procedures.
-
Reaction Setup: R-(+)-limonene and the tungsten-based catalyst are charged into a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reaction Execution: Aqueous hydrogen peroxide (30%) is added to the mixture. To mitigate the exothermic nature of the reaction, the addition can be done dropwise or in a single step if the thermal effects are well-managed.[12] The reaction is stirred at ambient temperature.
-
Work-up and Analysis: After the reaction is complete, the product mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The product composition is determined by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS).
Heterogeneous Catalysis with Titanium Silicalite (e.g., TS-1, Ti-SBA-15)
This protocol describes a typical procedure for limonene epoxidation using titanosilicate catalysts.[3][4]
-
Catalyst Synthesis: The TS-1 and Ti-SBA-15 catalysts are synthesized using hydrothermal methods as described in the literature.[3]
-
Reaction Setup: The catalyst is suspended in a solution of limonene in a suitable solvent, such as methanol, in a batch reactor.[3][4]
-
Reaction Execution: Hydrogen peroxide (e.g., 60% aqueous solution) is added to the reactor.[3][4] The reaction is carried out at a specific temperature (e.g., 40 °C) for a designated time with continuous stirring.[3][4]
-
Catalyst Separation and Product Analysis: The heterogeneous catalyst is separated from the reaction mixture by filtration. The liquid phase is then analyzed by GC or GC-MS to determine the conversion of limonene and the selectivity to the products.
Chemoenzymatic Epoxidation using Immobilized Lipase
This method utilizes an immobilized enzyme to generate a peracid in situ for the epoxidation.[10]
-
Catalyst Preparation: Candida antarctica lipase B is immobilized on a support, such as functionalized silica derived from rice husk ash.[10]
-
Reaction Setup: The immobilized lipase, limonene, and octanoic acid are mixed in a reactor.
-
Reaction Execution: Hydrogen peroxide is added to initiate the in situ formation of peroxy octanoic acid, which then epoxidizes the limonene. The reaction can be carried out under conventional heating or microwave irradiation to intensify the process.[10]
-
Product Isolation and Analysis: After the reaction, the catalyst is filtered off. The product mixture is then worked up and analyzed using standard chromatographic techniques.
Visualizing the Experimental Workflow
A general workflow for the catalytic epoxidation of limonene is illustrated below. This diagram outlines the key steps from reactant preparation to product analysis.
Discussion and Conclusion
The choice of a catalytic system for limonene epoxidation depends on the desired product and process constraints.
-
Homogeneous catalysts , such as tungsten-based polyoxometalates, can exhibit very high activity and selectivity, even under solvent-free conditions.[1][12] However, the separation of the catalyst from the product mixture can be challenging.
-
Heterogeneous catalysts offer the significant advantage of easy separation and potential for recycling.[13] Titanium-containing zeolites and mesoporous silicas have been extensively studied, showing good to excellent selectivity for 1,2-limonene oxide.[3] Magnesium oxide has emerged as a simple, inexpensive, and effective catalyst for producing both the mono- and diepoxide with high yields.[7][8]
-
Enzymatic catalysts provide a green and highly selective route to limonene epoxides.[10][11] Peroxygenases can even afford stereospecific epoxidation.[11] The main drawbacks can be the cost of the enzyme and the need for specific reaction conditions to maintain enzymatic activity.
For industrial applications, heterogeneous catalysts are often preferred due to their operational simplicity and reusability. The development of highly active and stable heterogeneous catalysts that can operate under mild, solvent-free conditions remains a key area of research. The use of green oxidants like hydrogen peroxide is a common theme across all promising catalytic systems, aligning with the principles of sustainable chemistry.[13] This comparative guide serves as a starting point for researchers to navigate the diverse landscape of catalytic systems for limonene epoxidation and select the most promising candidates for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.abo.fi [research.abo.fi]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. sibran.ru [sibran.ru]
Comparison of stepwise versus microemulsion techniques for limonene epoxidation
A Comparative Guide to Stepwise and Microemulsion Techniques for Limonene Epoxidation
For researchers and professionals in drug development and chemical synthesis, the epoxidation of limonene is a critical process for generating valuable intermediates like limonene dioxide. This guide provides a detailed comparison of two prominent methods for limonene epoxidation using dimethyldioxirane (DMDO): the traditional stepwise approach and the more recent microemulsion technique. The information presented is based on a comparative study by Mahamat Ahmat et al. (2022).
Comparison of Performance
The choice between stepwise and microemulsion techniques for limonene epoxidation hinges on a trade-off between reaction efficiency, yield, and green chemistry principles. The stepwise method offers high conversion and yield of limonene dioxide, while the microemulsion technique excels in terms of oxygen yield and the elimination of organic solvents.[1][2][3][4]
| Parameter | Stepwise Epoxidation | Microemulsion Epoxidation | Reference |
| Limonene Conversion | Almost 100% | Not explicitly stated, but high yields are achieved. | [1][2][3] |
| Limonene Dioxide Yield | Almost 100% | 97% | [1][2][3][5] |
| Oxygen Yield | 5% | 60-70% | [1][2][6] |
| Solvent | Acetone (100% organic phase) | Water (in the absence of organic solvent) | [1][2][3] |
| Reaction Conditions | 0 °C to avoid DMDO decomposition | Room temperature | [5] |
| Key Advantage | High conversion and yield in a purely organic medium. | High oxygen yield, absence of organic solvent, reduced reaction volume.[1][2][6] | [1][2][5] |
| Key Disadvantage | Low oxygen yield, use of organic solvent. | Requires a surfactant. | [1][2] |
Experimental Workflows
The operational workflows for the stepwise and microemulsion techniques differ significantly in their approach to generating and utilizing the epoxidizing agent, dimethyldioxirane (DMDO).
Caption: Comparative workflows of stepwise and microemulsion limonene epoxidation.
Experimental Protocols
Stepwise Epoxidation Protocol
The stepwise epoxidation of limonene involves two main stages: the synthesis and isolation of a DMDO solution in acetone, followed by the use of this solution to epoxidize limonene in a separate reaction.[1][3] This method allows for a stoichiometric reaction in a completely organic medium.[5] To prevent the thermal decomposition of DMDO, the reaction is typically conducted at 0 °C.[5] Under these conditions, limonene dioxide can be synthesized with nearly 100% yield within a 20-minute reaction time.[5]
Microemulsion Epoxidation Protocol
The microemulsion technique facilitates the epoxidation of limonene using in situ generated DMDO in an aqueous phase, eliminating the need for an organic solvent.[1][2][3] This process is carried out in a semicontinuous fed mode at room temperature.[5]
A typical procedure involves:
-
In a flask, mix distilled water, sodium bicarbonate, and a surfactant such as cetyltrimethylammonium hydrogen sulfate (CTAHS).[5]
-
Dissolve limonene in a small amount of acetone and add it to the flask with vigorous stirring (e.g., 600 rpm).[5]
-
Slowly add an aqueous solution of oxone (the oxidant) to the mixture at a controlled flow rate (e.g., 4 mL/min) for a specific duration (e.g., 45 minutes).[5] A stoichiometric excess of oxone is used.[5]
-
The final pH of the reaction medium should be maintained above 7, which is achieved with a sodium bicarbonate to oxone molar ratio of 3 or higher.[5]
This method can achieve a 97% yield of limonene dioxide.[5] The resulting epoxides can be easily separated from the aqueous medium and the surfactant through liquid-liquid extraction.[1][2]
Signaling Pathways and Logical Relationships
The core chemical transformation in both methods is the epoxidation of the two double bonds in the limonene molecule by DMDO to form limonene dioxide. The key difference lies in the logistics of bringing the oxidant (DMDO) and the substrate (limonene) together.
Caption: Logical relationship of reactants to product in both epoxidation methods.
Conclusion
Both the stepwise and microemulsion techniques are effective for the epoxidation of limonene to produce limonene dioxide. The stepwise method is straightforward and provides high yields in an organic solvent. In contrast, the microemulsion technique represents a greener alternative, offering a significantly higher oxygen yield and avoiding the use of bulk organic solvents, making it a promising option for large-scale and environmentally conscious applications.[1][2] The choice of method will depend on the specific requirements of the synthesis, including desired yield, process scalability, and environmental considerations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the differences in biological activity between limonene and its metabolites
A Comparative Analysis of the Biological Activities of Limonene and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Limonene, a monoterpene abundant in citrus peel oils, has garnered significant scientific interest for its therapeutic potential. Upon administration, limonene is rapidly metabolized into several derivatives, primarily perillyl alcohol (POH), perillic acid (PA), and dihydroperillic acid (DHPA), which are often more biologically active than the parent compound.[1][2] This guide provides a comprehensive comparison of the biological activities of limonene and its key metabolites, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. Emerging evidence suggests that limonene may function as a prodrug, with its metabolites being responsible for its therapeutic effects.[1]
Metabolic Pathway of Limonene
In humans, limonene is metabolized by cytochrome P450 enzymes, primarily in the liver, through oxidation and dihydroxylation pathways.[2][3][4] The main metabolic route involves the hydroxylation of the exocyclic methyl group to form perillyl alcohol, which is subsequently oxidized to perillaldehyde and then to perillic acid.[2] Another significant metabolite found in urine is uroterpenol (limonene-8,9-diol).[3][5]
Comparative Biological Activities
Anticancer Activity
The anticancer properties of limonene and its metabolites are the most extensively studied.[1] The primary mechanism is the inhibition of protein prenylation, a post-translational modification essential for the function of small GTP-binding proteins like Ras, which are critical in cancer cell signaling.[6][7] By preventing the attachment of farnesyl or geranylgeranyl groups, these monoterpenes disrupt Ras localization to the cell membrane, thereby inhibiting downstream pro-proliferative pathways like the Ras/MAPK cascade.[6] Perillic acid and its methyl ester have been identified as potent inhibitors of the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[1]
Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][8][9] Studies on non-small cell lung cancer (NSCLC) cells demonstrated that both POH and PA induce apoptosis by increasing the expression of Bax and p21 and activating caspase-3.[8][9]
Quantitative Comparison of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cancer cell proliferation. Data suggests that metabolites, particularly perillyl alcohol and perillic acid, are often more potent than limonene itself.
| Compound | Cancer Cell Line | Assay | IC50 Value (mM) | Reference(s) |
| Perillyl Alcohol (POH) | A549 (NSCLC) | Cytotoxicity | 1.0 | [10] |
| H520 (NSCLC) | Cytotoxicity | 1.2 | [10] | |
| Perillic Acid (PA) | A549 (NSCLC) | Cytotoxicity | 1.5 | [10] |
| H520 (NSCLC) | Cytotoxicity | 1.8 | [10] |
NSCLC: Non-Small Cell Lung Cancer
Anti-inflammatory Activity
Limonene and its metabolites exhibit significant anti-inflammatory properties. D-limonene has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of iNOS and COX-2 proteins.[11] It also dose-dependently decreases the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[11] The mechanism often involves the inhibition of the NF-κB transcription factor.[12][13] Both D-limonene and perillyl alcohol have demonstrated potent anti-inflammatory effects in various preclinical models of dermal inflammation and colitis.[12][14]
| Compound | Model | Effect | Key Findings | Reference(s) |
| D-Limonene | RAW 264.7 Macrophages | Inhibition of Pro-inflammatory Mediators | Dose-dependent decrease in NO, PGE2, TNF-α, IL-1β, IL-6 | [11] |
| D-Limonene | Eosinophils | Inhibition of Migration & ROS | Diminished MCP-1 production via NF-κB; inhibited chemotaxis | [13] |
| D-Limonene & POH | Murine Dermal Inflammation | Anti-inflammatory | Reduced neovascularization and P-selectin expression | [12][14] |
Other Biological Activities
-
Immunomodulatory Effects: Limonene and perillic acid have been found to modulate immune responses. Studies have shown they can constrain the production of various cytokines (IFN-γ, IL-2, TNF-α, IL-4) by T cells, indicating potential for regulating immune-mediated conditions.[15]
-
Anti-stress Effects: In animal models, D-limonene and its metabolite POH demonstrated significant anti-stress actions. The effects, measured by behavioral and physiological parameters, were more pronounced and sustained after the administration of D-limonene, suggesting a key role for its endogenous metabolites.[16]
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of limonene and its metabolites on cancer cell lines, allowing for the calculation of IC50 values.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Limonene, POH, PA) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the IC50 concentration of the test compounds as described above for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion
The available experimental data consistently demonstrates that the biological activities of limonene's metabolites, particularly perillyl alcohol and perillic acid, are often more potent than that of the parent compound.[1] In anticancer applications, these metabolites show lower IC50 values and are potent inducers of apoptosis and cell cycle arrest, primarily through the inhibition of protein prenylation.[6][8][10] Similarly, in anti-inflammatory contexts, both limonene and its derivatives effectively suppress key inflammatory mediators.[11][12] This body of evidence supports the hypothesis that limonene may act as a natural prodrug, highlighting the therapeutic potential of its metabolites as standalone agents for further drug development.
References
- 1. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. R-Limonene metabolism in humans and metabolite kinetics after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmascigroup.us [pharmascigroup.us]
- 8. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. wellnessresources.com [wellnessresources.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anti-inflammatory effects of limonene from yuzu (Citrus junos Tanaka) essential oil on eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aimspress.com [aimspress.com]
- 15. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-stress effects of d-limonene and its metabolite perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the enantioselectivity of limonene-1,2-epoxide hydrolase from various sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselectivity of limonene-1,2-epoxide hydrolase (LEH) from various microbial sources. LEH is a biocatalyst of significant interest for the synthesis of chiral diols, which are valuable building blocks in the pharmaceutical industry. The enantioconvergent nature of this enzyme, capable of producing a single, optically pure diol from a racemic mixture of this compound, makes it a powerful tool in asymmetric synthesis.[1][2] This document summarizes quantitative data, details experimental protocols for enantioselectivity determination, and provides a visual representation of the experimental workflow.
Performance Comparison of this compound Hydrolases
The enantioselectivity of LEH can vary significantly depending on its source. While the LEH from Rhodococcus erythropolis (Re-LEH) is the most extensively studied, recent discoveries from metagenomic libraries have revealed novel LEHs with complementary and distinct stereoselectivities.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Reference |
| Rhodococcus erythropolis DCL14 (Re-LEH) | (4R)- and (4S)-limonene-1,2-epoxide | (1S,2S,4R)- and (1R,2R,4S)-limonene-1,2-diol | >98% d.e. | [3] |
| Metagenomic Library (Tomsk-LEH) | This compound isomers | Limonene-1,2-diol | Different stereoselectivity from Re-LEH | [4] |
| Metagenomic Library (CH55-LEH) | This compound isomers | Limonene-1,2-diol | Different stereoselectivity from Re-LEH | [4] |
Note: While the LEH from Rhodococcus erythropolis exhibits high diastereoselectivity, the novel LEHs, Tomsk-LEH and CH55-LEH, discovered through metagenomics, have been reported to possess different stereoselectivities.[4] The precise enantiomeric excess values for the diol products from these metagenomic LEHs require further investigation of the full research articles. The different stereopreferences of these enzymes offer a broader toolbox for the synthesis of specific chiral diols.
Experimental Protocols
The following is a detailed methodology for determining the enantioselectivity of this compound hydrolase.
Enzyme Preparation
Recombinant LEH is typically expressed in a host organism such as E. coli. The His-tagged protein can be purified using affinity chromatography.
-
Expression: The gene encoding the LEH is cloned into an expression vector and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cultivation: The transformed E. coli is cultivated in a suitable medium (e.g., LB medium) until it reaches a desired optical density. Protein expression is then induced (e.g., with IPTG) and the cultivation is continued for several hours.
-
Cell Lysis and Purification: The cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., potassium phosphate buffer), and lysed (e.g., by sonication). The cell debris is removed by centrifugation, and the supernatant containing the His-tagged LEH is loaded onto a nickel-charged affinity chromatography column. The column is washed, and the purified enzyme is eluted using an imidazole gradient.
Enzymatic Reaction
The hydrolysis of this compound is carried out in a controlled environment.
-
Reaction Mixture: A typical reaction mixture contains the purified LEH in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.0), the substrate (this compound), and a co-solvent (e.g., acetonitrile) to enhance the substrate's solubility.[5][6]
-
Substrate Preparation: A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile.
-
Reaction Conditions: The reaction is initiated by adding the substrate to the enzyme solution. The reaction is then incubated at a specific temperature (e.g., 30°C) with agitation.
-
Reaction Termination and Extraction: The reaction is terminated at different time points by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the substrate and the diol product. The organic phase is then separated and dried (e.g., with anhydrous sodium sulfate).
Enantioselectivity Analysis by Chiral Gas Chromatography (GC)
The enantiomeric excess of the produced diol is determined using chiral gas chromatography.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) is used.
-
Sample Preparation: The extracted and dried organic phase containing the substrate and product is directly analyzed or diluted with a suitable solvent if necessary.
-
GC Conditions: The GC oven temperature program, injector temperature, detector temperature, and carrier gas flow rate are optimized to achieve good separation of the enantiomers of the diol product.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the enantioselectivity of this compound hydrolase.
Caption: Experimental workflow for LEH enantioselectivity determination.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. Discovery and characterization of thermophilic this compound hydrolases from hot spring metagenomic libraries. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of thermophilic this compound hydrolases from hot spring metagenomic libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the GC-MS Characterization of Limonene-1,2-Epoxide Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of limonene-1,2-epoxide isomers are critical for quality control, reaction monitoring, and understanding biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation and characterization of these volatile compounds.[1] This guide provides a comparative overview of the GC-MS analysis of the cis and trans isomers of this compound, complete with experimental data and detailed protocols.
Performance Comparison of this compound Isomer Analysis
The successful separation and identification of this compound isomers are dependent on the chromatographic conditions and the mass spectral data. The cis and trans diastereomers can be resolved and quantified using appropriate GC columns and temperature programs.[2][3]
Table 1: Comparative GC-MS Data for this compound Isomers
| Parameter | cis-Limonene-1,2-epoxide | trans-Limonene-1,2-epoxide | Alternative Technique: Comprehensive Two-Dimensional GC (GCxGC) |
| Typical Retention Time | Elutes earlier | Elutes later | Provides enhanced separation of isomers from complex matrices.[4] |
| Key Mass Spectral Fragments (m/z) | 152 (M+), 137, 121, 109, 93, 81, 67, 53, 41 | 152 (M+), 137, 121, 109, 93, 81, 67, 53, 41 | Mass spectra are consistent with single-dimension GC-MS but with higher resolution. |
| Notes on Identification | Identification is confirmed by comparing the acquired mass spectra with reference libraries like NIST.[5][6] | Similar mass spectrum to the cis isomer, differentiation is primarily by retention time. | Increased peak capacity allows for better resolution of isomers and other co-eluting compounds.[4] |
Experimental Protocols
A robust and reproducible GC-MS method is essential for the reliable analysis of this compound isomers. The following is a typical experimental protocol synthesized from established methods.[7][8][9]
Sample Preparation (Solid-Phase Microextraction - SPME)
SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid and solid samples.[7][10]
-
Fiber Selection: A poly(dimethylsiloxane) (PDMS) fiber is effective for the extraction of limonene oxides.[7]
-
Extraction: Place the sample (e.g., essential oil, beverage) in a sealed vial. Expose the SPME fiber to the headspace above the sample.
-
Equilibration: Allow the fiber to be exposed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for the analytes to adsorb to the fiber coating.
-
Desorption: Introduce the fiber into the GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[8]
-
Injector: Operate in splitless mode for trace analysis or with a split ratio (e.g., 130:1) for concentrated samples.[7] Set the injector temperature to 250°C.
-
Carrier Gas: Helium is a typical carrier gas with a constant flow rate of approximately 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.[7]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Alternative Analytical Approaches
While GC-MS is a robust method, other techniques can offer advantages in specific scenarios. Multidimensional Gas Chromatography (MDGC) can provide enhanced separation of enantiomers, which may be crucial for detailed stereochemical analysis.[11] For highly complex matrices, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers superior resolving power, separating isomers from a multitude of other components.[4]
By following the detailed protocols and utilizing the comparative data presented, researchers can confidently characterize this compound isomers, ensuring the quality and consistency of their work.
References
- 1. areme.co.jp [areme.co.jp]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scitepress.org [scitepress.org]
- 9. longdom.org [longdom.org]
- 10. Determination of limonene oxidation products using SPME and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Pathways of Limonene Dioxide
Limonene dioxide, a versatile bio-based monomer, is a key precursor in the synthesis of sustainable polymers such as polycarbonates, epoxy resins, and non-isocyanate polyurethanes (NIPUs).[1][2][3] The efficient and selective synthesis of this diepoxide from limonene, a readily available terpene from citrus fruit peels, is a significant focus of green chemistry.[4] This guide provides a comparative analysis of various synthetic pathways to limonene dioxide, presenting key performance data in a structured format, detailed experimental protocols, and a visual representation of the synthetic routes.
Comparative Performance of Synthetic Pathways
The synthesis of limonene dioxide can be achieved through several distinct pathways, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The following table summarizes the quantitative data for the most common methods.
| Synthetic Pathway | Oxidizing Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Limonene Conversion (%) | Limonene Dioxide Yield (%) | Reference |
| In Situ DMDO (from Oxone) | Oxone/Acetone | None | Acetone/Water | 45 min | Room Temp. | ~100% | 97% | [4][5][6] |
| In Situ DMDO (Biphasic) | Oxone/Acetone | None | Ethyl Acetate/Water | Not Specified | Room Temp. | 95% | 33% | [5][6][7] |
| Stepwise DMDO | Pre-formed DMDO | None | Acetone | 20 min | 0 °C | ~100% | ~100% | [1][2] |
| Microemulsion DMDO | In Situ DMDO | Surfactant (CTAHS) | Water (no organic solvent) | Not Specified | Not Specified | Not Specified | High Oxygen Yield (60-70%) | [1][2][3][8] |
| Two-Step Halohydrin | N-Bromosuccinimide (NBS) | NaOH | Not Specified | 5 min | 60 °C | Not Specified | 97% (trans) | [1][2] |
| Hydrogen Peroxide | 50% H₂O₂ | Na₂SO₄ (30 mol%) | Toluene | 7 h | Not Specified | Not Specified | 69% | [1][2] |
| Hydrogen Peroxide | 33% aq. H₂O₂ | Manganese Sulfate (2 mol%) | Not Specified | Not Specified | Not Specified | Not Specified | 87% | [9] |
| Hydrogen Peroxide | H₂O₂ | Magnesium Oxide (MgO) | Acetonitrile/Water/Acetone | 2 h | 50 °C | Not Specified | 96% | [10] |
| Heterogeneous Catalysis | tert-Butyl Hydroperoxide (TBHP) | Ti-SBA-16 | Acetonitrile | 24 h | 75 °C | 80% | 0% | [1][2] |
| Heterogeneous Catalysis | Molecular Oxygen | Co-SBA-16 / Isobutyraldehyde | Ethyl Acetate | Not Specified | Mild Conditions | 100% | <35% | [1][2] |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Epoxidation with in situ generated Dimethyldioxirane (DMDO) in Acetone
This method, which boasts a high yield of 97%, involves the in situ generation of the powerful oxidizing agent dimethyldioxirane from Oxone (potassium peroxymonosulfate) and acetone.[4][5]
Procedure:
-
To a round-bottom flask, add limonene, acetone, and sodium bicarbonate.[4]
-
Prepare an aqueous solution of Oxone®.
-
Add the aqueous Oxone® solution to the reaction mixture in a semi-batch mode at room temperature with a controlled flow rate (e.g., 4 mL/min) for a period of 45 minutes.[4][5][6] A stoichiometric excess of 30% of Oxone® is recommended.[4][5]
-
Upon completion, the product can be isolated through standard extraction and purification techniques.
Stepwise Epoxidation with Pre-formed DMDO
This pathway achieves nearly quantitative conversion and yield by separating the synthesis of the DMDO solution from the epoxidation step.[1][2]
Procedure:
-
DMDO Solution Preparation: Generate a solution of dimethyldioxirane in acetone from Oxone® and acetone. This is typically done at a low temperature (e.g., 0 °C) to minimize thermal decomposition of the DMDO.
-
Epoxidation: In a separate reactor, dissolve limonene in acetone.
-
Add the pre-formed DMDO solution to the limonene solution. The reaction is typically conducted at 0 °C and is complete within 20 minutes.[2]
-
The resulting limonene dioxide can be isolated after removal of the solvent.
Two-Step Epoxidation via Dibromohydrin Intermediate
This rapid and high-yield method proceeds through the formation of a dibromohydrin intermediate followed by ring-closure to the epoxide.[1][2]
Procedure:
-
Dibromohydration: React limonene with N-bromosuccinimide (NBS) at a molar ratio of 1:2. The reaction is carried out at 60 °C and is complete in 5 minutes to form the dibromohydrin intermediate.[2]
-
Epoxidation: Add the dibromohydrin intermediate to a solution of sodium hydroxide (NaOH) to induce the formation of trans-limonene dioxide with a reported yield of 97%.[2]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to limonene dioxide from limonene.
Caption: Overview of synthetic pathways to limonene dioxide.
Conclusion
The choice of synthetic pathway for limonene dioxide production depends on the desired balance of yield, reaction speed, cost, and environmental considerations. For high-yield and rapid synthesis, the stepwise DMDO and the two-step halohydrin methods are excellent choices.[1][2] The in situ DMDO method in acetone also provides a very high yield under mild, catalyst-free conditions.[5][6] For applications where the avoidance of organic solvents is paramount, the microemulsion technique presents a promising green alternative.[1][2][3][8] While heterogeneous catalysis offers the potential for catalyst recycling, current methods for the synthesis of limonene dioxide have shown limited success.[1][2] The use of hydrogen peroxide with simple inorganic catalysts also provides viable routes with good to high yields.[1][2][9][10] Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Limonene-1,2-Epoxide Hydrolase: A Divergent Catalyst in the Epoxide Hydrolase Superfamily
For researchers, scientists, and drug development professionals, understanding the diverse enzymatic strategies for epoxide hydrolysis is paramount. This guide provides a detailed structural and functional comparison of limonene-1,2-epoxide hydrolase (LEH) with other well-characterized epoxide hydrolases (EHs), highlighting its unique catalytic mechanism and substrate preferences. The information presented is supported by experimental data and includes detailed methodologies for key assays.
This compound hydrolase (LEH), discovered in the bacterium Rhodococcus erythropolis DCL14, represents a distinct evolutionary path for epoxide hydrolysis when compared to the canonical α/β-hydrolase fold epoxide hydrolases.[1][2] This divergence in structure and mechanism presents both challenges and opportunities for its application in biocatalysis and drug development.
Structural Divergence: A Novel Fold and Active Site Architecture
A fundamental distinction between LEH and the majority of characterized EHs, such as mammalian soluble EH (sEH) and microsomal EH (mEH), lies in their protein architecture.[1][3]
This compound Hydrolase (LEH):
-
Novel Fold: LEH is a relatively small enzyme, with a molecular mass of approximately 16 kDa, which precludes the presence of the expansive α/β-hydrolase fold.[1] Its structure is characterized by a highly curved six-stranded mixed β-sheet with four α-helices packed against it, forming a deep and predominantly hydrophobic active site pocket.[3][4]
-
Unique Active Site: At the base of this pocket lies a key catalytic triad of Asp101, Arg99, and Asp132.[1][2] Site-directed mutagenesis has confirmed the critical role of these residues in catalysis.[4]
Canonical Epoxide Hydrolases (e.g., sEH, mEH):
-
α/β-Hydrolase Fold: These enzymes possess a conserved α/β-hydrolase fold, a common structural motif in a large superfamily of hydrolytic enzymes.[1][5] This fold consists of a central, predominantly parallel β-sheet flanked by α-helices.
-
Classic Catalytic Triad: The active site of these EHs typically contains a catalytic triad composed of a nucleophilic aspartate, a histidine, and a second acidic residue (aspartate or glutamate) that functions as a charge-relay system.[4][6] Additionally, two tyrosine residues often play a crucial role in positioning and activating the epoxide ring for nucleophilic attack.[4][7]
Mechanistic Distinction: A Concerted "Push-Pull" Approach vs. a Two-Step Covalent Catalysis
The structural differences between LEH and other EHs are directly reflected in their catalytic mechanisms.
LEH's One-Step "Push-Pull" Mechanism: LEH employs a unique, single-step concerted mechanism.[1][2] Asp132 acts as a general base, activating a water molecule for a nucleophilic attack on one of the epoxide carbons.[2][8] Simultaneously, Asp101, with its pKa modulated by the adjacent Arg99, acts as a general acid, protonating the epoxide oxygen.[2][8] This "push-pull" action facilitates the opening of the epoxide ring and the formation of the corresponding diol in a single chemical step, without the formation of a covalent enzyme-substrate intermediate.[1][3]
Canonical Two-Step Mechanism of α/β-Hydrolase EHs: In contrast, EHs with an α/β-hydrolase fold utilize a two-step mechanism.[3][4][5]
-
Alkylation Step: A nucleophilic aspartate residue in the active site attacks one of the epoxide carbons, leading to the formation of a covalent ester intermediate.[4][6][7]
-
Hydrolysis Step: A water molecule, activated by the His-Asp/Glu charge-relay system, then hydrolyzes this ester intermediate, releasing the diol product and regenerating the free enzyme.[4][7]
Functional Comparison: Substrate Specificity and Kinetic Parameters
The distinct active site architectures of LEH and other EHs result in different substrate preferences.
LEH:
-
Narrow Substrate Range: LEH exhibits a narrow substrate specificity, with its primary natural substrate being this compound.[1][9][10] It can also hydrolyze a limited number of other small, cyclic epoxides such as 1-methylcyclohexene oxide, cyclohexene oxide, and indene oxide.[1]
α/β-Hydrolase EHs:
-
Broad Substrate Specificity: Many microsomal and soluble EHs have a much broader substrate range, acting on a wide variety of aliphatic and aromatic epoxides.[9][11][12] This broad specificity is a key aspect of their physiological roles in detoxifying xenobiotics and metabolizing endogenous signaling molecules.[5][13]
Table 1: Comparative Overview of LEH and Canonical α/β-Hydrolase EHs
| Feature | This compound Hydrolase (LEH) | Canonical α/β-Hydrolase EHs (e.g., sEH, mEH) |
| Protein Fold | Novel fold with a curved β-sheet and α-helices[3][4] | Conserved α/β-hydrolase fold[1][5] |
| Molecular Weight | ~16 kDa[1] | Typically larger |
| Catalytic Mechanism | One-step, concerted "push-pull" mechanism[1][2] | Two-step mechanism with a covalent intermediate[3][4][5] |
| Key Catalytic Residues | Asp-Arg-Asp triad (e.g., Asp101, Arg99, Asp132)[1][2] | Catalytic triad (Asp, His, Asp/Glu) and catalytic tyrosines[4][6] |
| Substrate Specificity | Narrow, prefers small cyclic epoxides[1][9][10] | Broad, acts on a wide range of aliphatic and aromatic epoxides[9][11][12] |
Experimental Protocols
1. Enzyme Activity Assay using a Fluorescent Substrate (for sEH):
This protocol describes a common method for measuring the activity of soluble epoxide hydrolase (sEH) using a fluorogenic substrate.
-
Materials:
-
Purified sEH enzyme
-
Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)
-
Fluorogenic substrate, e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) dissolved in DMSO
-
Microplate reader with fluorescence detection capabilities (Excitation: 330 nm, Emission: 465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (inhibitors) in DMSO.
-
In a 96-well microplate, add the sodium phosphate buffer.
-
Add the purified sEH enzyme to each well and incubate with the test compounds for 5 minutes at 30°C.
-
Initiate the reaction by adding the CMNPC substrate to a final concentration of 5 µM.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent diol product.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curve.
-
For inhibitor screening, calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14]
-
2. Determination of Substrate Specificity using Gas Chromatography (GC):
This protocol outlines a general method for comparing the rates of hydration of different epoxide substrates by an epoxide hydrolase.
-
Materials:
-
Purified EH enzyme (LEH or other EHs)
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5)
-
A panel of epoxide substrates dissolved in a suitable organic solvent (e.g., ethanol, acetonitrile)
-
Internal standard for GC analysis
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
Gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
-
Procedure:
-
Set up reaction mixtures containing the buffer, a known amount of the purified enzyme, and the internal standard.
-
Initiate the reaction by adding a specific concentration of the epoxide substrate.
-
Incubate the reactions at a constant temperature (e.g., 30°C) with shaking.
-
At various time points, quench the reaction by adding an organic solvent to extract the remaining substrate and the diol product.
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it if necessary.
-
Analyze the samples by GC to quantify the amounts of substrate remaining and product formed, relative to the internal standard.
-
Calculate the initial rates of hydration for each substrate to determine the substrate specificity of the enzyme.[11]
-
Visualizing the Mechanistic Differences
To further illustrate the distinct catalytic strategies, the following diagrams depict the reaction pathways for LEH and canonical α/β-hydrolase EHs.
Figure 1. Simplified schematic of the one-step "push-pull" catalytic mechanism of this compound Hydrolase (LEH).
Figure 2. Schematic of the two-step catalytic mechanism of canonical α/β-hydrolase fold Epoxide Hydrolases.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure of Rhodococcus erythropolis this compound hydrolase reveals a novel active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and catalytic properties of new epoxide hydrolases from the genomic data of soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilization and Catalytic Properties of this compound Hydrolase [mdpi.com]
- 11. Differential substrate selectivity of murine hepatic cytosolic and microsomal epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epoxide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 14. DSpace [diposit.ub.edu]
A Comparative Guide to the Asymmetric Epoxidation of Limonene: Investigating Diastereoselectivity
For researchers, scientists, and drug development professionals, the stereoselective synthesis of limonene epoxides is a critical step in the production of a wide array of valuable compounds, from pharmaceuticals to agrochemicals. Limonene, a readily available terpene from citrus fruits, possesses two distinct double bonds, offering a rich platform for stereoselective transformations. The epoxidation of the endocyclic double bond yields 1,2-limonene oxide, which can exist as two diastereomers, cis and trans. The ability to selectively synthesize one diastereomer over the other is paramount for controlling the stereochemistry of subsequent products.
This guide provides an objective comparison of various catalytic systems for the asymmetric epoxidation of (R)-(+)-limonene, with a focus on diastereoselectivity. We present a summary of experimental data, detailed protocols for key methodologies, and a logical workflow to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Catalytic Systems
The diastereoselectivity of limonene epoxidation is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of the performance of several common catalytic systems.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) / Diastereomeric Excess (d.e.) |
| Homogeneous Catalysis | ||||||
| Jacobsen's Catalyst ((R,R)-Mn(Salen)) | m-CPBA | Dichloromethane | 0 | 10 | - | 94% d.e. (trans)[1] |
| Jacobsen's Catalyst | in situ DMD | Acetone | - | - | - | 57-74% d.e.[2] |
| Biocatalysis | ||||||
| Oat Peroxygenase | t-BuOOH | Phosphate Buffer | 25 | 4 | ~85 | 1:99 (cis:trans)[3] |
| Styrene Monooxygenase (SgStyA) | - | - | 30 | 2 | - | 21:79 (cis:trans)[4] |
| Lipase (Candida antarctica) | H₂O₂ / Octanoic Acid | Toluene | 50 | 2 (Microwave) | 75.3 | - |
| Heterogeneous Catalysis | ||||||
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile/Water/Acetone | 50 | 0.5 | ~80 (monoepoxide) | - |
| Ti-MCM-41 | TBHP | - | - | - | 25 | - |
| K-Sn-modified dealuminated zeolite Y | H₂O₂ | Acetonitrile | 70 | - | ~97 | - |
Note: "-" indicates that the specific data was not provided in the cited sources. Diastereomeric excess (d.e.) is a measure of the predominance of one diastereomer over the other. A high d.e. indicates high diastereoselectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these findings.
Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol is adapted from a typical procedure for Jacobsen asymmetric oxidation.[5]
Materials:
-
(R)-(+)-limonene
-
Jacobsen's catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Column chromatography supplies (e.g., silica gel, petroleum ether, ethyl acetate)
Procedure:
-
To a solution of (R)-(+)-limonene (10 mmol) and Jacobsen's catalyst (0.5 mmol) in 30 mL of anhydrous DCM, add the axial ligand if required (e.g., 2-pyridinol-1-oxide, 30 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise to the reaction mixture while stirring vigorously.
-
Maintain the reaction at 0°C and continue stirring for 10 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., petroleum ether:ethyl acetate = 50:1) to obtain the desired 1,2-limonene epoxide.
Protocol 2: Biocatalytic Epoxidation using Oat Peroxygenase
This protocol is based on the work of Sanfilippo et al.[3]
Materials:
-
(R)-(+)-limonene
-
Peroxygenase preparation from oat flour
-
50 mM Phosphate buffer (pH 7.5)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Column chromatography supplies
Procedure:
-
Prepare a suspension of 3 g of the peroxygenase-containing preparation from oat flour in 20 mL of 50 mM phosphate buffer (pH 7.5).
-
Add (R)-(+)-limonene (540 µL, 3.33 mmol) to the suspension.
-
Add t-BuOOH (460 µL, 3.36 mmol) at a constant infusion rate of 300 µL/h using a syringe pump.
-
Maintain the mixture under vigorous stirring at 25°C.
-
Monitor the reaction for approximately 4 hours until the starting material is consumed (monitored by GC).
-
Extract the reaction mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on deactivated silica gel (eluent: n-hexane:Et₂O 96:4 v/v) to yield the limonene epoxide.
Protocol 3: Heterogeneous Epoxidation using Magnesium Oxide
This protocol describes a method for heterogeneous epoxidation.[6]
Materials:
-
(R)-(+)-limonene
-
Magnesium oxide (MgO), commercial grade
-
Acetonitrile
-
Water
-
Acetone
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
In a suitable reactor, combine (R)-(+)-limonene, acetonitrile, water, and acetone.
-
Add commercial magnesium oxide (MgO) to the mixture.
-
Introduce hydrogen peroxide (H₂O₂) to the reaction.
-
Heat the mixture to 50°C and stir.
-
For the selective synthesis of limonene monoepoxide, maintain the reaction for 30 minutes. To obtain the diepoxide, extend the reaction time to 2 hours.
-
After the reaction, filter to remove the catalyst.
-
The product can be isolated from the filtrate by extraction and subsequent solvent evaporation.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the outcome, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric epoxidation of limonene.
Caption: Key factors influencing diastereoselectivity in limonene epoxidation.
References
Safety Operating Guide
Navigating the Disposal of Limonene-1,2-Epoxide: A Guide for Laboratory Professionals
The proper disposal of limonene-1,2-epoxide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential safety information, operational plans, and step-by-step procedures for the effective management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Protective Clothing: A lab coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[3]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[3][5]
Waste Categorization and Collection
All materials contaminated with this compound must be treated as hazardous waste. It is essential to segregate waste streams to ensure proper disposal.
-
Liquid Waste: This includes unused or residual this compound, solutions containing the compound, and the first rinse from cleaning contaminated glassware.
-
Solid Waste: This category encompasses contaminated consumables such as pipette tips, weigh boats, gloves, and absorbent materials used for spill cleanup.[6]
All waste must be collected in compatible, leak-proof containers that are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7] Do not mix with other waste streams.[5] Handle uncleaned containers as you would the product itself.[5]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a certified hazardous waste vendor.[5][8]
Step-by-Step Disposal Protocol
-
Containment: Collect all this compound waste in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical and will not leak.[7][9]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[5][10] The storage area should be a designated satellite accumulation area for hazardous waste.
-
Documentation: Maintain an accurate log of the accumulated waste, noting the chemical name and quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[6]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]
-
Contain Spill: Use an inert, liquid-absorbent material such as Chemizorb®, sand, or earth to contain the spill.[5][10] Cover drains to prevent the product from entering the sewer system.[5]
-
Collect Waste: Carefully collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[2][3]
-
Decontaminate Area: Clean the spill area thoroughly.
There are no widely published and validated experimental protocols for the in-lab neutralization or chemical deactivation of this compound for routine disposal. Therefore, attempting to treat the waste chemically without a validated procedure is not recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Flash Point | 65 °C (149 °F) - closed cup | [4] |
| Density | 0.930 g/mL at 20 °C | [4] |
| GHS Hazard Statement | H227: Combustible liquid | [1][5] |
| GHS Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Limonene-1,2-epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Limonene-1,2-epoxide in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory. A face shield should be used when there is a significant risk of splashing.[1][2][3] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[4] Due to the potential for breakthrough, it is crucial to select gloves with appropriate thickness and to change them immediately after contamination or after the recommended usage time has passed. For d-limonene, a related compound, butyl or nitrile rubber gloves are suggested.[5] - Protective Clothing: A lab coat or a chemical-resistant apron should be worn.[2][4] For larger quantities or in case of a higher risk of exposure, a complete suit protecting against chemicals is advised.[3] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required for small quantities. However, if vapors or aerosols are likely to be generated, or if working in a poorly ventilated space, a respirator with organic vapor cartridges is necessary.[1][4] For higher concentrations or as the sole means of protection, a full-face supplied-air respirator should be used.[1] |
Quantitative Data for Glove Selection
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1][5] Research on the permeation of the related compound, limonene, through disposable nitrile gloves provides valuable data for glove selection. It is important to note that glove performance can be affected by factors such as thickness, chemical concentration, temperature, and duration of exposure.[6]
| Glove Type (Nitrile) | Standardized Breakthrough Time (minutes) for Limonene | Permeation Rate (µg/cm²/min) for Limonene | Recommendations |
| Blue Nitrile | 30 ± 10 | 0.010 ± 0.001 (static) to 0.012 ± 0.001 (moving) | Recommended for short-term use only (no more than 20 minutes).[6] |
| Lavender Nitrile | 5 ± 5 | 0.423 ± 0.031 (static) to 0.490 ± 0.029 (moving) | Not recommended for protection against limonene, even for short-term exposure, due to a high permeation rate.[6] |
Note: Hand movement can significantly decrease the breakthrough time and increase the permeation rate of chemicals through disposable gloves.[7]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation:
-
Handling this compound:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[6][8]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][9]
-
Keep the container tightly closed when not in use.[2]
-
-
Storage:
Spill Management Protocol
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.
-
-
Containment and Cleanup:
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. occusafeinc.com [occusafeinc.com]
- 2. CDC - D-LIMONENE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 3. osha.gov [osha.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Permeation of limonene through disposable nitrile gloves using a dextrous robot hand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
